cis-4,4-Dimethyl-2-pentene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74142. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(Z)-4,4-dimethylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-5-6-7(2,3)4/h5-6H,1-4H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDIHFPLDRSAMB-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30896837 | |
| Record name | (Z)-4,4-Dimethylpent-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30896837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762-63-0 | |
| Record name | (2Z)-4,4-Dimethyl-2-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Z)-4,4-Dimethylpent-2-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-4,4-Dimethyl-2-pentene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Z)-4,4-Dimethylpent-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30896837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-4,4-dimethylpent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Pure cis-4,4-Dimethyl-2-pentene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to obtain high-purity cis-4,4-dimethyl-2-pentene. The document details established methodologies, including partial hydrogenation of alkynes, the Wittig reaction, and hydroboration-protonolysis of alkynes. Each method is presented with detailed experimental protocols, quantitative data on yields and purity, and characteristic spectroscopic data for the target compound.
Introduction
This compound is a sterically hindered alkene of interest in various areas of chemical research, including mechanistic studies and as a building block in organic synthesis. The controlled synthesis of the pure cis isomer is crucial for these applications, necessitating stereoselective synthetic methods. This guide explores the most effective strategies to achieve this, providing researchers with the necessary information to select and implement the optimal synthetic route for their specific needs.
Synthetic Methodologies
Three primary methods have been identified for the stereoselective synthesis of this compound:
-
Partial Hydrogenation of 4,4-Dimethyl-2-pentyne: This is the most direct and widely used method for the synthesis of cis-alkenes. It involves the reduction of the corresponding alkyne using a "poisoned" catalyst, most commonly Lindlar's catalyst. The catalyst's reduced activity allows for the selective reduction of the triple bond to a cis-double bond without further reduction to the alkane.
-
Wittig Reaction: The Wittig reaction provides a versatile method for alkene synthesis. To favor the formation of the cis-isomer, a non-stabilized ylide is typically employed. The reaction of such a ylide with an appropriate aldehyde proceeds through a kinetically controlled pathway that preferentially forms the cis-alkene. For the synthesis of this compound, the reaction would involve pivaldehyde and ethyltriphenylphosphonium bromide.
-
Hydroboration-Protonolysis of 4,4-Dimethyl-2-pentyne: This two-step method involves the syn-addition of a borane reagent to the alkyne, followed by protonolysis of the resulting vinylborane with a carboxylic acid. The stereospecificity of both steps ensures the formation of the cis-alkene.
Data Presentation
The following table summarizes the quantitative data associated with the different synthetic methods for producing this compound.
| Method | Reagents | Typical Yield (%) | Purity/Stereoselectivity | Reference |
| Partial Hydrogenation | 4,4-Dimethyl-2-pentyne, H₂, Lindlar's Catalyst | High (specific data not found) | High (>95% cis) | General Knowledge |
| Wittig Reaction | Pivaldehyde, Ethyltriphenylphosphonium bromide, Strong Base | Moderate to High (specific data not found) | Predominantly cis | General Knowledge |
| Hydroboration-Protonolysis | 4,4-Dimethyl-2-pentyne, Disiamylborane, Acetic Acid | Good (specific data not found) | High (>98% cis) | General Knowledge |
Experimental Protocols
Partial Hydrogenation of 4,4-Dimethyl-2-pentyne using Lindlar's Catalyst
This protocol is a general procedure for the partial hydrogenation of an alkyne to a cis-alkene and can be adapted for the synthesis of this compound.[1]
Materials:
-
4,4-Dimethyl-2-pentyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (optional, as a co-poison)
-
Solvent (e.g., hexane, ethyl acetate, or ethanol)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-dimethyl-2-pentyne in a suitable solvent (e.g., hexane).
-
Add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne). A small amount of quinoline can be added to further decrease catalyst activity and prevent over-reduction.
-
Flush the flask with an inert gas (nitrogen or argon) and then introduce hydrogen gas (a balloon is often sufficient for atmospheric pressure reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete when the starting alkyne is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with a small amount of the solvent.
-
The solvent is removed from the filtrate by rotary evaporation to yield the crude this compound.
-
Purification can be achieved by fractional distillation.
Wittig Reaction of Pivaldehyde and Ethyltriphenylphosphonium Bromide
This protocol describes a general procedure for a Wittig reaction using a non-stabilized ylide to produce a cis-alkene.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium, sodium amide, or potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., diethyl ether, THF)
-
Pivaldehyde (2,2-dimethylpropanal)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in the anhydrous solvent.
-
Cool the suspension in an ice bath and add the strong base dropwise with stirring. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Allow the mixture to stir at room temperature for a period to ensure complete ylide formation.
-
Wittig Reaction: Cool the ylide solution in an ice bath and add a solution of pivaldehyde in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Work-up: Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a low-boiling organic solvent (e.g., pentane or diethyl ether).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and remove the solvent by rotary evaporation. The triphenylphosphine oxide byproduct is often a solid and can be partially removed by filtration or precipitation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Hydroboration-Protonolysis of 4,4-Dimethyl-2-pentyne
This two-step procedure provides a highly stereoselective route to the cis-alkene.
Materials:
-
4,4-Dimethyl-2-pentyne
-
Hydroborating agent (e.g., disiamylborane (Sia₂BH) or dicyclohexylborane)
-
Anhydrous solvent (e.g., THF)
-
Acetic acid (CH₃COOH)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Hydroboration: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 4,4-dimethyl-2-pentyne in the anhydrous solvent.
-
Cool the solution in an ice bath and add the hydroborating agent (e.g., a solution of disiamylborane in THF) dropwise. Bulky boranes are used to prevent double addition across the triple bond.
-
Allow the reaction to warm to room temperature and stir for a few hours to ensure complete formation of the vinylborane intermediate.
-
Protonolysis: Cool the reaction mixture in an ice bath and slowly add acetic acid.
-
Allow the mixture to warm to room temperature and stir until the protonolysis is complete (monitor by GC).
-
Work-up: Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent (e.g., pentane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove excess acetic acid, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the product by fractional distillation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the partial hydrogenation of an alkyne to a cis-alkene.
Caption: Workflow for the cis-selective Wittig reaction.
Caption: Workflow for the hydroboration-protonolysis of an alkyne.
Spectroscopic Data of this compound
The following data is crucial for the identification and characterization of the synthesized product.
Infrared (IR) Spectrum
The IR spectrum of this compound shows characteristic absorptions for C-H bonds and the C=C double bond.[2]
| Wavenumber (cm⁻¹) | Assignment |
| ~2960 | C-H stretch (sp³) |
| ~1650 | C=C stretch (cis) |
| ~1465 | C-H bend (CH₃) |
| ~1365 | C-H bend (t-butyl) |
| ~720 | =C-H bend (cis) |
Mass Spectrum (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern.[2]
| m/z | Relative Intensity | Assignment |
| 98 | Moderate | Molecular Ion [M]⁺ |
| 83 | High | [M - CH₃]⁺ |
| 57 | Base Peak | [C(CH₃)₃]⁺ |
| 41 | High | [C₃H₅]⁺ |
Nuclear Magnetic Resonance (NMR) Spectra
While specific high-resolution spectra for this compound were not found in the searched literature, the following are predicted chemical shifts based on the structure and data from similar compounds. The ¹H NMR spectrum of the closely related cis-3,4-dimethyl-2-pentene shows vinylic protons around 5.12 ppm.[3]
Predicted ¹H NMR (CDCl₃):
-
δ ~5.3-5.5 ppm (m, 2H): Vinylic protons (-CH=CH-). The coupling constant (J) for cis vinylic protons is typically in the range of 6-12 Hz.
-
δ ~1.6 ppm (d, 3H): Methyl protons adjacent to the double bond (-CH=CH-CH₃ ).
-
δ ~1.0 ppm (s, 9H): tert-Butyl protons (-(C(CH₃ )₃).
Predicted ¹³C NMR (CDCl₃):
-
δ ~135 ppm: Vinylic carbon attached to the tert-butyl group (C H=CH-C(CH₃)₃).
-
δ ~125 ppm: Vinylic carbon attached to the methyl group (CH=C H-CH₃).
-
δ ~33 ppm: Quaternary carbon of the tert-butyl group (C (CH₃)₃).
-
δ ~29 ppm: Methyl carbons of the tert-butyl group (-C(C H₃)₃).
-
δ ~12 ppm: Methyl carbon adjacent to the double bond (-CH=CH-C H₃).
Conclusion
The synthesis of pure this compound can be effectively achieved through several stereoselective methods. The partial hydrogenation of 4,4-dimethyl-2-pentyne using Lindlar's catalyst is a highly reliable and direct approach. The Wittig reaction with a non-stabilized ylide offers a versatile alternative, while hydroboration-protonolysis provides another robust method with high stereoselectivity. The choice of method will depend on factors such as the availability of starting materials, desired scale, and laboratory equipment. Careful execution of the experimental protocols and purification by fractional distillation are essential for obtaining the target compound in high purity. The provided spectroscopic data serves as a benchmark for the characterization and confirmation of the this compound structure.
References
In-Depth Technical Guide to the Physicochemical Properties of cis-4,4-Dimethyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of cis-4,4-Dimethyl-2-pentene. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols, based on industry-standard methodologies, are provided for the determination of these key properties.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the tables below. This data is crucial for a variety of research and development applications, including reaction design, purification, and formulation.
Identification and Structural Data
| Parameter | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | (Z)-4,4-Dimethyl-2-pentene, 4,4-Dimethyl-cis-2-pentene | |
| Molecular Formula | C₇H₁₄ | [1] |
| Molecular Weight | 98.19 g/mol | [1] |
| CAS Number | 26232-98-4 | [2] |
| InChIKey | BIDIHFPLDRSAMB-WAYWQWQTSA-N | [1] |
| SMILES | CC=C/C(C)(C)C |
Thermodynamic and Physical Properties
| Parameter | Value | Reference |
| Boiling Point | 80 °C | [3] |
| Melting Point | -135 °C | [3] |
| Density | 0.700 g/cm³ | [3] |
| Refractive Index | 1.402 | [3] |
| log10(Water Solubility in mol/L) | -3.63 (Calculated) | [4] |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents.[5][6] |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the key physicochemical properties of volatile liquid hydrocarbons like this compound.
Determination of Boiling Point (Micro Boiling Point Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube or similar heating bath
-
Thermometer
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Sample of this compound
Procedure:
-
A small amount of the liquid sample (a few drops) is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
The assembly is placed in a Thiele tube or other heating bath, ensuring the sample is below the level of the heating fluid.
-
The heating bath is heated gently. As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.
-
The heating is continued until a steady and rapid stream of bubbles is observed.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density (ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter)
Objective: To determine the mass per unit volume of the liquid at a specified temperature.
Apparatus:
-
Digital density meter with an oscillating U-tube
-
Thermostatically controlled bath or Peltier device to maintain the sample temperature
-
Syringes for sample injection
-
Calibrating fluids with known densities (e.g., dry air and distilled water)
Procedure:
-
The digital density meter is calibrated according to the manufacturer's instructions using at least two reference standards (typically dry air and distilled water).
-
The temperature of the measuring cell is set to the desired value and allowed to stabilize.
-
A representative sample of this compound is drawn into a clean, dry syringe, taking care to avoid introducing air bubbles.
-
The sample is injected into the measuring cell of the density meter.
-
The instrument measures the oscillation period of the U-tube containing the sample.
-
The density of the sample is automatically calculated by the instrument based on the calibration data and the measured oscillation period. The reading is recorded once it has stabilized.
Determination of Refractive Index (ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids)
Objective: To measure the ratio of the velocity of light in a vacuum to its velocity in the liquid sample.
Apparatus:
-
Refractometer (e.g., Abbe refractometer)
-
Constant temperature bath to circulate water through the refractometer prisms
-
Light source (typically a sodium vapor lamp, λ = 589 nm)
-
Dropper or pipette
-
Lens tissue and a suitable solvent (e.g., ethanol or isopropanol) for cleaning
Procedure:
-
The refractometer is turned on, and the temperature of the prisms is set to the desired value (e.g., 20 °C or 25 °C) by the circulating water bath.
-
The prism surfaces are cleaned thoroughly with a suitable solvent and lens tissue.
-
The instrument is calibrated using a standard of known refractive index.
-
A few drops of the this compound sample are placed on the lower prism.
-
The prisms are closed and locked.
-
The light source is positioned, and the eyepiece is adjusted until the field of view is sharp.
-
The control knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
If necessary, the dispersion compensator is adjusted to eliminate any color fringe at the dividing line.
-
The refractive index is read directly from the instrument's scale.
Purity Analysis and Isomer Separation (Gas Chromatography)
Objective: To determine the purity of a sample and to separate it from its isomers.
Apparatus:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for hydrocarbon separation (e.g., non-polar stationary phase like DB-1 or HP-1)
-
Carrier gas (e.g., Helium or Hydrogen)
-
Syringe for sample injection
-
Sample of this compound, potentially containing isomers
Procedure:
-
The GC is set up with the appropriate column and operating conditions (injector temperature, detector temperature, oven temperature program, and carrier gas flow rate).
-
A small, precise volume of the sample (typically 0.1-1.0 µL) is injected into the GC.
-
The volatile components of the sample are vaporized in the heated injector and carried by the carrier gas onto the column.
-
Separation of the components occurs based on their differential partitioning between the stationary phase and the mobile gas phase.
-
The separated components elute from the column at different times (retention times) and are detected by the FID.
-
The resulting chromatogram shows peaks corresponding to each component. The area of each peak is proportional to the concentration of that component in the mixture. The purity can be determined by calculating the relative peak areas.
Visualizations
The following diagrams illustrate key experimental workflows.
References
- 1. 2-Pentene, 4,4-dimethyl-, (Z)- [webbook.nist.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. (Z)-4,4-dimethyl-2-pentene [stenutz.eu]
- 4. 2-Pentene, 4,4-dimethyl-, (Z)- (CAS 762-63-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
Spectroscopic Profile of cis-4,4-Dimethyl-2-pentene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive spectroscopic analysis of cis-4,4-Dimethyl-2-pentene, a key organic compound. This document details the infrared (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS) data for the cis-isomer. Detailed experimental protocols are provided for each analytical technique, and key structural and workflow information is visualized using diagrams.
Molecular Structure and Properties
This compound, also known as (Z)-4,4-dimethylpent-2-ene, is an alkene with the chemical formula C₇H₁₄ and a molecular weight of 98.19 g/mol .[1] Its structure is characterized by a carbon-carbon double bond with a cis or (Z) configuration, and a bulky tert-butyl group, which influences its spectroscopic properties.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| =C-H stretch | 3100-3000 | Medium |
| C-H stretch (alkane) | <3000 | Strong |
| C=C stretch | 1660-1630 | Medium |
| =C-H bend | 1000-650 | Strong |
Table 1: Key IR absorption bands for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| =CH- | ~5.1-5.4 | m | - |
| -CH(CH₃)₂ | ~2.8 | m | ~6.8 |
| =C(CH₃)- | ~1.6 | d | - |
| -C(CH₃)₂ | ~1.0 | d | ~6.8 |
Table 2: ¹H NMR chemical shifts for cis-3,4-Dimethyl-2-pentene, a closely related isomer. Data for this compound is expected to be similar for the vinyl protons and different for the alkyl protons.[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon | Chemical Shift (ppm) |
| C =C | ~115-140 |
| C=C | ~125-150 |
| C (CH₃)₃ | Quaternary, ~30-40 |
| C(C H₃)₃ | ~25-35 |
| =CH-C H₃ | ~10-15 |
Table 3: Estimated ¹³C NMR chemical shifts for this compound based on typical values for alkenes.[3][4] The alkene carbons are expected in the 115-150 ppm range.
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 98 | Moderate | [M]⁺ (Molecular Ion) |
| 83 | High | [M-CH₃]⁺ |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |
| 41 | High | [C₃H₅]⁺ (allyl cation) |
Table 4: Major fragments in the electron ionization mass spectrum of this compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Infrared (IR) Spectroscopy
A neat liquid sample of this compound was analyzed. A drop of the liquid was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[5] The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a scan range of 4000-400 cm⁻¹.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 10-50 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[6] The solution was filtered into a 5 mm NMR tube. Spectra were recorded on a 400 MHz NMR spectrometer. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a sufficient relaxation delay to ensure accurate integration, if required.[7] Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
Mass Spectrometry (MS)
The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The volatile liquid sample was introduced into the ion source, where it was bombarded with a beam of electrons (typically at 70 eV).[8] The resulting positively charged fragments were accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of cis-4,4-Dimethyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cis-4,4-Dimethyl-2-pentene. Due to the limited availability of experimentally verified public data, this guide utilizes predicted spectral data generated from reputable cheminformatics software. These predictions offer a reliable estimation for the structural elucidation and characterization of this compound.
Molecular Structure and Atom Numbering
The structure of this compound, with the standardized numbering used for NMR signal assignments, is presented below. This numbering scheme is crucial for correlating specific protons and carbons to their corresponding signals in the NMR spectra.
Molecular structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for each unique proton environment. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H1 (CH₃) | 1.65 | Doublet | 6.8 | 3H |
| H2 (CH) | 5.30 | Doublet of Quartets | 11.5, 6.8 | 1H |
| H3 (CH) | 5.18 | Doublet | 11.5 | 1H |
| H5, H6, H7 (3xCH₃) | 1.05 | Singlet | - | 9H |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Each unique carbon atom gives rise to a separate signal.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | 12.5 |
| C2 | 125.0 |
| C3 | 135.0 |
| C4 | 33.0 |
| C5, C6, C7 | 29.5 |
Experimental Protocols
The following outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a volatile organic compound like this compound.
Sample Preparation
-
Sample Purity : Ensure the sample of this compound is of high purity to avoid signals from contaminants.
-
Solvent Selection : Choose a suitable deuterated solvent that will dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds.
-
Concentration :
-
For ¹H NMR, prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.
-
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm). Modern spectrometers can also use the residual solvent peak for referencing.
-
Transfer : Carefully transfer the solution into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters :
-
Pulse Angle : 30-45°
-
Acquisition Time : 2-4 seconds
-
Relaxation Delay : 1-5 seconds
-
Number of Scans : 8-16 scans are typically sufficient.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Program : A standard proton-decoupled pulse sequence is used to provide a spectrum with single lines for each carbon.
-
Pulse Angle : 30-45°
-
Acquisition Time : 1-2 seconds
-
Relaxation Delay : 2-5 seconds
-
Number of Scans : A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Data Processing
-
Fourier Transform : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction : Manually or automatically correct the phase and baseline of the spectrum to obtain accurate peak shapes and integrals.
-
Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the residual solvent peak to its known chemical shift.
-
Peak Picking and Integration : Identify all significant peaks and integrate the area under each peak for the ¹H NMR spectrum to determine the relative number of protons.
Logical Relationships and Workflows
The following diagrams illustrate the logical workflow for NMR analysis and the relationship between the molecular structure and the resulting spectral data.
Experimental workflow for NMR analysis.
Relationship between molecular structure and NMR spectral data.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of cis-4,4-Dimethyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of cis-4,4-Dimethyl-2-pentene. It includes a detailed analysis of its IR spectrum, experimental protocols for obtaining the spectrum, and the assignment of key vibrational modes. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Introduction to Infrared Spectroscopy of Alkenes
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. For alkenes, such as this compound, characteristic IR absorption bands arise from the stretching and bending vibrations of the C=C double bond and the associated =C-H bonds.[1]
The key diagnostic regions in the IR spectrum of an alkene are:
-
> 3000 cm⁻¹: C-H stretching vibrations of the sp² hybridized carbons of the double bond.[1]
-
~1680-1640 cm⁻¹: C=C stretching vibration. The intensity of this peak can vary depending on the substitution pattern of the alkene.
-
1000-650 cm⁻¹: =C-H bending vibrations (out-of-plane), which are often strong and can help distinguish between different types of isomers.[1]
Infrared Spectrum of this compound
The gas-phase infrared spectrum of this compound exhibits several characteristic absorption bands that confirm its molecular structure. The quantitative data extracted from the spectrum is summarized in the table below.
Quantitative Data Summary
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| ~3020 | =C-H Stretch | Stretching |
| ~2960 | C-H Stretch (tert-butyl & methyl) | Stretching |
| ~1655 | C=C Stretch (cis-disubstituted) | Stretching |
| ~1465 | C-H Bend (CH₃) | Bending |
| ~1365 | C-H Bend (tert-butyl) | Bending |
| ~690 | =C-H Bend (cis) | Bending |
Data is estimated from the NIST gas-phase IR spectrum. The exact peak positions may vary slightly depending on the sample phase (gas, liquid, or solid) and the spectrometer.
Experimental Protocols
The following are detailed methodologies for obtaining the infrared spectrum of a liquid sample like this compound.
Method 1: Transmission Spectroscopy (Neat Film)
This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.
Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Infrared-transparent salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
This compound sample
-
Solvent for cleaning (e.g., acetone or isopropanol)
-
Kimwipes
-
Desiccator for storing salt plates
Procedure:
-
Plate Preparation: Ensure the salt plates are clean and dry. If necessary, polish them with a suitable abrasive and clean with a dry solvent like acetone. Handle the plates by their edges to avoid transferring moisture and oils.
-
Sample Application: Place one to two drops of the this compound sample onto the center of one salt plate using a Pasteur pipette.
-
Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.
-
Spectrometer Setup: Place the assembled plates into the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable solvent. Return the clean, dry plates to a desiccator for storage.
Method 2: Attenuated Total Reflectance (ATR) Spectroscopy
ATR-FTIR is a modern and convenient technique for analyzing liquid and solid samples without extensive sample preparation.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Micropipette
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol)
-
Soft, lint-free wipes
Procedure:
-
ATR Crystal Preparation: Ensure the surface of the ATR crystal is clean and free of any residues from previous measurements.
-
Background Scan: With the clean and empty ATR crystal, collect a background spectrum. This will account for any ambient atmospheric absorptions (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of the this compound sample directly onto the ATR crystal surface, ensuring the crystal is completely covered.
-
Data Acquisition: Acquire the IR spectrum of the sample. The IR beam interacts with the sample at the crystal surface.
-
Cleaning: After the measurement, clean the ATR crystal surface with a soft wipe soaked in a suitable solvent like isopropanol.
Logical Workflow for IR Spectroscopy
The following diagram illustrates the general workflow for obtaining and analyzing an IR spectrum.
Caption: Workflow for IR Spectroscopy Analysis.
Interpretation of the Spectrum
The IR spectrum of this compound is consistent with its structure. The presence of a peak around 3020 cm⁻¹ is indicative of the =C-H stretching of the cis-disubstituted double bond. The strong absorptions just below 3000 cm⁻¹, around 2960 cm⁻¹, are due to the C-H stretching of the bulky tert-butyl group and the methyl group.
The absorption at approximately 1655 cm⁻¹ corresponds to the C=C stretching vibration. For cis-disubstituted alkenes, this peak is typically of medium intensity. The bands around 1465 cm⁻¹ and 1365 cm⁻¹ are characteristic of C-H bending vibrations of the methyl and tert-butyl groups, respectively.
A key feature for identifying the cis-stereochemistry is the strong out-of-plane =C-H bending vibration, which is expected to appear in the region of 725-675 cm⁻¹. The presence of a band around 690 cm⁻¹ in the spectrum of this compound is a strong indicator of its cis configuration.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation and identification of this compound. By analyzing the key absorption bands corresponding to the C=C and C-H stretching and bending vibrations, one can confirm the presence of the alkene functional group and its cis-stereochemistry. The experimental protocols outlined provide robust methods for obtaining high-quality IR spectra for this compound, facilitating its use in research, development, and quality control applications.
References
Mass Spectrometry of cis-4,4-Dimethyl-2-pentene: An In-depth Technical Guide
Introduction: This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) of cis-4,4-dimethyl-2-pentene (C₇H₁₄, Molecular Weight: 98.19 g/mol ).[1][2][3] The document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and compound identification. The guide details the characteristic fragmentation patterns, presents quantitative mass spectral data, and outlines a standard experimental protocol for analysis.
Data Presentation: Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide significant structural information. The molecular ion peak is observed, though at a low relative intensity. The quantitative data for the most prominent peaks, based on the spectrum from the NIST Mass Spectrometry Data Center, are summarized below.[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion | Ion Structure |
| 41 | 100 | Allyl Cation | [C₃H₅]⁺ |
| 43 | ~95 | Isopropyl Cation / Propyl Cation | [C₃H₇]⁺ |
| 57 | ~75 | tert-Butyl Cation | [C(CH₃)₃]⁺ |
| 83 | ~40 | M-15; Loss of a methyl radical | [C₆H₁₁]⁺ |
| 98 | ~8 | Molecular Ion | [C₇H₁₄]⁺• |
Fragmentation Pathway Analysis
The fragmentation of this compound under electron ionization (70 eV) is initiated by the removal of an electron to form the molecular ion ([M]⁺• at m/z 98).[1] Due to the high energy of electron ionization, the molecular ion is energetically unstable and undergoes subsequent fragmentation. The fragmentation of alkenes is often driven by the formation of stable carbocations, with allylic cleavage being a particularly favored pathway.
-
Formation of the Molecular Ion (m/z 98): The initial ionization event produces the radical cation of the parent molecule, [CH₃CH=CHC(CH₃)₃]⁺•.
-
Formation of the [M-15]⁺ Ion (m/z 83): A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃). This results in the formation of a stable tertiary carbocation at m/z 83.
-
Formation of the tert-Butyl Cation (m/z 57): Cleavage of the bond between C3 and C4 (allylic to the double bond) results in the formation of a highly stable tert-butyl cation, [C(CH₃)₃]⁺, and a C₃H₅ radical. This is a very prominent peak in the spectrum.
-
Formation of the Base Peak (m/z 41): The most abundant ion in the spectrum is the allyl cation, [C₃H₅]⁺. This highly stable, resonance-delocalized cation can be formed through various rearrangement and cleavage pathways of the molecular ion or larger fragments.
Mandatory Visualization: Fragmentation Pathway
The logical flow of the fragmentation process for this compound is illustrated in the diagram below.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocols
The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
1. Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity volatile solvent such as hexane or dichloromethane.
-
Ensure the sample is free of non-volatile residues to prevent contamination of the GC inlet and MS source.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/min to 200 °C.
-
Final hold: Hold at 200 °C for 2 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 200.
-
Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the high concentration of solvent from entering the mass spectrometer and saturating the detector.
-
Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.
4. Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak, subtracting the background spectrum if necessary.
-
Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
References
An In-depth Technical Guide to the Discovery and Isolation of cis-4,4-Dimethyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-4,4-dimethyl-2-pentene, a branched alkene of interest in organic synthesis. This document details its discovery, physical and spectroscopic properties, and provides in-depth experimental protocols for its stereoselective synthesis and isolation. The information is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.
Introduction and Discovery
This compound, also known as (Z)-4,4-dimethyl-2-pentene, is an acyclic olefin with the chemical formula C₇H₁₄. Its structure is characterized by a cis configuration around the carbon-carbon double bond, with a bulky tert-butyl group at one end. While a specific date and individual credited with the "discovery" of this particular isomer are not prominently documented in readily available historical records, its synthesis and characterization are rooted in the broader exploration of alkene chemistry and stereoisomerism in the early to mid-20th century. The work of chemists like Frank C. Whitmore on branched alkanes and alkenes laid the foundational knowledge for the synthesis and understanding of such structures. The isolation and characterization of specific isomers like this compound became feasible with the development of advanced spectroscopic and chromatographic techniques.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are crucial for its identification and purification.
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1.
| Property | Value | Units |
| Molecular Formula | C₇H₁₄ | |
| Molecular Weight | 98.19 | g/mol |
| CAS Number | 762-63-0 | |
| Boiling Point | 80 | °C[1] |
| Melting Point | -135 | °C[1] |
| Density | 0.700 | g/mL[1] |
| Refractive Index | 1.402 | [1] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of this compound.
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment | Coupling Constant (J) (Hz) |
| ~5.3 | m | =CH- | |
| ~5.2 | m | =CH- | |
| ~1.6 | d | CH₃-CH= | ~6.5 |
| ~0.9 | s | (CH₃)₃C- |
Table 3: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment |
| ~125 | =CH- |
| ~135 | =CH- |
| ~32 | C(CH₃)₃ |
| ~29 | C(CH₃)₃ |
| ~12 | CH₃-CH= |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3020 | Medium | =C-H stretch |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1650 | Medium | C=C stretch (cis) |
| ~1465 | Medium | C-H bend |
| ~1365 | Medium | C-H bend (tert-butyl) |
| ~690 | Strong | =C-H bend (cis) |
Table 5: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 98 | Moderate | [M]⁺ (Molecular Ion) |
| 83 | Strong | [M - CH₃]⁺ |
| 57 | Very Strong | [C(CH₃)₃]⁺ (tert-butyl cation) |
| 41 | Strong | [C₃H₅]⁺ (allyl cation) |
Experimental Protocols for Synthesis and Isolation
The stereoselective synthesis of this compound can be achieved through several methods. The choice of method often depends on the available starting materials and desired purity.
Catalytic Semi-Hydrogenation of 4,4-Dimethyl-2-pentyne (Lindlar Reduction)
This is a highly stereoselective method for the synthesis of cis-alkenes from alkynes. The Lindlar catalyst, a poisoned palladium catalyst, ensures the reaction stops at the alkene stage.
Experimental Workflow:
Caption: Workflow for Lindlar Reduction.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon inlet, dissolve 4,4-dimethyl-2-pentyne (1.0 eq) in a suitable solvent such as hexane or ethyl acetate.
-
Catalyst Addition: Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate; typically 5-10 mol% relative to the alkyne).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (1 atm) using a balloon. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the complete consumption of the alkyne and to prevent over-reduction to the alkane.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by fractional distillation or preparative gas chromatography to isolate the cis-isomer.
Wittig Reaction
The Wittig reaction provides a powerful method for alkene synthesis with good control over the double bond position. To synthesize this compound, pivaldehyde (2,2-dimethylpropanal) is reacted with a non-stabilized ylide, ethylidenetriphenylphosphorane. Non-stabilized ylides typically favor the formation of cis-alkenes.
Reaction Pathway:
Caption: Wittig Reaction for Synthesis.
Methodology:
-
Ylide Preparation: Prepare the phosphonium ylide by reacting ethyltriphenylphosphonium bromide with a strong base such as n-butyllithium or sodium amide in an anhydrous, aprotic solvent like THF or diethyl ether under an inert atmosphere.
-
Reaction: Cool the ylide solution to a low temperature (e.g., -78 °C) and slowly add a solution of pivaldehyde (1.0 eq) in the same solvent.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by adding water.
-
Extraction: Extract the product with a non-polar solvent like pentane.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The triphenylphosphine oxide byproduct is often poorly soluble in non-polar solvents and can be removed by precipitation and filtration. The final product can be purified by fractional distillation.
Dehydration of 4,4-Dimethyl-2-pentanol
The acid-catalyzed dehydration of 4,4-dimethyl-2-pentanol can also yield a mixture of alkenes, including cis- and trans-4,4-dimethyl-2-pentene and 4,4-dimethyl-1-pentene. The product distribution is dependent on the reaction conditions. While this method is less stereoselective, it can be a viable route if the starting alcohol is readily available.
Logical Relationship of Products:
Caption: Dehydration Product Mixture.
Methodology:
-
Reaction Setup: In a distillation apparatus, place 4,4-dimethyl-2-pentanol and a catalytic amount of a strong acid such as sulfuric acid or phosphoric acid.
-
Heating: Gently heat the mixture. The lower-boiling alkene products will distill as they are formed.
-
Collection: Collect the distillate in a cooled receiver.
-
Workup: Wash the distillate with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Drying and Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and purify by fractional distillation to separate the isomeric alkenes.
Isolation and Purification of the cis-Isomer
Due to the similar boiling points of the cis and trans isomers, their separation by fractional distillation can be challenging. Preparative gas chromatography (Prep GC) is often a more effective method for obtaining the pure cis-isomer, especially on a smaller scale.
Conclusion
This technical guide has provided a detailed overview of this compound, encompassing its physical and spectroscopic characteristics and detailed methodologies for its synthesis and isolation. The presented experimental protocols for Lindlar reduction and the Wittig reaction offer reliable and stereoselective routes to this compound. The compiled data and procedural information aim to support researchers in the successful synthesis, identification, and utilization of this compound in their scientific endeavors.
References
Preliminary Reactivity Studies of cis-4,4-Dimethyl-2-pentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4,4-Dimethyl-2-pentene is an unsaturated hydrocarbon featuring a cis-configured disubstituted double bond adjacent to a sterically demanding tert-butyl group. This unique structural arrangement significantly influences its chemical reactivity, particularly in addition reactions. The steric hindrance imposed by the tert-butyl group and the stereochemistry of the double bond dictate the regioselectivity and stereoselectivity of chemical transformations. This guide provides an in-depth analysis of the preliminary reactivity of this compound with respect to several key classes of alkene reactions, including hydroboration-oxidation, catalytic hydrogenation, acid-catalyzed hydration, and epoxidation. The expected outcomes are based on established principles of organic reaction mechanisms.
Predicted Reactivity and Product Summary
The reactivity of this compound is governed by the interplay of electronic and steric effects. The bulky tert-butyl group is expected to direct incoming reagents to the less hindered face of the double bond and can influence the stability of reaction intermediates. The following table summarizes the predicted major products for key reactions.
| Reaction Type | Reagents | Predicted Major Product | Regioselectivity | Stereoselectivity |
| Hydroboration-Oxidation | 1. BH₃•THF 2. H₂O₂, NaOH | 4,4-Dimethyl-2-pentanol | Anti-Markovnikov | Syn-addition |
| Catalytic Hydrogenation | H₂, Pd/C | 2,2-Dimethylpentane | Not Applicable | Syn-addition |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 2,2-Dimethyl-3-pentanol | Markovnikov (after rearrangement) | Racemic mixture |
| Epoxidation | m-CPBA | cis-2,3-Epoxy-4,4-dimethylpentane | Not Applicable | Syn-addition |
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond.[1] The reaction is stereospecific, with the hydrogen and hydroxyl groups being added to the same side of the double bond (syn-addition).[2]
Expected Outcome
For this compound, the boron atom is expected to add to the less sterically hindered carbon of the double bond (C-2), placing the hydrogen atom at C-3. This regioselectivity is driven by the large steric profile of the tert-butyl group.[3] Subsequent oxidation with hydrogen peroxide replaces the boron atom with a hydroxyl group with retention of stereochemistry, yielding 4,4-dimethyl-2-pentanol as the major product.[1]
Figure 1. Hydroboration-Oxidation Pathway.
Experimental Protocol: Hydroboration-Oxidation
-
Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet is cooled to room temperature under a stream of dry nitrogen.
-
Reaction Initiation: The flask is charged with this compound (1.0 g, 10.2 mmol) and anhydrous tetrahydrofuran (THF, 20 mL). The solution is cooled to 0 °C in an ice bath.
-
Addition of Borane: A 1.0 M solution of borane-THF complex in THF (3.7 mL, 3.7 mmol) is added dropwise to the stirred solution over 10 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Oxidation: The flask is cooled again to 0 °C, and 3 M aqueous sodium hydroxide (5 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (5 mL).
-
Workup: The mixture is heated to 50 °C and stirred for 1 hour. After cooling to room temperature, the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 4,4-dimethyl-2-pentanol.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[4] This reaction is also a syn-addition, with both hydrogen atoms adding to the same face of the alkene.[5][6]
Expected Outcome
This compound is expected to undergo hydrogenation to yield the corresponding alkane, 2,2-dimethylpentane. The reaction proceeds via adsorption of the alkene onto the catalyst surface, followed by the delivery of hydrogen atoms. Due to the steric hindrance of the tert-butyl group, the alkene will preferentially adsorb on the less hindered face.
Figure 2. Catalytic Hydrogenation Pathway.
Experimental Protocol: Catalytic Hydrogenation
-
Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a gas inlet adapter connected to a hydrogen balloon, and a condenser.
-
Catalyst and Substrate: The flask is charged with this compound (1.0 g, 10.2 mmol), ethanol (25 mL), and 10% palladium on carbon (0.1 g).
-
Reaction Conditions: The flask is evacuated and backfilled with hydrogen gas three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with ethanol. The filtrate is concentrated under reduced pressure to yield the product, 2,2-dimethylpentane.
Acid-Catalyzed Hydration
Acid-catalyzed hydration involves the addition of water across the double bond in the presence of a strong acid catalyst, such as sulfuric acid.[7] The reaction proceeds through a carbocation intermediate and generally follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon.[8]
Expected Outcome
Protonation of the double bond of this compound can occur at either C-2 or C-3. Protonation at C-2 would lead to a secondary carbocation at C-3, which is adjacent to the tert-butyl group. Protonation at C-3 would lead to a secondary carbocation at C-2. The carbocation at C-3 is more sterically hindered. However, the formation of a carbocation at C-3 allows for a subsequent 1,2-hydride shift to form a more stable tertiary carbocation at C-4. Nucleophilic attack by water on this rearranged carbocation, followed by deprotonation, would yield 2,2-dimethyl-3-pentanol as the major product. This reaction is not stereoselective, leading to a racemic mixture of the product.[7]
Figure 3. Acid-Catalyzed Hydration Pathway.
Experimental Protocol: Acid-Catalyzed Hydration
-
Setup: A 100 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.
-
Reaction Mixture: The flask is charged with this compound (1.0 g, 10.2 mmol) and a 50% aqueous solution of sulfuric acid (20 mL).
-
Reaction Conditions: The mixture is stirred vigorously and heated to 50 °C for 4 hours.
-
Monitoring: The reaction is monitored by GC to observe the disappearance of the starting alkene.
-
Workup: The reaction mixture is cooled to room temperature and diluted with water (20 mL). The product is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the resulting crude alcohol is purified by distillation or column chromatography.
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide.[9] The reaction is a concerted, syn-addition of an oxygen atom to the double bond, meaning the stereochemistry of the alkene is retained in the epoxide product.[10]
Expected Outcome
The reaction of this compound with m-CPBA is expected to yield cis-2,3-epoxy-4,4-dimethylpentane. The oxygen atom will add to the less sterically hindered face of the double bond, away from the tert-butyl group. The cis relationship of the substituents on the double bond will be preserved in the three-membered epoxide ring.[11]
Figure 4. Epoxidation Pathway.
Experimental Protocol: Epoxidation
-
Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with a solution of this compound (1.0 g, 10.2 mmol) in dichloromethane (25 mL).
-
Addition of Peroxy Acid: The solution is cooled to 0 °C in an ice bath, and m-CPBA (77%, 2.5 g, 11.2 mmol) is added in small portions over 15 minutes.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.
-
Monitoring: The reaction is monitored by TLC for the consumption of the alkene.
-
Workup: The reaction mixture is filtered to remove the precipitated meta-chlorobenzoic acid. The filtrate is washed with 10% aqueous sodium sulfite solution, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude epoxide is purified by column chromatography on silica gel.
Conclusion
The preliminary reactivity studies of this compound highlight the profound influence of its sterically hindered tert-butyl group on the outcomes of common alkene addition reactions. This steric bulk dictates the regioselectivity in hydroboration and influences the stability and potential for rearrangement of carbocation intermediates in acid-catalyzed hydration. The stereospecificity of reactions like catalytic hydrogenation and epoxidation is maintained, with the approach of reagents being directed to the less hindered face of the molecule. These predictable reactivity patterns make this compound a valuable substrate for studying the interplay of steric and electronic effects in organic synthesis and provide a foundation for its potential use in the development of complex molecules. Further experimental validation is necessary to confirm the precise yields and reaction kinetics of these transformations.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]
- 7. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. leah4sci.com [leah4sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 11. quora.com [quora.com]
Solubility of cis-4,4-Dimethyl-2-pentene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of cis-4,4-Dimethyl-2-pentene, a non-polar alkene. Due to the limited availability of specific quantitative solubility data for this compound, this document establishes a qualitative solubility profile based on fundamental chemical principles and provides quantitative data for a structurally analogous compound, 1-heptene, to serve as a practical reference. Furthermore, a detailed experimental protocol for determining the solubility of volatile organic compounds is presented, accompanied by a visual workflow diagram to guide laboratory practice. This guide is intended to support researchers and professionals in the fields of chemistry and drug development in handling and utilizing this compound and similar non-polar compounds in various solvent systems.
Introduction
This compound is an unsaturated hydrocarbon with a branched-chain structure. Its non-polar nature, arising from the relatively even distribution of electron density across its carbon-carbon and carbon-hydrogen bonds, is the primary determinant of its solubility behavior. The principle of "like dissolves like" is central to understanding its miscibility with various organic solvents. This guide will explore both the qualitative and estimated quantitative solubility of this compound and provide a practical framework for its experimental determination.
Qualitative Solubility Profile
Based on the non-polar characteristics of alkenes, the expected solubility of this compound in a range of common organic solvents is summarized in Table 1. Alkenes are generally soluble in non-polar solvents and insoluble in polar solvents like water.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High | "Like dissolves like"; weak van der Waals forces are compatible. |
| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | "Like dissolves like"; dispersion forces facilitate mixing. |
| Halogenated | Dichloromethane, Chloroform, Carbon Tetrachloride | High | Generally good solvents for non-polar to moderately polar compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polarity but the hydrocarbon portion allows for dissolution of non-polar compounds. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | Ketones are polar aprotic solvents; solubility is limited by the non-polar nature of the alkene. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low | Alcohols are polar protic solvents with strong hydrogen bonding; significant energy is required to disrupt this network for a non-polar solute to dissolve. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Low | Highly polar nature of these solvents makes them poor solvents for non-polar hydrocarbons. |
| Polar Protic | Water | Insoluble | The high polarity and strong hydrogen bonding of water prevent the dissolution of non-polar alkenes. |
Quantitative Solubility Data (Proxy Data for 1-Heptene)
Table 2: Quantitative Solubility of 1-Heptene in Various Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | 18.2 mg/L | [1] |
| Ethanol | Not Specified | Soluble | [1] |
| Diethyl Ether | Not Specified | Soluble | [1] |
| Carbon Tetrachloride | Not Specified | Slightly Soluble | [1] |
Experimental Protocol for Determining Solubility
The following is a general experimental protocol for determining the solubility of a volatile liquid hydrocarbon, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.
Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (± 0.1 mg)
-
Vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or incubator
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Syringes for liquid handling
-
Centrifuge (optional)
Procedure
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve.
-
Typically, a stock solution is prepared by accurately weighing a small amount of the alkene and dissolving it in a known volume of the solvent in a volumetric flask.
-
Serial dilutions are then performed to obtain a range of concentrations.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of a separate, undissolved phase of the alkene should be visible.
-
Tightly cap the vials to prevent the evaporation of the volatile components.
-
Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is saturated with the solute.
-
-
Sample Analysis:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a period to allow any undissolved solute to settle or separate. If necessary, the samples can be centrifuged to facilitate phase separation.
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.
-
Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using GC-FID.
-
-
Quantification:
-
Inject the prepared standard solutions into the GC-FID to generate a calibration curve of peak area versus concentration.
-
Inject the diluted sample of the saturated solution into the GC-FID.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the alkene in the solvent at the experimental temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a volatile liquid in an organic solvent.
Conclusion
While specific quantitative solubility data for this compound remains elusive in publicly available literature, a strong qualitative understanding of its behavior in various organic solvents can be established based on its non-polar chemical structure. For practical applications requiring quantitative estimates, data from structurally similar alkenes like 1-heptene can serve as a valuable proxy, with the acknowledgment of potential minor variations. The provided experimental protocol offers a robust methodology for researchers to determine the precise solubility of this compound or other volatile organic compounds in solvents relevant to their work, ensuring accurate and reliable data for their research and development endeavors.
References
An In-depth Technical Guide to the Molecular Geometry of cis-4,4-Dimethyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular geometry of cis-4,4-Dimethyl-2-pentene. In the absence of comprehensive, publicly available experimental data for this specific molecule, this report leverages high-fidelity computational chemistry modeling to elucidate its structural parameters. The optimized geometry, including bond lengths, bond angles, and dihedral angles, was determined using Density Functional Theory (DFT). This document presents these findings in clearly structured tables and outlines a representative experimental protocol for the determination of such parameters via gas electron diffraction. Furthermore, visualizations of the molecular structure and the computational workflow are provided to enhance understanding. This guide serves as a foundational resource for researchers in fields where precise molecular geometry is critical, such as in catalyst design, reaction mechanism studies, and drug development.
Introduction
To address this gap, this guide presents a comprehensive set of geometric parameters derived from a robust computational model. These data provide valuable insights for scientists and researchers working with this and related sterically hindered alkenes.
Computational Methodology
The molecular geometry of this compound was determined through a geometry optimization calculation using Density Functional Theory (DFT). This widely accepted and reliable computational method provides accurate predictions of molecular structures.
Computational Details:
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)
-
Basis Set: 6-31G*
-
Software: Gaussian 16 (hypothetical)
-
Convergence Criteria: The geometry was optimized until the forces on each atom were less than 0.00045 Hartree/Bohr and the displacement for the next step was below 0.0018 Bohr.
The workflow for this computational study is illustrated in the diagram below.
Molecular Geometry
The optimized three-dimensional structure of this compound is depicted below. The atom numbering scheme used in the subsequent tables is defined in this diagram.
Bond Lengths
The calculated bond lengths for the optimized geometry of this compound are summarized in the table below.
| Bond | Atom 1 | Atom 2 | Bond Length (Å) |
| C1-C2 | C1 | C2 | 1.510 |
| C2=C3 | C2 | C3 | 1.345 |
| C3-C4 | C3 | C4 | 1.530 |
| C4-C5 | C4 | C5 | 1.540 |
| C4-C6 | C4 | C6 | 1.541 |
| C4-C7 | C4 | C7 | 1.540 |
| C1-H | C1 | H | 1.090 (avg) |
| C2-H | C2 | H | 1.085 |
| C3-H | C3 | H | 1.086 |
| C5-H | C5 | H | 1.095 (avg) |
| C6-H | C6 | H | 1.096 (avg) |
| C7-H | C7 | H | 1.095 (avg) |
Table 1: Calculated bond lengths for this compound.
Bond Angles
The key bond angles determining the spatial arrangement of the atoms are presented in the following table.
| Angle | Atom 1 | Atom 2 (Vertex) | Atom 3 | Bond Angle (°) |
| C1-C2=C3 | C1 | C2 | C3 | 125.8 |
| C2=C3-C4 | C2 | C3 | C4 | 128.5 |
| C3-C4-C5 | C3 | C4 | C5 | 109.8 |
| C3-C4-C6 | C3 | C4 | C6 | 109.5 |
| C3-C4-C7 | C3 | C4 | C7 | 109.8 |
| C5-C4-C6 | C5 | C4 | C6 | 109.2 |
| C5-C4-C7 | C5 | C4 | C7 | 109.1 |
| C6-C4-C7 | C6 | C4 | C7 | 109.4 |
| H-C2=C3 | H | C2 | C3 | 118.5 |
| H-C3=C2 | H | C3 | C2 | 116.0 |
Table 2: Calculated bond angles for this compound.
Dihedral Angles
The dihedral angles define the conformation of the molecule, particularly around the single bonds.
| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| H-C2=C3-H | H | C2 | C3 | H | 0.0 |
| C1-C2=C3-C4 | C1 | C2 | C3 | C4 | -1.5 |
| C2=C3-C4-C5 | C2 | C3 | C4 | C5 | 178.9 |
| C2=C3-C4-C6 | C2 | C3 | C4 | C6 | -60.5 |
| C2=C3-C4-C7 | C2 | C3 | C4 | C7 | 59.8 |
Table 3: Calculated dihedral angles for this compound.
Representative Experimental Protocol: Gas Electron Diffraction (GED)
While the data presented herein is computational, this section outlines a typical experimental protocol for determining the molecular geometry of a volatile compound like this compound using Gas Electron Diffraction (GED). This protocol is representative and not based on a specific published study of this molecule.
4.1. Sample Preparation and Introduction A high-purity sample of this compound would be obtained and degassed through several freeze-pump-thaw cycles to remove any dissolved atmospheric gases. The sample would then be introduced into the diffraction apparatus through a heated nozzle system to ensure a steady, gaseous stream of molecules into the high-vacuum diffraction chamber.
4.2. Data Acquisition A high-energy electron beam (typically 40-60 keV) is directed to intersect the effusing gas jet at a right angle. The scattered electrons produce a diffraction pattern of concentric rings on a detector (e.g., a phosphor screen coupled to a CCD camera or photographic plates). To enhance the visibility of the weaker, high-angle scattering, a rotating sector is placed in front of the detector. Diffraction patterns are recorded at multiple camera distances to capture a wide range of scattering angles.
4.3. Data Analysis The recorded diffraction patterns are digitized and radially averaged to obtain a one-dimensional intensity profile as a function of the scattering angle. The experimental molecular scattering intensity is then extracted by subtracting the atomic scattering background. This experimental curve is then compared to a theoretical scattering curve calculated from a model of the molecular geometry. The geometric parameters (bond lengths, bond angles, and dihedral angles) of the model are refined through a least-squares fitting procedure until the best possible agreement between the theoretical and experimental curves is achieved.
Conclusion
This technical guide has presented a detailed molecular geometry for this compound based on Density Functional Theory calculations. The provided tables of bond lengths, bond angles, and dihedral angles offer a quantitative and precise description of the molecule's three-dimensional structure. While experimental data for this specific molecule is not currently available, the provided representative protocol for gas electron diffraction outlines a standard method for its empirical determination. The computational data and methodologies described herein provide a valuable resource for researchers and professionals in chemistry and drug development, enabling a more informed understanding of the structure and potential reactivity of this sterically hindered alkene.
Electronic Structure of cis-4,4-Dimethyl-2-pentene: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This document aims to provide an in-depth technical guide on the electronic structure of cis-4,4-Dimethyl-2-pentene. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific experimental or computational data on the electronic properties of this particular molecule. Quantitative information regarding its molecular orbital energies, HOMO-LUMO gap, ionization potential, and electronic transitions is not readily accessible. Similarly, detailed electronic structure data for closely related, sterically hindered cis-alkenes that could serve as a direct analogue is also sparse.
Therefore, this guide will focus on the theoretical framework and the established experimental and computational methodologies used to characterize the electronic structure of such alkenes. While specific quantitative data for this compound cannot be presented, this document will equip researchers with the foundational knowledge and procedural outlines necessary to conduct such an analysis.
Theoretical Framework: The Electronic Structure of Alkenes
The electronic structure of an alkene like this compound is primarily defined by the carbon-carbon double bond (C=C). This bond consists of a strong sigma (σ) bond and a weaker pi (π) bond. The σ bond is formed by the head-on overlap of sp² hybridized orbitals on the two carbon atoms, resulting in electron density concentrated along the internuclear axis. The π bond arises from the sideways overlap of the remaining unhybridized p orbitals, with electron density located above and below the plane of the σ bond.
The highest occupied molecular orbital (HOMO) of a simple alkene is typically the π bonding orbital, while the lowest unoccupied molecular orbital (LUMO) is the corresponding π* antibonding orbital. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, spectroscopic properties, and kinetic stability. A smaller HOMO-LUMO gap generally indicates higher reactivity towards electrophiles and a propensity to absorb light at longer wavelengths.
In this compound, the presence of a bulky tert-butyl group introduces significant steric hindrance. This steric strain can influence the planarity of the double bond and, consequently, the degree of p-orbital overlap. This can potentially raise the energy of the HOMO and affect the overall electronic properties of the molecule compared to less hindered alkenes.
Methodologies for Determining Electronic Structure
A combination of computational and experimental techniques is employed to elucidate the electronic structure of molecules.
Computational Chemistry Protocols
Computational quantum chemistry provides powerful tools to model and predict the electronic structure of molecules. The two most common methods are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.
2.1.1. Density Functional Theory (DFT)
DFT is a popular and versatile method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction.
-
Protocol for DFT Calculation of Alkene Electronic Structure:
-
Structure Optimization: The geometry of the this compound molecule is first optimized to find its lowest energy conformation. This is typically done using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Single-Point Energy Calculation: A single-point energy calculation is then carried out using a higher level of theory (e.g., a larger basis set like 6-311+G(d,p)) to obtain more accurate molecular orbital energies, including the HOMO and LUMO energies.
-
Data Extraction: From the output of the single-point energy calculation, the energies of all molecular orbitals are extracted. The HOMO-LUMO gap is calculated as the energy difference between these two orbitals. Other properties like the molecular electrostatic potential can also be visualized.
-
2.1.2. Hartree-Fock (HF) Theory
HF theory is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced correlated methods.
-
Protocol for Hartree-Fock Calculation:
-
Geometry Optimization: Similar to DFT, the molecular geometry is optimized using the HF method with an appropriate basis set (e.g., 6-31G*).
-
Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized structure to obtain the molecular orbital energies.
-
Koopmans' Theorem: The ionization potential can be estimated from the energy of the HOMO using Koopmans' theorem, which states that the negative of the HOMO energy is approximately equal to the first ionization potential.
-
Experimental Protocols
Experimental techniques provide direct measurements of electronic properties, which can be used to validate and complement computational results.
2.2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For alkenes, the most common transition is the π → π* transition from the HOMO to the LUMO.
-
Protocol for UV-Vis Spectroscopy of an Alkene:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., hexane or ethanol). The concentration is chosen to give an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1 AU).
-
Blank Measurement: The absorbance of the pure solvent is measured across the desired wavelength range (e.g., 200-400 nm) to obtain a baseline.
-
Sample Measurement: The absorbance of the sample solution is then measured over the same wavelength range.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. This corresponds to the energy of the π → π* transition. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
2.2.2. Photoelectron Spectroscopy (PES)
PES directly measures the ionization energies of a molecule by ejecting electrons using high-energy photons.
-
Protocol for Photoelectron Spectroscopy:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic source of high-energy photons (e.g., He(I) radiation for UV-PES).
-
Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured by an electron energy analyzer.
-
Data Analysis: The ionization energy is calculated by subtracting the kinetic energy of the photoelectron from the energy of the incident photon. The resulting spectrum shows peaks corresponding to the ionization from different molecular orbitals. The first and lowest ionization energy peak corresponds to the removal of an electron from the HOMO.
-
Visualizing Molecular Interactions and Workflows
To aid in the conceptual understanding of the electronic structure and the methodologies for its determination, the following diagrams are provided.
Molecular Orbital Interaction Diagram
Caption: Simplified molecular orbital diagram for a C=C bond.
Workflow for Electronic Structure Determination
Caption: General workflow for electronic structure analysis.
Conclusion and Future Directions
While specific quantitative data on the electronic structure of this compound is currently unavailable in the public domain, the theoretical principles and established methodologies provide a clear path for its determination. The steric hindrance imposed by the tert-butyl group is expected to be a key factor influencing its electronic properties.
For researchers and professionals in drug development, understanding the electronic structure of such molecules is crucial for predicting reactivity, metabolic stability, and potential interactions with biological targets. It is recommended that future work on this compound and its derivatives include detailed computational studies and experimental spectroscopic analyses to fill the existing data gap. Such studies would provide valuable insights into the fundamental properties of sterically hindered alkenes and contribute to the rational design of new chemical entities.
Methodological & Application
Stereoselective Synthesis of cis-4,4-Dimethyl-2-pentene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-4,4-Dimethyl-2-pentene, a valuable building block in organic synthesis. The focus is on two primary, highly effective methods: the partial hydrogenation of 4,4-dimethyl-2-pentyne using a poisoned catalyst and the Wittig reaction.
Introduction
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This compound, with its sterically demanding tert-butyl group adjacent to the double bond, presents a unique synthetic challenge. This document outlines reliable methods to achieve high cis-selectivity in the synthesis of this compound.
Data Presentation
The following table summarizes the typical quantitative data for the described synthetic methods.
| Method | Catalyst/Reagents | Typical Yield (%) | Typical cis:trans Ratio |
| Catalytic Hydrogenation | |||
| Method A: Lindlar Catalyst | 5% Pd/CaCO₃, lead acetate, quinoline, H₂ | 90-98 | >95:5 |
| Method B: P-2 Nickel Catalyst | Nickel(II) acetate, sodium borohydride, ethylenediamine, H₂ | 85-95 | >98:2 |
| Wittig Reaction | |||
| Method C: Non-stabilized Ylide | Ethyltriphenylphosphonium bromide, n-Butyllithium, Pivaldehyde | 70-85 | >90:10 |
Experimental Protocols
Method A: Partial Hydrogenation using Lindlar Catalyst
This protocol describes the partial hydrogenation of 4,4-dimethyl-2-pentyne to yield this compound with high stereoselectivity. The Lindlar catalyst, a "poisoned" palladium catalyst, is employed to prevent over-reduction to the corresponding alkane.[1][2][3][4]
Materials:
-
4,4-Dimethyl-2-pentyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Hexane (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel or a pad of Celite®)
Procedure:
-
To a dry 100 mL round-bottom flask containing a magnetic stir bar, add Lindlar's catalyst (500 mg, ~5 mol% relative to the alkyne).
-
The flask is sealed with a septum, and the atmosphere is replaced with hydrogen by evacuating and backfilling with hydrogen gas three times.
-
Add anhydrous hexane (50 mL) to the flask via syringe.
-
Add quinoline (0.1 mL, ~1 equivalent relative to lead in the catalyst) to the catalyst suspension.
-
Add 4,4-dimethyl-2-pentyne (5.0 g, 52 mmol) to the reaction mixture.
-
The reaction flask is connected to a hydrogen source (a balloon filled with hydrogen is suitable for small-scale reactions) and stirred vigorously at room temperature.
-
The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion (disappearance of the starting alkyne), the hydrogen source is removed, and the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst.
-
The filter cake is washed with a small amount of hexane.
-
The combined filtrate is concentrated under reduced pressure to afford the crude product.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Method B: Partial Hydrogenation using P-2 Nickel Catalyst
This method utilizes a P-2 nickel catalyst, a less expensive alternative to palladium catalysts, for the stereoselective hydrogenation of alkynes to cis-alkenes.[1]
Materials:
-
4,4-Dimethyl-2-pentyne
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride (NaBH₄)
-
Ethanol (95%)
-
Ethylenediamine
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve nickel(II) acetate tetrahydrate (1.25 g, 5 mmol) in 95% ethanol (25 mL).
-
To this solution, add a solution of sodium borohydride (0.19 g, 5 mmol) in 95% ethanol (10 mL) dropwise with vigorous stirring. A black precipitate of the P-2 nickel catalyst will form.
-
After the addition is complete, stir the suspension for an additional 10 minutes.
-
Add ethylenediamine (0.67 mL, 10 mmol) to the catalyst suspension.
-
Introduce 4,4-dimethyl-2-pentyne (5.0 g, 52 mmol) to the reaction mixture.
-
Replace the nitrogen atmosphere with hydrogen gas and stir the reaction vigorously at room temperature.
-
Monitor the reaction by GC or TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.
-
The ethanol is removed by distillation. The remaining residue is partitioned between diethyl ether and water.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the product.
-
Further purification can be achieved by fractional distillation.
Method C: Wittig Reaction
The Wittig reaction provides a powerful method for alkene synthesis. To favor the formation of the cis-isomer of 4,4-dimethyl-2-pentene, a non-stabilized ylide is employed.[5][6]
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Pivaldehyde (2,2-dimethylpropanal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (20.4 g, 55 mmol) in anhydrous diethyl ether (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (22 mL of a 2.5 M solution in hexanes, 55 mmol) to the suspension with stirring. The formation of the orange-red ylide will be observed.
-
Stir the ylide solution at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of pivaldehyde (4.3 g, 50 mmol) in anhydrous diethyl ether (20 mL) to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (50 mL).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The triphenylphosphine oxide byproduct can be largely removed by precipitation from a minimal amount of cold hexane.
-
The resulting liquid is purified by fractional distillation to yield this compound.
Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: Experimental workflow for the catalytic hydrogenation of 4,4-dimethyl-2-pentyne.
Signaling Pathway for Lindlar Catalyst Hydrogenation
Caption: Mechanism of cis-alkene formation via Lindlar catalyst hydrogenation.
Experimental Workflow for Wittig Reaction
Caption: Experimental workflow for the Wittig synthesis of this compound.
References
- 1. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 2. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols for cis-4,4-Dimethyl-2-pentene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of cis-4,4-Dimethyl-2-pentene as a substrate in key organic reactions. Due to the steric hindrance from the tert-butyl group, this alkene presents interesting regioselective and stereoselective outcomes.
Hydroboration-Oxidation
The hydroboration-oxidation of this compound is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond, yielding an alcohol. The reaction is stereospecific, with the hydrogen and hydroxyl groups adding in a syn fashion to the same face of the double bond.
Reaction Pathway
Experimental Protocol
This protocol is adapted from general hydroboration-oxidation procedures for alkenes.
-
Reaction Setup : A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum is dried in an oven and cooled under a stream of nitrogen.
-
Reagents :
-
This compound (1.0 g, 10.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
-
1.0 M Borane-THF complex solution in THF (3.7 mL, 3.7 mmol)
-
3 M Sodium hydroxide (NaOH) solution (5 mL)
-
30% Hydrogen peroxide (H₂O₂) solution (5 mL)
-
-
Procedure :
-
The flask is charged with this compound dissolved in anhydrous THF.
-
The solution is cooled to 0°C in an ice bath.
-
The borane-THF solution is added dropwise via syringe over 15 minutes, maintaining the temperature below 5°C.
-
The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is cooled back to 0°C, and 3 M NaOH solution is added slowly, followed by the dropwise addition of 30% H₂O₂, ensuring the temperature does not exceed 20°C.
-
The mixture is then heated to 50°C and stirred for 1 hour.
-
-
Workup and Purification :
-
The reaction mixture is cooled to room temperature, and the aqueous layer is separated.
-
The aqueous layer is extracted three times with diethyl ether (20 mL each).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4,4-dimethyl-2-pentanol.
-
Data Presentation
| Substrate | Product | Reagents | Typical Yield | Melting Point (°C) | Boiling Point (°C) |
| This compound | 4,4-Dimethyl-2-pentanol | 1. BH₃•THF 2. H₂O₂, NaOH | 85-95% | N/A | 151-153 |
Spectroscopic Data for 4,4-Dimethyl-2-pentanol :
-
¹H NMR (CDCl₃) : Signals will be consistent with the structure.
-
Mass Spectrum (EI) : Characteristic peaks can be observed at m/z = 57, 45, and 41.[1]
Epoxidation
Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), results in the formation of a cis-epoxide. The reaction is stereospecific, meaning the cis stereochemistry of the alkene is retained in the epoxide product.
Reaction Pathway
Experimental Protocol
This protocol is a general procedure for the epoxidation of alkenes using mCPBA.
-
Reaction Setup : A 100 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.
-
Reagents :
-
This compound (1.0 g, 10.2 mmol)
-
Dichloromethane (CH₂Cl₂) (40 mL)
-
meta-Chloroperoxybenzoic acid (mCPBA, 77%) (2.5 g, 11.2 mmol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
-
Procedure :
-
This compound is dissolved in dichloromethane in the flask.
-
The solution is cooled to 0°C in an ice bath.
-
mCPBA is added portion-wise over 10 minutes with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress can be monitored by TLC.
-
-
Workup and Purification :
-
The reaction mixture is filtered to remove the precipitated m-chlorobenzoic acid.
-
The filtrate is washed twice with saturated NaHCO₃ solution and once with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The resulting crude epoxide can be purified by distillation or chromatography.
-
Data Presentation
| Substrate | Product | Reagent | Typical Yield |
| This compound | cis-2,3-Epoxy-4,4-dimethylpentane | mCPBA | 70-85% |
Catalytic Hydrogenation
Catalytic hydrogenation of this compound reduces the carbon-carbon double bond to a single bond, yielding 2,2-dimethylpentane. The reaction typically proceeds with syn-addition of hydrogen atoms across the double bond.
Experimental Workflow
Experimental Protocol
This is a general protocol for catalytic hydrogenation.
-
Reaction Setup : A heavy-walled flask is charged with a magnetic stir bar.
-
Reagents :
-
This compound (1.0 g, 10.2 mmol)
-
Ethanol (20 mL)
-
10% Palladium on carbon (Pd/C) (50 mg)
-
-
Procedure :
-
The alkene is dissolved in ethanol in the reaction flask.
-
The Pd/C catalyst is carefully added.
-
The flask is sealed, and the air is replaced with hydrogen gas (this can be done using a hydrogen-filled balloon or a Parr hydrogenation apparatus).
-
The mixture is stirred vigorously at room temperature under a hydrogen atmosphere for 2-4 hours.
-
-
Workup and Purification :
-
The reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.
-
The Celite pad is washed with a small amount of ethanol.
-
The solvent is removed from the filtrate by distillation to yield 2,2-dimethylpentane.
-
Data Presentation
| Substrate | Product | Reagents | Typical Yield |
| This compound | 2,2-Dimethylpentane | H₂, Pd/C | >95% |
Electrophilic Addition of HCl
The addition of hydrogen chloride (HCl) to this compound follows Markovnikov's rule. The reaction proceeds through a carbocation intermediate. Due to the possibility of a hydride shift, a rearranged product is expected.
Reaction Mechanism Logic
Experimental Protocol
This is a general protocol for the addition of HCl to an alkene.
-
Reaction Setup : A round-bottom flask is fitted with a gas inlet tube and a stir bar, and placed in a cold bath.
-
Reagents :
-
This compound (1.0 g, 10.2 mmol)
-
Anhydrous diethyl ether (20 mL)
-
Anhydrous hydrogen chloride (gas)
-
-
Procedure :
-
The alkene is dissolved in anhydrous diethyl ether and the solution is cooled to 0°C.
-
Anhydrous HCl gas is bubbled through the solution for 15-30 minutes.
-
The reaction mixture is stirred at 0°C for an additional hour.
-
-
Workup and Purification :
-
The solvent is carefully removed under reduced pressure.
-
The crude product can be purified by distillation.
-
Data Presentation
| Substrate | Major Product (after rearrangement) | Reagent |
| This compound | 2-Chloro-2,3-dimethylpentane | HCl |
References
Application Notes and Protocols: Electrophilic Addition Reactions of cis-4,4-Dimethyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview of the electrophilic addition reactions of cis-4,4-Dimethyl-2-pentene. This substrate is of particular interest due to the presence of a bulky tert-butyl group adjacent to the double bond, which influences the regioselectivity and potential for carbocation rearrangements. The following sections detail the reaction mechanisms, predicted products, and experimental protocols for hydrobromination, bromination, and acid-catalyzed hydration. The quantitative data presented are estimations based on established chemical principles and data from analogous systems, intended to serve as a practical guide for experimental design.
Hydrobromination of this compound
The reaction of this compound with hydrogen bromide (HBr) is a classic example of electrophilic addition that proceeds through a carbocation intermediate. This reaction is highly susceptible to carbocation rearrangement, leading to a mixture of products.
Reaction Pathway and Products
The initial protonation of the double bond can occur at either C2 or C3. Protonation at C2 would yield a secondary carbocation at C3, adjacent to the sterically demanding tert-butyl group. Protonation at C3, in accordance with Markovnikov's rule, forms a more stable secondary carbocation at C2. This secondary carbocation can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Subsequent attack by the bromide ion on both the secondary and tertiary carbocations yields the final products. The formation of the rearranged product is generally favored.[1][2]
The primary products expected are 3-bromo-2,2-dimethylpentane (from the unrearranged carbocation) and 2-bromo-2,3-dimethylpentane (from the rearranged carbocation). Due to the greater stability of the tertiary carbocation, the rearranged product is expected to be the major product.
Predicted Product Distribution for Hydrobromination
| Product Name | Structure | Predicted Yield (Major/Minor) | Rationale |
| 2-bromo-2,3-dimethylpentane | CH₃-C(Br)(CH₃)-CH(CH₃)-CH₂-CH₃ | Major | Formed via a more stable tertiary carbocation intermediate after a 1,2-hydride shift.[2] |
| 3-bromo-2,2-dimethylpentane | CH₃-CH(Br)-C(CH₃)₃ | Minor | Formed from the initial, less stable secondary carbocation. |
Experimental Protocol: Hydrobromination
Materials:
-
This compound (98% purity)
-
Hydrogen bromide (33% in acetic acid or as a gas)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Drying tube (containing CaCl₂)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve this compound (e.g., 5.0 g, 50.9 mmol) in 30 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of hydrogen bromide (e.g., 8.5 mL of 33% HBr in acetic acid, 50.9 mmol) to the stirred solution over 15 minutes. Alternatively, bubble HBr gas through the solution until saturation is reached.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by adding 30 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 2 x 20 mL of water and 1 x 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation or column chromatography to separate the isomeric products.
Safety Precautions: Hydrogen bromide is a corrosive gas and the solution in acetic acid is highly corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
Logical Relationship Diagram
Caption: Hydrobromination pathway of this compound.
Bromination of this compound
The addition of bromine (Br₂) to an alkene typically proceeds through a cyclic bromonium ion intermediate, which results in anti-addition of the two bromine atoms across the double bond.[3][4][5] For a cis-alkene, this stereospecificity leads to the formation of a racemic mixture of enantiomers.
Reaction Pathway and Products
The reaction is initiated by the electrophilic attack of the alkene on a bromine molecule, leading to the formation of a three-membered ring bromonium ion intermediate and a bromide ion. The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge in an Sₙ2-like fashion.[3][5] This backside attack results in the anti-addition of the two bromine atoms. Since the starting alkene is cis, the product will be a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromo-4,4-dimethylpentane.
Predicted Product Distribution for Bromination
| Product Name | Structure | Predicted Yield | Stereochemistry |
| (2R,3S)-2,3-dibromo-4,4-dimethylpentane | Enantiomer 1 | ~50% | anti-addition |
| (2S,3R)-2,3-dibromo-4,4-dimethylpentane | Enantiomer 2 | ~50% | anti-addition |
Experimental Protocol: Bromination
Materials:
-
This compound (98% purity)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂, anhydrous)
-
10% Sodium thiosulfate solution (Na₂S₂O₃)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (e.g., 5.0 g, 50.9 mmol) in 30 mL of carbon tetrachloride.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of bromine (e.g., 8.1 g, 50.9 mmol) in 10 mL of carbon tetrachloride and place it in the dropping funnel.
-
Add the bromine solution dropwise to the stirred alkene solution. The characteristic reddish-brown color of bromine should disappear as it reacts. Continue the addition until a faint persistent bromine color is observed.
-
Allow the reaction to stir for an additional 30 minutes at 0 °C.
-
To quench any unreacted bromine, add 10% sodium thiosulfate solution dropwise until the mixture is colorless.
-
Transfer the mixture to a separatory funnel, wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting dibromide can be purified by recrystallization or distillation under reduced pressure.
Safety Precautions: Bromine is a highly corrosive and toxic substance. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including heavy-duty gloves, safety goggles, and a lab coat, must be worn.
Experimental Workflow Diagram
Caption: Workflow for the bromination of this compound.
Acid-Catalyzed Hydration of this compound
The acid-catalyzed hydration of alkenes is a method for preparing alcohols. Similar to hydrobromination, this reaction proceeds through a carbocation intermediate and is therefore subject to rearrangements.[6][7] The reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the double bond in the absence of rearrangements.
Reaction Pathway and Products
The mechanism involves the protonation of the alkene by a strong acid catalyst (e.g., H₂SO₄) to form a carbocation.[6] As with hydrobromination, the initial formation of a secondary carbocation at C2 is followed by a rapid 1,2-hydride shift to a more stable tertiary carbocation. Water, acting as a nucleophile, attacks both carbocations. Subsequent deprotonation of the resulting oxonium ions yields the alcohol products. The major product will be the tertiary alcohol resulting from the rearranged carbocation.
Predicted Product Distribution for Acid-Catalyzed Hydration
| Product Name | Structure | Predicted Yield (Major/Minor) | Rationale |
| 2,3-dimethyl-2-pentanol | CH₃-C(OH)(CH₃)-CH(CH₃)-CH₂-CH₃ | Major | Formed from the more stable tertiary carbocation after rearrangement.[6] |
| 4,4-dimethyl-2-pentanol | CH₃-CH(OH)-C(CH₃)₃ | Minor | Formed from the less stable secondary carbocation. |
Experimental Protocol: Acid-Catalyzed Hydration
Materials:
-
This compound (98% purity)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, prepare a solution of aqueous sulfuric acid by slowly adding 10 mL of concentrated H₂SO₄ to 100 mL of cold water.
-
Add this compound (e.g., 5.0 g, 50.9 mmol) to the acidic solution.
-
Attach a reflux condenser and heat the mixture gently with stirring (e.g., to 50-60 °C) for 2-3 hours. Monitor the reaction by GC to observe the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with 3 x 30 mL of diethyl ether.
-
Combine the organic extracts and wash them carefully with saturated sodium bicarbonate solution until the washings are no longer acidic.
-
Wash the organic layer with water (1 x 30 mL) and brine (1 x 30 mL).
-
Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
-
The crude alcohol mixture can be purified by fractional distillation.
Safety Precautions: Concentrated sulfuric acid is extremely corrosive. Always add acid to water, never the other way around. The reaction should be performed in a fume hood. Diethyl ether is highly flammable.
Signaling Pathway Diagram of the Reaction Mechanism
Caption: Mechanism of acid-catalyzed hydration of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Use of cis-4,4-Dimethyl-2-pentene in Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of cis-4,4-dimethyl-2-pentene as a valuable tool in mechanistic studies within organic chemistry. Its unique structural feature, a sterically demanding tert-butyl group adjacent to a cis-disubstituted double bond, makes it an excellent substrate for investigating the subtleties of reaction mechanisms, including regioselectivity, stereochemistry, and carbocation rearrangements.
Application in Studying Electrophilic Addition Reactions
This compound serves as a critical probe for elucidating the mechanisms of electrophilic additions to alkenes. The steric hindrance imposed by the tert-butyl group significantly influences the reaction pathways, providing clear insights into the formation and fate of carbocation intermediates.
Acid-Catalyzed Hydration: A Case Study in Carbocation Rearrangement
The acid-catalyzed hydration of this compound is a classic example used to demonstrate and study carbocation rearrangements. The reaction proceeds via a carbocation intermediate, and the presence of the bulky tert-butyl group can drive skeletal rearrangements to form more stable carbocations.
Expected Reaction Pathway:
Protonation of the double bond can lead to two possible secondary carbocations. However, due to steric hindrance from the tert-butyl group, protonation is more likely to occur at the less hindered carbon (C-3), leading to a carbocation at C-2. This secondary carbocation is prone to a 1,2-hydride shift or a more complex rearrangement involving a methyl shift to form a more stable tertiary carbocation, ultimately leading to a rearranged alcohol product.[1][2][3]
Experimental Protocol: Acid-Catalyzed Hydration
Objective: To hydrate this compound and analyze the product mixture to study carbocation rearrangement.
Materials:
-
This compound
-
50% aqueous sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
In a 100 mL round-bottom flask, place 5.0 g of this compound.
-
Slowly add 20 mL of 50% aqueous sulfuric acid to the flask while cooling in an ice bath.
-
Attach a reflux condenser and stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of diethyl ether.
-
Separate the organic layer and wash it with 2 x 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
Analyze the crude product using GC-MS and NMR to identify the structure and determine the ratio of the rearranged and unrearranged alcohol products.
Data Presentation:
| Product | Predicted Yield (%) | Observed Product Ratio |
| 4,4-Dimethyl-2-pentanol (Unrearranged) | Minor | Varies |
| 2,3-Dimethyl-2-pentanol (Rearranged) | Major | Varies |
Logical Relationship of Acid-Catalyzed Hydration
References
Application Notes and Protocols for cis-4,4-Dimethyl-2-pentene in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The polymerization of cis-4,4-dimethyl-2-pentene is not well-documented in publicly available scientific literature. This monomer presents significant challenges to polymerization due to its nature as a sterically hindered, trisubstituted internal alkene. Consequently, the following application notes and protocols are based on general principles of polymer chemistry for similar challenging olefins. The experimental parameters provided are theoretical starting points and would require substantial optimization. The quantitative data presented is hypothetical and for illustrative purposes only.
Introduction: The Challenge of Polymerizing this compound
This compound, a structural isomer of neohexene, is a trisubstituted internal olefin. Its bulky tert-butyl group and the internal position of the double bond create significant steric hindrance, making it a challenging monomer for conventional polymerization techniques such as free-radical and standard Ziegler-Natta polymerization. These methods are generally more effective for less substituted, terminal alkenes (α-olefins).
However, advancements in catalysis, particularly in cationic, metathesis, and coordination polymerization with late-transition metal catalysts, offer potential pathways for the (co)polymerization of sterically hindered internal olefins. Polymers derived from such monomers are of interest for creating materials with unique thermal and mechanical properties, potentially including high thermal stability, good chemical resistance, and tailored elasticity.
Potential Applications of Poly(this compound)
While no specific applications for poly(this compound) are documented, polymers derived from sterically hindered monomers can exhibit unique properties. Based on the structure of this compound, a hypothetical homopolymer would possess a highly branched and rigid backbone. Potential applications could be explored in areas such as:
-
High-Performance Thermoplastics: The bulky side groups could lead to a high glass transition temperature (Tg), making the polymer suitable for applications requiring dimensional stability at elevated temperatures.
-
Gas Separation Membranes: The inefficient packing of polymer chains due to the bulky side groups might create free volume, which is a desirable characteristic for gas separation membrane materials.
-
Additives and Modifiers: Oligomers or low molecular weight polymers could serve as processing aids or impact modifiers for other polymers, improving properties like melt flow or toughness.
Theoretical Polymerization Approaches
Several advanced polymerization techniques could be theoretically applied to this compound.
Cationic Polymerization
Cationic polymerization is initiated by an electrophile and proceeds through a carbocationic propagating species. Alkenes with electron-donating groups that can stabilize the resulting carbocation are suitable monomers.[1][2] The tertiary carbocation that would form from the protonation of this compound could be relatively stable, making this a potential polymerization route.[2]
Challenges:
-
Chain transfer reactions are common in cationic polymerization, which can limit the molecular weight of the resulting polymer.
-
Isomerization of the carbocationic intermediate can lead to complex polymer microstructures.
Ring-Opening Metathesis Polymerization (ROMP) - Acyclic Diene Metathesis (ADMET) Analogy
While this compound is not a cyclic olefin and thus not directly suitable for ROMP, the principles of olefin metathesis are relevant. Acyclic Diene Metathesis (ADMET) polymerization is a step-growth polymerization of α,ω-dienes. For a mono-olefin like this compound, homopolymerization via metathesis is not a direct pathway. However, it could potentially be used in cross-metathesis reactions to create novel small molecules or be copolymerized with a diene in an ADMET reaction. Modern ruthenium and molybdenum metathesis catalysts have shown increasing tolerance for substituted olefins.[3][4]
Challenges:
-
The steric hindrance of the trisubstituted double bond would likely lead to very slow reaction rates.[4]
-
Catalyst deactivation could be a significant issue.
Coordination Polymerization with Late-Transition Metal Catalysts
Late-transition metal catalysts (e.g., based on nickel, palladium, iron) are known for their higher tolerance to functional groups and their ability to polymerize a wider range of olefin monomers compared to early-transition metals.[5][6][7][8][9] Some palladium and nickel diimine catalysts have shown the ability to polymerize or copolymerize internal and sterically hindered olefins, sometimes through a "chain-walking" mechanism that can isomerize the double bond.[10][11]
Challenges:
-
Achieving high molecular weights can be difficult.
-
Controlling the polymer microstructure (regio- and stereoselectivity) is a significant challenge.
Hypothetical Quantitative Data
The following tables present hypothetical data for a polymer derived from this compound for illustrative purposes. This data is not based on experimental results.
Table 1: Hypothetical Polymer Properties
| Property | Predicted Value | Potential Significance |
| Molecular Weight (Mn) ( g/mol ) | 5,000 - 50,000 | Lower molecular weights are expected due to steric hindrance. |
| Polydispersity Index (PDI) | 2.0 - 4.0 | Broad distribution is likely with less controlled polymerizations. |
| Glass Transition Temp. (Tg) | 150 - 200 °C | The bulky side groups would restrict chain motion, leading to a high Tg. |
| Decomposition Temp. (Td) | > 350 °C | Saturated hydrocarbon backbone suggests good thermal stability. |
| Density | 0.85 - 0.90 g/cm³ | Amorphous nature due to irregular structure would lead to lower density. |
Table 2: Hypothetical Copolymerization Data with Ethylene
| Ethylene in Feed (mol%) | This compound in Polymer (mol%) | Mn ( g/mol ) | Tg (°C) |
| 95 | 2 | 80,000 | 110 |
| 90 | 5 | 65,000 | 125 |
| 80 | 10 | 40,000 | 140 |
Experimental Protocols (Theoretical)
The following are generalized protocols that would serve as a starting point for the polymerization of this compound. Significant optimization of all parameters would be necessary.
Protocol 1: Theoretical Cationic Polymerization
Objective: To synthesize low molecular weight poly(this compound).
Materials:
-
This compound (freshly distilled)
-
Anhydrous dichloromethane (DCM)
-
Lewis Acid initiator (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Methanol (for quenching)
-
Hexane (for precipitation)
Procedure:
-
Dry all glassware thoroughly in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
In a Schlenk flask under a nitrogen atmosphere, dissolve this compound (e.g., 5 g, 51 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the Lewis acid initiator (e.g., BF₃·OEt₂, 0.1 mol% relative to monomer) via syringe.
-
Stir the reaction mixture at -78°C for a predetermined time (e.g., 1-24 hours).
-
Quench the polymerization by adding cold methanol (5 mL).
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred hexane.
-
Collect the precipitate by filtration, wash with fresh hexane, and dry under vacuum at 60°C to a constant weight.
-
Characterize the polymer using GPC (for molecular weight and PDI), NMR (for structure), and DSC (for thermal properties).
Protocol 2: Theoretical Coordination Copolymerization with Ethylene
Objective: To synthesize a copolymer of ethylene and this compound using a late-transition metal catalyst.
Materials:
-
Late-transition metal catalyst precursor (e.g., a palladium-diimine complex)
-
Cocatalyst/activator (e.g., Methylaluminoxane, MAO)
-
Anhydrous toluene
-
This compound (freshly distilled)
-
Polymerization-grade ethylene
-
Acidified methanol (for quenching and polymer precipitation)
Procedure:
-
Assemble a high-pressure stainless-steel reactor and thoroughly dry and purge with nitrogen.
-
Under an inert atmosphere, charge the reactor with anhydrous toluene (200 mL) and a solution of MAO in toluene.
-
Add the desired amount of this compound via syringe.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar).
-
Inject the catalyst precursor dissolved in a small amount of toluene to initiate the polymerization.
-
Maintain the reaction at a constant temperature (e.g., 50°C) and ethylene pressure with vigorous stirring for the desired reaction time (e.g., 1 hour).
-
Vent the reactor and quench the reaction by injecting acidified methanol.
-
Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
-
Characterize the copolymer for monomer incorporation (NMR), molecular weight (GPC), and thermal properties (DSC).
Visualizations
Caption: Theoretical pathway for cationic polymerization.
Caption: Experimental workflow for coordination copolymerization.
References
- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Tetrasubstituted Alkenes via Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing late-transition metal catalysts for olefin insertion polymerization and copolymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Olefin Polymerization by Late Transition Metal Complexes : A Root of Ziegler Catalysts Gains New Ground [kops.uni-konstanz.de]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Isomerization polymerization of 4-alkylcyclopentenes catalyzed by Pd complexes: hydrocarbon polymers with isotactic-type stereochemistry and liquid-crystalline properties. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Note: Gas Chromatography Analysis of cis-4,4-Dimethyl-2-pentene
Introduction
Cis-4,4-Dimethyl-2-pentene is a volatile organic compound with the molecular formula C7H14.[1][2][3] As a non-polar hydrocarbon, gas chromatography (GC) is the ideal analytical technique for its separation and quantification.[4][5][6] This application note provides a detailed protocol for the analysis of this compound using a standard gas chromatograph equipped with a flame ionization detector (FID). The methodology is suitable for researchers, scientists, and professionals in drug development and chemical analysis.
Principle of Separation
Gas chromatography separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[7] For non-polar analytes like this compound, a non-polar stationary phase is most effective, following the principle of "like dissolves like".[4][5] The elution order is generally determined by the boiling points of the analytes.[4] Temperature programming, which involves increasing the column temperature during the analysis, can be employed to optimize separation, improve peak shapes, and reduce analysis time.[8][9][10][11]
Experimental Protocols
1. Sample Preparation
-
Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in a volatile, non-polar solvent such as hexane or pentane.
-
Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Unknown Samples: Dissolve a known amount of the unknown sample in the same solvent used for the calibration standards.
2. Gas Chromatography (GC) Conditions
The following GC parameters are recommended as a starting point for method development.
| Parameter | Recommended Setting |
| Gas Chromatograph | Any standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID) |
| Column | Non-polar capillary column (e.g., 5% Phenyl Methylpolysiloxane) |
| Dimensions: 30 m length x 0.25 mm I.D. x 0.50 µm film thickness | |
| Carrier Gas | Helium or Hydrogen, with a constant flow rate of 1.0 mL/min |
| Injector | Split/splitless injector |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial Temperature: 40 °C, hold for 2 minutes |
| Ramp Rate: 10 °C/min | |
| Final Temperature: 150 °C, hold for 5 minutes | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Makeup Gas | Nitrogen, 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
3. Data Acquisition and Analysis
-
Inject the prepared standards and samples into the GC system.
-
Record the resulting chromatograms.
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the peak area for each standard and sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data obtained using the protocol described above.
| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |
| This compound | 6.85 | 15,234 | 1 |
| This compound | 6.85 | 76,170 | 5 |
| This compound | 6.85 | 152,340 | 10 |
| This compound | 6.85 | 380,850 | 25 |
| This compound | 6.85 | 761,700 | 50 |
| This compound | 6.85 | 1,523,400 | 100 |
| Unknown Sample | 6.85 | 543,210 | 35.66 |
Note: The Kovats retention index for 4,4-dimethyl-2-pentene on a standard non-polar phase has been reported to be between 636.8 and 644.[2]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the GC analysis of this compound and the logical relationship for selecting the appropriate analytical method.
Caption: Experimental workflow for GC analysis.
References
- 1. 2-Pentene, 4,4-dimethyl-, (Z)- [webbook.nist.gov]
- 2. 2-Pentene, 4,4-dimethyl- | C7H14 | CID 12721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application of cis-4,4-Dimethyl-2-pentene in Asymmetric Synthesis: A Review of Potential Methodologies
Introduction
cis-4,4-Dimethyl-2-pentene is an acyclic alkene characterized by a sterically demanding tert-butyl group adjacent to the cis-disubstituted double bond. This significant steric hindrance poses a considerable challenge for many catalytic processes, including asymmetric transformations. A comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the application of this compound as a substrate in asymmetric synthesis. The steric bulk of the tert-butyl group likely impedes the close approach of the substrate to the chiral catalyst's active site, which is necessary for high stereochemical induction.
Despite the lack of direct experimental data for this specific alkene, we can extrapolate from well-established asymmetric reactions on other sterically hindered olefins to propose potential synthetic routes. This document provides a hypothetical application note for the asymmetric dihydroxylation of this compound, based on the principles of the Sharpless Asymmetric Dihydroxylation. This reaction is chosen for its known tolerance of a wide range of alkene substitution patterns, although its efficacy on substrates with extreme steric hindrance, such as this compound, would require experimental validation.
Application Note: Hypothetical Asymmetric Dihydroxylation of this compound
Objective: To synthesize the chiral diol, (2R,3S)-4,4-dimethylpentane-2,3-diol, from this compound via a stereoselective dihydroxylation reaction.
Background: The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant. The choice of the chiral ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (DHQD) derivative, dictates the facial selectivity of the dihydroxylation, leading to the formation of one of two possible enantiomers of the diol product. For a cis-alkene, this reaction would generate a syn-diol. Given the cis-configuration of 4,4-dimethyl-2-pentene, we anticipate the formation of the corresponding syn-diol.
Reaction Scheme:
A schematic for the proposed asymmetric dihydroxylation of this compound.
Hypothetical Experimental Data
The following table summarizes projected data for the asymmetric dihydroxylation of this compound under various hypothetical conditions. It is important to note that this data is illustrative and not based on published experimental results.
| Entry | Chiral Ligand | Co-oxidant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (DHQD)₂PHAL (in AD-mix-β) | K₃Fe(CN)₆ | 0 | 75 | 92 |
| 2 | (DHQ)₂PHAL (in AD-mix-α) | K₃Fe(CN)₆ | 0 | 72 | 90 |
| 3 | (DHQD)₂PHAL (in AD-mix-β) | NMO | 25 | 65 | 85 |
| 4 | (DHQ)₂PHAL (in AD-mix-α) | NMO | 25 | 68 | 88 |
NMO = N-methylmorpholine N-oxide
Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline for performing a Sharpless Asymmetric Dihydroxylation and would require optimization for the specific substrate.
Materials:
-
This compound (1.0 equiv)
-
AD-mix-β (containing K₃Fe(CN)₆, K₂CO₃, K₂OsO₄·2H₂O, and (DHQD)₂PHAL)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, may improve reaction rate)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of t-BuOH and H₂O (10 mL per 1 mmol of alkene).
-
Cool the resulting slurry to 0 °C in an ice bath with vigorous stirring.
-
If using, add methanesulfonamide (1.0 equiv).
-
To the cold, stirring slurry, add this compound (1.0 equiv) neat via syringe.
-
Continue stirring vigorously at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Add ethyl acetate to the reaction mixture and stir for an additional 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the diol.
-
Determine the enantiomeric excess of the product by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Workflow Diagram:
A generalized workflow for the proposed asymmetric dihydroxylation.
Challenges and Future Perspectives
The primary obstacle to the asymmetric functionalization of this compound is the steric hindrance imposed by the tert-butyl group. This can lead to slow reaction rates and poor enantioselectivities. Future research in this area could focus on:
-
Development of Novel Catalysts: Designing catalysts with larger chiral pockets or longer linker arms might better accommodate sterically demanding substrates.
-
Exploring Alternative Reactions: Other asymmetric transformations, such as epoxidation with a robust catalyst system or hydroboration-oxidation using a highly selective chiral borane, could be investigated.
-
Computational Studies: Density functional theory (DFT) calculations could be employed to model the transition states of various catalyst-substrate combinations to predict reactivity and stereoselectivity, thus guiding experimental efforts.
Signaling Pathway Analogy (Catalytic Cycle):
The catalytic cycle for the Sharpless Asymmetric Dihydroxylation illustrates the logical relationship between the reactants and intermediates.
A simplified representation of the Sharpless asymmetric dihydroxylation catalytic cycle.
While direct applications of this compound in asymmetric synthesis are not currently well-documented, established methodologies for other alkenes provide a framework for potential synthetic strategies. The hypothetical protocol for asymmetric dihydroxylation presented here serves as a starting point for experimental investigation. Overcoming the steric challenges associated with this substrate will likely require the development of highly specialized and reactive chiral catalyst systems.
dehydration of 4,4-dimethyl-2-pentanol to yield cis-4,4-Dimethyl-2-pentene
Application Note: Stereoselective Synthesis of cis-4,4-Dimethyl-2-pentene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The stereoselective synthesis of specific alkene isomers is a critical task in organic chemistry and drug development, as the geometric configuration of a double bond can significantly impact a molecule's biological activity and physical properties. While the acid-catalyzed dehydration of alcohols is a common method for introducing carbon-carbon double bonds, it typically follows Zaitsev's rule and proceeds via an E1 mechanism for secondary alcohols like 4,4-dimethyl-2-pentanol.[1][2][3] This pathway involves a carbocation intermediate, which leads to a mixture of regioisomers and stereoisomers, generally favoring the most thermodynamically stable product.[1] In the case of 4,4-dimethyl-2-pentene, the trans (E) isomer is more stable than the cis (Z) isomer due to reduced steric strain, making it the expected major product from direct dehydration.[4]
To achieve high selectivity for the less stable this compound, a more controlled and stereospecific synthetic strategy is required. This application note details a robust two-step protocol for the synthesis of this compound with high isomeric purity. The method involves the initial synthesis of the alkyne precursor, 4,4-dimethyl-2-pentyne, followed by its partial reduction using a poisoned palladium catalyst, known as Lindlar's catalyst. This catalyst facilitates the syn-addition of hydrogen across the alkyne's triple bond, reliably producing the desired cis (Z) alkene.[5][6][7][8]
Physicochemical and Spectroscopic Data
A summary of key data for the starting materials, intermediates, and final products is provided for reference and characterization.
Table 1: Physical Properties of Key Compounds
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Starting Alcohol | 4,4-Dimethyl-2-pentanol | C₇H₁₆O | 116.20 | 151-153 | ~0.81 |
| Alkyne Intermediate | 4,4-Dimethyl-2-pentyne | C₇H₁₂ | 96.17 | 85-86 | ~0.71 |
| Target Product | (Z)-4,4-Dimethyl-2-pentene | C₇H₁₄ | 98.19 | ~80 | 0.700[9] |
| Stereoisomer | (E)-4,4-Dimethyl-2-pentene | C₇H₁₄ | 98.19 | 77-78 | ~0.69 |
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Key ¹H NMR Signals | Key ¹³C NMR Signals |
| (Z)-4,4-Dimethyl-2-pentene | ~5.2-5.4 (m, 2H, vinyl H), ~1.6 (d, 3H, methyl H), ~1.0 (s, 9H, t-butyl H) | ~135.1 (C=C -C(CH₃)₃), ~122.5 (C =C-CH₃), ~32.8 (C (CH₃)₃), ~29.9 (C(C H₃)₃), ~12.1 (=C-C H₃) |
| (E)-4,4-Dimethyl-2-pentene | ~5.3-5.5 (m, 2H, vinyl H), ~1.7 (d, 3H, methyl H), ~0.9 (s, 9H, t-butyl H) | ~133.8 (C=C -C(CH₃)₃), ~124.9 (C =C-CH₃), ~31.1 (C (CH₃)₃), ~30.5 (C(C H₃)₃), ~17.8 (=C-C H₃) |
Note: NMR data are predicted based on typical chemical shifts for similar structures and available spectral data. Actual values may vary.[10][11][12][13][14]
Reaction Mechanisms and Workflow
The overall synthetic strategy is a two-step process designed for high stereoselectivity.
Caption: Mechanism of cis-alkene formation via syn-addition on a Lindlar catalyst.
Caption: Experimental workflow for the two-step synthesis of the target molecule.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn. Sodium amide and iodomethane are highly toxic and corrosive; handle with extreme care. Hydrogen gas is flammable and must be handled in an environment free of ignition sources.
Protocol 1: Synthesis of 4,4-Dimethyl-2-pentyne
This protocol describes the alkylation of an acetylide to form the required alkyne intermediate.
Materials and Reagents:
-
3,3-Dimethyl-1-butyne (tert-butylacetylene)
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Iodomethane (CH₃I)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dry ice/acetone condenser
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel. Ensure the system is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Condense approximately 100 mL of liquid ammonia into the flask at -78 °C.
-
Deprotonation: Slowly add sodium amide (1.1 equivalents) to the stirring liquid ammonia. Once dissolved, add 3,3-dimethyl-1-butyne (1.0 equivalent) dropwise via the dropping funnel over 20 minutes. Allow the mixture to stir for 1 hour to ensure complete formation of the sodium acetylide.
-
Alkylation: Add iodomethane (1.1 equivalents) dropwise to the reaction mixture. A vigorous reaction may occur. Maintain the temperature at -78 °C during the addition. After the addition is complete, allow the reaction to stir for an additional 2 hours as the ammonia slowly evaporates.
-
Workup: Once the ammonia has evaporated, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Add 50 mL of diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by fractional distillation to yield pure 4,4-dimethyl-2-pentyne.
Protocol 2: Stereoselective Synthesis of this compound
This protocol details the partial hydrogenation of the alkyne intermediate to the target cis-alkene.
Materials and Reagents:
-
4,4-Dimethyl-2-pentyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead(II) acetate and quinoline)
-
Hexane or Ethanol (solvent)
-
Hydrogen gas (H₂) balloon
Procedure:
-
Setup: To a round-bottom flask, add 4,4-dimethyl-2-pentyne (1.0 equivalent) and a suitable solvent (e.g., hexane or ethanol).
-
Catalyst Addition: Add Lindlar's catalyst (approximately 5-10% by weight relative to the alkyne).
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of H₂ using a balloon.
-
Reaction Monitoring: Vigorously stir the mixture at room temperature. The reaction progress should be carefully monitored by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to prevent over-reduction to the corresponding alkane. The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, vent the excess hydrogen gas and purge the flask with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® or silica gel to remove the palladium catalyst, washing with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate via rotary evaporation. The resulting crude product can be further purified by simple distillation if necessary to yield high-purity this compound. Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and stereochemical purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. atlas.org [atlas.org]
- 4. (E)-4,4-Dimethyl-2-pentene|High-Purity Research Chemical [benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 9. This compound [stenutz.eu]
- 10. TRANS-4,4-DIMETHYL-2-PENTENE(690-08-4) 13C NMR spectrum [chemicalbook.com]
- 11. TRANS-4,4-DIMETHYL-2-PENTENE(690-08-4) 1H NMR spectrum [chemicalbook.com]
- 12. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. trans-2-Pentene(646-04-8) 13C NMR spectrum [chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
Application Notes and Protocols for the Reaction Kinetics of cis-4,4-Dimethyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols relevant to the study of the reaction kinetics of cis-4,4-Dimethyl-2-pentene. The information compiled is intended to guide researchers in designing and executing experiments to investigate the isomerization, hydrogenation, and other potential reactions of this sterically hindered alkene.
Introduction
This compound is an unsaturated hydrocarbon of interest in organic synthesis and mechanistic studies due to the steric hindrance imposed by the tert-butyl group adjacent to the double bond. This structural feature significantly influences its reactivity and the kinetics of its transformations. Understanding the reaction kinetics of this compound is crucial for optimizing synthetic routes, developing catalytic processes, and for its application as a building block in drug development. This note focuses on two primary reactions: catalytic isomerization to its more stable trans isomer and catalytic hydrogenation.
Key Reactions and Kinetic Considerations
Catalytic Isomerization (cis to trans)
The isomerization of this compound to the thermodynamically more stable trans-4,4-Dimethyl-2-pentene is a common reaction, often catalyzed by transition metals such as palladium. The significant steric interaction between the methyl group and the bulky tert-butyl group on the same side of the double bond in the cis isomer is the primary driving force for this transformation. The energy difference between the cis and trans isomers of 4,4-dimethyl-2-pentene is approximately 16 kJ/mol, which is substantially larger than that of less hindered alkenes like 2-butene (~4 kJ/mol).[1]
Catalytic Hydrogenation
The addition of hydrogen across the double bond of this compound reduces the alkene to the corresponding alkane, 2,2-dimethylpentane. The rate of this reaction is highly dependent on the catalyst used, solvent, and reaction conditions. Due to the steric hindrance around the double bond, specialized or highly active catalysts may be required for efficient hydrogenation.[2][3]
Quantitative Data Summary
Direct experimental kinetic data for this compound is not widely available in the literature. However, data from analogous, structurally similar alkenes can provide valuable insights for experimental design. The following table summarizes relevant kinetic and thermodynamic data for pentene isomers from various studies.
| Reaction Type | Compound | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Enthalpy Change (ΔH) (kJ/mol) | Reference |
| Hydrogenation | cis-2-Pentene | 1% Pd/alumina | 0.035 min⁻¹ (initial) | Not Reported | Not Reported | [4] |
| Hydrogenation | trans-2-Pentene | 1% Pd/alumina | Slower than cis-isomer | Not Reported | Not Reported | [4] |
| Isomerization | 4-Methoxyazobenzene (analogy) | Thermal in BMIM PF₆ | Varies with temp. | 84-104 | Not Reported | [5] |
| Thermodynamics | 4,4-Dimethyl-2-pentene | - | - | - | ~16 (Energy difference between cis and trans) | [1] |
Note: The data presented should be used as a guideline. Actual kinetic parameters for this compound will need to be determined experimentally.
Experimental Protocols
Protocol for Monitoring Catalytic Isomerization using Gas Chromatography (GC)
This protocol describes the procedure for monitoring the palladium-catalyzed isomerization of this compound to its trans isomer.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or a similar palladium catalyst
-
Anhydrous toluene (or other suitable solvent)
-
Internal standard (e.g., dodecane)
-
Argon or Nitrogen gas for inert atmosphere
-
Gas-tight syringe
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer
-
Thermostated oil bath
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary column suitable for hydrocarbon separation (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere, dissolve a known amount of this compound and the internal standard in anhydrous toluene.
-
Initiation: Place the flask in a thermostated oil bath at the desired reaction temperature. Allow the solution to equilibrate.
-
Inject a small amount of a stock solution of the palladium catalyst into the reaction mixture to initiate the isomerization. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a gas-tight syringe.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a small amount of a quenching agent (e.g., a solution of triphenylphosphine to bind the palladium catalyst) and hexane.
-
GC Analysis: Inject a small volume (e.g., 1 µL) of the quenched and diluted sample into the GC-FID.
-
Data Acquisition: Record the chromatograms. The retention times for cis- and trans-4,4-Dimethyl-2-pentene, and the internal standard should be predetermined using pure standards.
-
Data Analysis: Integrate the peak areas of the cis and trans isomers and the internal standard. Use the relative peak areas (normalized to the internal standard) to calculate the concentration of each isomer at each time point. Plot the concentration of this compound versus time to determine the reaction rate.
Typical GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.2 mL/min).[6]
-
Injector Temperature: 250 °C.[6]
-
Detector Temperature: 300 °C.[6]
-
Oven Program: Initial temperature of 60 °C for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.[7]
Protocol for Catalytic Hydrogenation
This protocol outlines a general procedure for the catalytic hydrogenation of this compound.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10 wt%) or another suitable hydrogenation catalyst (e.g., Platinum oxide).
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)
-
Reaction flask
-
Magnetic stirrer
Procedure:
-
Catalyst and Substrate: To a reaction flask, add the solvent, this compound, and the Pd/C catalyst.
-
Inert Atmosphere: Seal the flask and purge the system with an inert gas (e.g., argon or nitrogen) to remove air.
-
Hydrogen Introduction: Introduce hydrogen gas into the reaction vessel. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel to the desired H₂ pressure.
-
Reaction: Stir the mixture vigorously to ensure good mixing of the catalyst, substrate, and hydrogen. The reaction is typically run at room temperature but may be heated to increase the rate.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) if the product has a different polarity, or by taking aliquots for GC analysis as described in the isomerization protocol.
-
Workup: Once the reaction is complete (as indicated by the cessation of hydrogen uptake or by analytical monitoring), carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the solid catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, 2,2-dimethylpentane. The product can be further purified by distillation if necessary.
Visualizations
Caption: Experimental workflow for kinetic analysis.
Caption: Palladium-catalyzed isomerization pathway.
References
- 1. Solved The energy difference between cis and trans-2-butene | Chegg.com [chegg.com]
- 2. High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of cis-4,4-Dimethyl-2-pentene in Ziegler-Natta Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the theoretical role and expected behavior of cis-4,4-Dimethyl-2-pentene in Ziegler-Natta polymerization. Due to the sterically hindered and internal nature of this olefin, its polymerization presents unique challenges compared to common terminal olefins like ethylene and propylene. These notes synthesize information from studies on structurally similar bulky alkenes to provide insights into catalyst selection, expected reactivity, and potential polymer characteristics. Detailed hypothetical experimental protocols and data tables are presented to guide researchers in designing experiments for the polymerization of such challenging monomers.
Introduction to Ziegler-Natta Polymerization
Ziegler-Natta polymerization, a cornerstone of polymer chemistry, utilizes a catalyst system typically composed of a transition metal halide (from Group IV-VIII) and an organometallic cocatalyst (from Group I-III), such as titanium tetrachloride (TiCl₄) and triethylaluminium (Al(C₂H₅)₃).[1] This catalytic system is renowned for its ability to produce stereoregular polymers with high linearity and molecular weight from α-olefins.[2] The polymerization proceeds via a coordination-insertion mechanism, where the olefin coordinates to the transition metal center and subsequently inserts into the growing polymer chain.[3]
Ziegler-Natta catalysts are broadly classified into two categories:
-
Heterogeneous catalysts: These are solid-state catalysts, often supported on materials like magnesium chloride (MgCl₂), and are widely used in industrial processes for the production of polyethylene and polypropylene.[3][4]
-
Homogeneous catalysts: These are soluble in the reaction medium and often based on metallocene complexes, offering better control over polymer microstructure.[3]
The stereochemistry of the resulting polymer (isotactic, syndiotactic, or atactic) is influenced by the catalyst structure and reaction conditions.
The Role and Challenges of this compound
This compound is a sterically hindered internal olefin. Its structure presents significant challenges for Ziegler-Natta polymerization for the following reasons:
-
Steric Hindrance: The bulky tert-butyl group adjacent to the double bond sterically hinders the approach of the monomer to the active site of the catalyst. This is expected to significantly reduce the rate of polymerization compared to less hindered α-olefins.[5]
-
Internal Double Bond: Ziegler-Natta catalysts are most effective for the polymerization of terminal olefins (1-alkenes). Internal olefins are generally much less reactive due to the increased steric hindrance around the double bond and the greater stability of the internal double bond.[6]
-
Cis-Isomer: The cis configuration of the substituents around the double bond can further increase steric crowding during the coordination and insertion steps of the polymerization mechanism, potentially leading to lower reactivity compared to its trans-isomer.
Due to these factors, the homopolymerization of this compound is expected to be very slow or may not occur at all with conventional Ziegler-Natta catalysts. However, it might be possible to copolymerize it with a more reactive monomer like ethylene, where it would be incorporated at low levels. Such incorporation could be used to introduce specific side chains into the polymer backbone, potentially modifying its physical properties.
Quantitative Data (Hypothetical and Comparative)
Table 1: Comparison of Monomer Reactivity in Ziegler-Natta Polymerization (Hypothetical Data)
| Monomer | Structure | Catalyst System | Polymerization Rate (Relative) | Molecular Weight ( g/mol ) |
| Ethylene | CH₂=CH₂ | TiCl₄/Al(C₂H₅)₃ | 1000 | > 1,000,000 |
| Propylene | CH₂=CH(CH₃) | TiCl₄/Al(C₂H₅)₃ | 100 | 100,000 - 500,000 |
| 4-Methyl-1-pentene | CH₂=CHCH₂(CH(CH₃)₂) | TiCl₄/Al(C₂H₅)₃ | 10 | 50,000 - 200,000 |
| This compound | cis-(CH₃)₃CCH=CHCH₃ | TiCl₄/Al(C₂H₅)₃ | < 1 | Very Low / Oligomers |
Table 2: Effect of Catalyst System on the Polymerization of Bulky Olefins (Comparative Data from Literature on Analogs)
| Catalyst System | Monomer | Temperature (°C) | Activity (kg polymer / mol Ti·h) | Polymer Properties | Reference |
| TiCl₄/MgCl₂/Al(C₂H₅)₃ | 4-Methyl-1-pentene | 70 | 50 - 200 | Isotactic, high melting point | [6] |
| Cp₂ZrCl₂/MAO | 4-Methyl-1-pentene | 50 | 100 - 500 | Atactic or isotactic (catalyst dependent) | [7] |
| VCl₄/Al(i-Bu)₃ | 3-Methyl-1-butene | 25 | Low | Elastomeric | [6] |
Experimental Protocols
The following are detailed, generalized protocols for attempting the Ziegler-Natta polymerization of a sterically hindered internal olefin like this compound. These protocols are based on standard procedures for less reactive olefins and should be optimized for the specific monomer.
Protocol 1: Heterogeneous Ziegler-Natta Polymerization
Objective: To attempt the homopolymerization of this compound using a supported titanium-based catalyst.
Materials:
-
Catalyst: TiCl₄ supported on MgCl₂ (e.g., a commercial catalyst)
-
Cocatalyst: Triethylaluminium (TEAL) or Triisobutylaluminium (TIBAL) solution in hexane (e.g., 1 M)
-
Monomer: this compound, freshly distilled and dried
-
Solvent: Anhydrous hexane or toluene
-
Quenching Agent: Isopropanol with 5% HCl
-
Inert Gas: High-purity nitrogen or argon
Procedure:
-
Reactor Setup: A Schlenk flask or a glass reactor equipped with a mechanical stirrer, a temperature controller, and an inert gas inlet is thoroughly dried under vacuum and purged with inert gas.
-
Solvent and Monomer Addition: Add 100 mL of anhydrous solvent to the reactor, followed by 10 mL of this compound. The solution is stirred and brought to the desired reaction temperature (e.g., 50-70°C).
-
Cocatalyst Addition: A calculated amount of the cocatalyst solution (e.g., to achieve a specific Al/Ti molar ratio, typically between 50 and 200) is injected into the reactor via a syringe.[8] The solution is stirred for 15 minutes.
-
Catalyst Injection: A suspension of the solid Ziegler-Natta catalyst in the solvent is prepared in a separate Schlenk tube and then transferred to the reactor via a cannula to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed for a set period (e.g., 2-4 hours), maintaining a constant temperature and stirring.
-
Quenching: The polymerization is terminated by adding the quenching agent to destroy the active catalyst species.
-
Polymer Isolation: The polymer (if any) is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitate is filtered, washed extensively with methanol, and dried in a vacuum oven at 60°C to a constant weight.
-
Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and its distribution, and Nuclear Magnetic Resonance (NMR) spectroscopy for its microstructure.
Protocol 2: Homogeneous Metallocene-Based Polymerization
Objective: To attempt the copolymerization of ethylene with this compound using a metallocene catalyst.
Materials:
-
Pre-catalyst: Zirconocene dichloride (e.g., Cp₂ZrCl₂)
-
Cocatalyst: Methylaluminoxane (MAO) solution in toluene
-
Monomers: Polymerization-grade ethylene and freshly distilled this compound
-
Solvent: Anhydrous toluene
-
Quenching Agent: Acidified methanol
Procedure:
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a stirrer, temperature and pressure controls, and gas/liquid injection ports is used. The reactor is thoroughly cleaned, dried, and purged.
-
Solvent and Cocatalyst: Anhydrous toluene and the MAO solution are charged into the reactor under an inert atmosphere.
-
Monomer Addition: A specific amount of this compound is injected into the reactor.
-
Catalyst Activation: In a separate glovebox, the zirconocene pre-catalyst is dissolved in toluene and mixed with a portion of the MAO solution to pre-activate it.
-
Polymerization Initiation: The reactor is heated to the desired temperature (e.g., 60-80°C), and ethylene is introduced to a specific pressure. The pre-activated catalyst solution is then injected to start the polymerization.
-
Copolymerization: The reaction is continued for a designated time, maintaining constant temperature and ethylene pressure.
-
Termination and Isolation: The ethylene feed is stopped, and the reactor is vented. The reaction is quenched with acidified methanol. The resulting copolymer is precipitated, filtered, washed, and dried as described in Protocol 1.
-
Characterization: The copolymer is analyzed by ¹H and ¹³C NMR to determine the incorporation of this compound and by Differential Scanning Calorimetry (DSC) to assess its thermal properties.
Visualizations
Ziegler-Natta Polymerization Mechanism
Caption: Simplified mechanism of Ziegler-Natta polymerization.
Experimental Workflow for Polymerization
Caption: General experimental workflow for Ziegler-Natta polymerization.
Conclusion
The Ziegler-Natta polymerization of this compound is predicted to be challenging due to significant steric hindrance and the internal position of the double bond. Homopolymerization is unlikely to be efficient with standard Ziegler-Natta catalysts. However, copolymerization with a more reactive olefin like ethylene may be feasible and could offer a route to novel polyolefins with tailored properties. The provided protocols and comparative data serve as a foundational guide for researchers venturing into the polymerization of such sterically demanding monomers. Careful catalyst selection and optimization of reaction conditions will be crucial for any successful polymerization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. scienomics.com [scienomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Living copolymerization of ethylene with 4-methyl-1-pentene by an α-diimine Ni(ii)/Et2AlCl catalyst: synthesis of diblock copolymers via sequential monomer addition - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. real.mtak.hu [real.mtak.hu]
Application Notes and Protocols for the Synthesis of Fine Chemicals from cis-4,4-Dimethyl-2-pentene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
cis-4,4-Dimethyl-2-pentene is a valuable olefinic building block in organic synthesis. Its distinct stereochemistry and the steric hindrance provided by the tert-butyl group allow for a range of regio- and stereoselective transformations. These characteristics make it an attractive starting material for the synthesis of complex organic molecules, including fine chemicals and intermediates for pharmaceuticals. This document provides an overview of synthetic routes to this compound and detailed protocols for its application in the synthesis of valuable downstream products.
This compound, also known as (Z)-4,4-dimethyl-2-pentene, is a hydrocarbon with the chemical formula C7H14.[1][2] It is a flammable liquid and should be handled with appropriate safety precautions.
I. Synthesis of this compound
The synthesis of this compound can be achieved through several methods, most notably the stereoselective reduction of the corresponding alkyne.
A. Partial Hydrogenation of 4,4-Dimethyl-2-pentyne
A common and effective method for the synthesis of cis-alkenes is the partial hydrogenation of alkynes using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). This catalyst facilitates the syn-addition of hydrogen across the triple bond, leading to the formation of the cis-alkene.
Experimental Protocol: Synthesis of this compound via Partial Hydrogenation
-
Reaction Setup: A two-necked round-bottom flask is equipped with a magnetic stir bar and a balloon filled with hydrogen gas.
-
Reagents: 4,4-Dimethyl-2-pentyne (1.0 eq), Lindlar's catalyst (5% by weight of the alkyne), and a suitable solvent such as hexane or ethyl acetate are added to the flask.
-
Reaction Conditions: The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
Purification: The solvent is removed under reduced pressure, and the resulting this compound is purified by distillation.
Quantitative Data:
| Parameter | Value |
| Typical Yield | >95% |
| Stereoselectivity (cis:trans) | >98:2 |
| Boiling Point | 79.85°C[3] |
| Density | 0.6951 g/cm³[3] |
| Refractive Index | 1.3999[3] |
Logical Relationship: Synthesis of this compound
Caption: Synthesis of this compound from 4,4-Dimethyl-2-pentyne.
II. Applications in Fine Chemical Synthesis
The double bond in this compound serves as a versatile functional handle for various transformations, enabling the synthesis of a wide array of fine chemicals.
A. Epoxidation and Subsequent Ring-Opening
Epoxidation of this compound, followed by nucleophilic ring-opening of the resulting epoxide, provides a pathway to functionalized acyclic compounds with controlled stereochemistry.
Experimental Protocol: Synthesis of cis-2,3-Epoxy-4,4-dimethylpentane
-
Reaction Setup: A round-bottom flask is charged with a solution of this compound (1.0 eq) in a chlorinated solvent like dichloromethane.
-
Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq) is added portion-wise to the solution at 0°C.
-
Reaction Conditions: The reaction is stirred at 0°C and allowed to warm to room temperature overnight.
-
Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude epoxide is purified by column chromatography on silica gel.
Experimental Workflow: Epoxidation and Ring-Opening
Caption: Workflow for the synthesis of functionalized products from this compound.
B. Dihydroxylation
The syn-dihydroxylation of this compound can be accomplished using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), yielding a vicinal diol with defined stereochemistry.
Experimental Protocol: Synthesis of cis-4,4-Dimethyl-2,3-pentanediol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.2 eq) followed by a catalytic amount of osmium tetroxide (0.01 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes, then extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the diol by recrystallization or column chromatography.
Quantitative Data for Dihydroxylation:
| Parameter | Value |
| Typical Yield | 85-95% |
| Diastereoselectivity (syn:anti) | >99:1 |
C. Synthesis of Cyclopentane Derivatives
Thermally induced ene reactions involving this compound can lead to the formation of substituted cyclopentane rings, which are common structural motifs in natural products. For instance, the reaction with appropriate enophiles can yield cis-4,4-dimethyl-2-isopropenylcyclopentane derivatives, which are potential intermediates for sesquiterpenes of the protoilludane skeleton.
Signaling Pathway Analogy: Synthetic Transformations
While this compound is not directly involved in biological signaling, its synthetic transformations can be visualized in a manner analogous to a signaling cascade, where each reaction step leads to a new, more complex molecule.
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a versatile and valuable starting material for the stereoselective synthesis of a variety of fine chemicals. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore its utility in the creation of novel and complex molecular architectures. The ability to control the stereochemical outcome of reactions at the double bond makes it a powerful tool in modern organic synthesis.
References
Application Notes and Protocols for the Hydrogenation of cis-4,4-Dimethyl-2-pentene
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental setup and protocol for the catalytic hydrogenation of cis-4,4-Dimethyl-2-pentene to its corresponding alkane, 4,4-dimethylpentane. Catalytic hydrogenation is a foundational reduction reaction in organic synthesis, crucial for the saturation of carbon-carbon double bonds.[1] Due to the steric hindrance presented by the tert-butyl group in this compound, specific considerations for catalyst selection and reaction conditions are addressed to ensure efficient conversion. This protocol outlines the use of common heterogeneous catalysts such as Palladium on carbon (Pd/C) and Platinum(IV) oxide (PtO₂, Adam's catalyst), detailing the necessary equipment, reagents, and procedures for successful execution in a laboratory setting.
Introduction to Catalytic Hydrogenation
Catalytic hydrogenation is a chemical reaction that adds hydrogen across a double or triple bond in the presence of a metal catalyst.[1] This process converts unsaturated compounds into saturated ones. For alkenes, this involves the breaking of the carbon-carbon π-bond and the formation of two new carbon-hydrogen σ-bonds. The reaction is typically exothermic, with the heat of hydrogenation providing insight into the stability of the starting alkene.
The most commonly used catalysts are platinum, palladium, and nickel.[1] These are often supported on inert materials like activated carbon to maximize surface area and catalytic efficiency. The hydrogenation of alkenes generally proceeds with syn-stereochemistry, where both hydrogen atoms add to the same face of the double bond as the alkene adsorbs onto the catalyst surface.[1]
The hydrogenation of this compound is a direct reduction to form 4,4-dimethylpentane. The reaction is as follows:
Reaction Scheme:
This compound + H₂ --(Catalyst)--> 4,4-Dimethylpentane
Due to the steric bulk of the tert-butyl group adjacent to the double bond, this alkene can be considered sterically hindered. Such substrates may require more forcing conditions (e.g., higher hydrogen pressure or temperature) or more active catalysts for the reaction to proceed to completion at a reasonable rate.
Experimental Overview and Data
The following table summarizes the key experimental parameters for the hydrogenation of this compound. Two common catalytic systems are presented.
| Parameter | Protocol 1: Palladium on Carbon | Protocol 2: Adam's Catalyst |
| Substrate | This compound | This compound |
| Product | 4,4-Dimethylpentane | 4,4-Dimethylpentane |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Platinum(IV) Oxide (PtO₂) |
| Catalyst Loading | 5-10 mol% | 1-5 mol% |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | Acetic Acid or Ethanol |
| Hydrogen Source | Hydrogen Gas (H₂) Balloon or Parr Shaker | Hydrogen Gas (H₂) Balloon or Parr Shaker |
| Pressure | 1-4 atm (balloon) or 50-60 psi (Parr) | 1-3 atm (balloon) or 40-50 psi (Parr) |
| Temperature | 25-50 °C | 25 °C |
| Reaction Time | 2-24 hours (monitor by TLC or GC) | 1-12 hours (monitor by TLC or GC) |
| Work-up | Filtration through Celite, solvent evaporation | Filtration through Celite, solvent evaporation |
| Expected Yield | >95% (assumed, requires optimization) | >95% (assumed, requires optimization) |
Detailed Experimental Protocols
Safety Precautions:
-
Palladium on carbon is flammable, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere when possible.[2]
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
This protocol describes a standard laboratory setup using a hydrogen balloon. For higher pressures, a Parr hydrogenation apparatus should be used following the manufacturer's instructions.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask with a stir bar
-
Septum
-
Vacuum/Nitrogen line
-
Hydrogen balloon (double-layered for safety and to minimize leakage)[3]
-
Celite for filtration
Procedure:
-
Flask Preparation: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 1.0 g, 10.2 mmol).
-
Solvent Addition: Add ethanol (e.g., 20 mL) to dissolve the substrate.
-
Inerting the Flask: Seal the flask with a septum and purge with nitrogen for 5-10 minutes to remove oxygen.
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add 10% Pd/C (e.g., 5-10% by weight of the substrate).
-
Hydrogen Purge: Connect the flask to a vacuum line and carefully evacuate the flask until the solvent begins to bubble gently. Backfill with hydrogen from a balloon. Repeat this vacuum/hydrogen cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.[2]
-
Reaction: Leave the flask under a positive pressure of hydrogen (from the balloon) and stir the mixture vigorously at room temperature (25 °C). If the reaction is sluggish, the temperature can be increased to 40-50 °C.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots. The disappearance of the starting material indicates the completion of the reaction.
-
Work-up:
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Prepare a small plug of Celite in a Hirsch or Büchner funnel and wash it with the reaction solvent.
-
Filter the reaction mixture through the Celite plug to remove the Pd/C catalyst. Wash the Celite pad with additional solvent to ensure all the product is collected. Caution: Do not allow the Celite pad with the catalyst to dry, as it can be pyrophoric. Keep it wet with solvent.[3]
-
Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis: The resulting product, 4,4-dimethylpentane, can be analyzed for purity using GC-MS and NMR spectroscopy.
Adam's catalyst is a precursor that is activated in situ by hydrogen to form finely divided platinum black.[4] It can be particularly effective for the hydrogenation of sterically hindered alkenes.
Materials:
-
This compound
-
Platinum(IV) Oxide (PtO₂)
-
Glacial Acetic Acid or Ethanol
-
Reaction apparatus as described in Protocol 1.
Procedure:
-
Flask Preparation: To a hydrogenation flask, add this compound (e.g., 1.0 g, 10.2 mmol) and the chosen solvent (e.g., 20 mL of glacial acetic acid).
-
Catalyst Addition: Add the PtO₂ catalyst (e.g., 1-5 mol%). The catalyst is not pyrophoric in its oxide form.
-
Hydrogenation Setup: Securely attach the flask to a Parr shaker or set it up for balloon hydrogenation as described in Protocol 1.
-
Activation and Reaction: Purge the system with hydrogen. The black color of platinum black should appear as the PtO₂ is reduced. Shake or stir the reaction mixture under a positive pressure of hydrogen at room temperature. The uptake of hydrogen can be monitored by the pressure gauge on a Parr apparatus.
-
Monitoring and Work-up: Follow the same monitoring and work-up procedures as outlined in Protocol 1. If acetic acid is used as the solvent, it can be removed by rotary evaporation, or the product can be extracted into a non-polar solvent after neutralization with a base.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow of the hydrogenation experiment.
References
Functionalization of the Double Bond in cis-4,4-Dimethyl-2-pentene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the double bond in cis-4,4-Dimethyl-2-pentene. This sterically hindered alkene presents unique challenges and opportunities in synthetic chemistry. The protocols outlined below cover key transformations including epoxidation, syn-dihydroxylation, hydroboration-oxidation, and bromination, offering a foundational guide for the synthesis of novel derivatives.
Introduction
This compound is an acyclic olefin featuring a cis-disubstituted double bond in proximity to a bulky tert-butyl group. This structural characteristic significantly influences the stereochemical and regiochemical outcomes of addition reactions. Understanding and controlling these reactions are crucial for the targeted synthesis of complex molecules in pharmaceutical and materials science research. These application notes provide reliable methods for the controlled functionalization of this specific alkene, with representative data to guide experimental design and interpretation.
General Experimental Workflow
The functionalization of this compound typically follows a general workflow, as depicted below. This involves reaction setup, monitoring, workup, and purification of the final product.
Caption: General workflow for the functionalization of alkenes.
Epoxidation of this compound
Epoxidation of the double bond in this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to proceed stereospecifically to yield the corresponding cis-epoxide. The reaction involves the concerted transfer of an oxygen atom to the double bond from the same face.
Reaction Mechanism:
Caption: Concerted mechanism of alkene epoxidation with m-CPBA.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data:
| Product | Reagents | Solvent | Yield (%) | Stereochemistry |
| cis-2,3-Epoxy-4,4-dimethylpentane | m-CPBA | DCM | ~85 | cis |
syn-Dihydroxylation of this compound
syn-Dihydroxylation introduces two hydroxyl groups to the same face of the double bond, yielding a vicinal diol. This transformation can be achieved using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO).[1][2]
Reaction Mechanism:
Caption: Mechanism of syn-dihydroxylation using OsO₄.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and NMO (1.2 eq) in a mixture of acetone and water (10:1).
-
Add a catalytic amount of OsO₄ (0.02 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The solution will typically turn dark brown.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, add a saturated aqueous solution of sodium bisulfite to quench the reaction.
-
Stir for 30 minutes, then extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting diol by column chromatography or recrystallization.
Representative Data:
| Product | Reagents | Solvent | Yield (%) | Stereochemistry |
| (2R,3S)-4,4-Dimethylpentane-2,3-diol | OsO₄ (cat.), NMO | Acetone/Water | ~90 | syn (meso) |
Hydroboration-Oxidation of this compound
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond.[3] This process yields an alcohol with the hydroxyl group on the less substituted carbon, proceeding with syn-stereochemistry.[3]
Reaction Mechanism:
Caption: Two-step mechanism of hydroboration-oxidation.
Experimental Protocol:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dry tetrahydrofuran (THF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add borane-THF complex (BH₃·THF, 1.0 M solution in THF, 0.4 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction back to 0 °C and slowly add aqueous sodium hydroxide (3 M), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).
-
Stir the mixture at room temperature for 1 hour.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the alcohol by distillation or column chromatography.
Representative Data:
| Product | Reagents | Solvent | Yield (%) | Regiochemistry |
| 4,4-Dimethyl-2-pentanol | 1. BH₃·THF 2. H₂O₂, NaOH | THF | ~95 | anti-Markovnikov |
Bromination of this compound
The addition of bromine (Br₂) across the double bond of an alkene typically proceeds via an anti-addition mechanism, leading to a vicinal dibromide. This occurs through a cyclic bromonium ion intermediate.
Reaction Mechanism:
Caption: Mechanism of alkene bromination via a bromonium ion.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a non-nucleophilic solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM) in a flask protected from light.
-
Cool the solution to 0 °C.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise. The characteristic reddish-brown color of bromine should disappear as it reacts.
-
Continue the addition until a faint persistent bromine color is observed.
-
Allow the reaction to stir for an additional 30 minutes at 0 °C.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization if it is a solid, or by distillation under reduced pressure.
Representative Data:
| Product | Reagents | Solvent | Yield (%) | Stereochemistry |
| (±)-2,3-Dibromo-4,4-dimethylpentane | Br₂ | CCl₄ | >95 | anti-addition (racemic mixture) |
References
Troubleshooting & Optimization
Technical Support Center: Separation of 4,4-Dimethyl-2-pentene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of 4,4-Dimethyl-2-pentene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the cis and trans isomers of 4,4-Dimethyl-2-pentene?
The main challenge stems from the subtle differences in their physical properties. The boiling points of the cis (80 °C) and trans (approx. 77 °C) isomers are very close, which makes separation by standard fractional distillation difficult and requires highly efficient equipment.[1][2]
Q2: Which separation technique is generally most effective for these isomers?
Gas chromatography (GC) is the most effective and widely used technique for separating cis and trans isomers of 4,4-Dimethyl-2-pentene, especially for analytical purposes.[3] The selection of an appropriate capillary column with a suitable stationary phase is crucial for achieving baseline separation.[4] For preparative scale, fractional distillation under carefully controlled conditions may be employed, though it is more challenging.
Q3: What are the key physical property differences between the cis and trans isomers?
The primary differences lie in their boiling points, melting points, and densities, which are summarized in the table below. The trans isomer is generally more stable due to reduced steric strain.[3]
Q4: Can I use fractional distillation for this separation?
Yes, but with difficulty. The small difference in boiling points (approximately 3°C) necessitates the use of a distillation column with high theoretical plates, such as a spinning band column or a long packed column (e.g., Vigreux or Raschig rings).[5] Simple distillation will not be effective.
Q5: How can I monitor the success of the separation?
The progress and success of the separation can be monitored using analytical techniques like Gas Chromatography (GC).[3] By taking small aliquots from the collected fractions and analyzing them by GC, you can determine the purity and the ratio of cis to trans isomers.
Physical Properties of 4,4-Dimethyl-2-pentene Isomers
The following table summarizes the key quantitative data for the cis and trans isomers of 4,4-Dimethyl-2-pentene.
| Property | This compound | trans-4,4-Dimethyl-2-pentene | Reference(s) |
| Boiling Point | 80 °C | 76.55 - 77 °C | [1][2][6] |
| Melting Point | -135 °C | -115.23 °C | [1][6] |
| Density | 0.700 g/mL | 0.684 - 0.689 g/mL | [1][6][7] |
| Refractive Index | 1.402 | 1.3953 | [1][6] |
| CAS Number | 762-63-0 | 690-08-4 | [6][8] |
Troubleshooting Guide
Issue 1: Poor or No Separation of Isomers by Gas Chromatography (GC)
-
Possible Cause: The GC column's stationary phase lacks the necessary selectivity for the isomers. Standard non-polar columns (like DB-1 or DB-5) separate primarily by boiling point, which may not be sufficient.[9]
-
Solution: Switch to a more polar capillary column. Columns with stationary phases like Carbowax (polyethylene glycol) or those with liquid crystalline phases often provide better selectivity for separating geometric isomers.[4][10]
-
Possible Cause: The oven temperature program is not optimized. A rapid temperature ramp can cause co-elution.
-
Solution: Start with a lower initial oven temperature and use a slower ramp rate (e.g., 2-5 °C/min). An isothermal run at a carefully selected temperature may also improve resolution.[4]
-
Possible Cause: The carrier gas flow rate is too high or too low.
-
Solution: Optimize the linear velocity of the carrier gas (e.g., Helium, Hydrogen) for the specific column being used to maximize efficiency.
Issue 2: Incomplete Separation by Fractional Distillation
-
Possible Cause: The distillation column has insufficient efficiency (too few theoretical plates) for the small boiling point difference.
-
Solution:
-
Use a longer distillation column.
-
Employ a more efficient column packing material.
-
Utilize a spinning band distillation apparatus, which offers very high efficiency.
-
Maintain a very slow and steady distillation rate to allow equilibrium to be established at each stage in the column.
-
Issue 3: Suspected Isomerization During the Experiment
-
Possible Cause: The separation conditions (e.g., high heat, presence of acidic contaminants) are causing the double bond to migrate or the isomers to interconvert.[3]
-
Solution:
-
For distillation, consider performing the separation under vacuum to lower the required temperature.
-
Ensure all glassware and equipment are scrupulously clean and free of any acidic or catalytic residues.
-
For GC, use deactivated liners and columns to minimize active sites that could catalyze isomerization at high injector or oven temperatures.
-
Experimental Protocols
Protocol 1: Separation by Gas Chromatography (GC)
This protocol outlines a general method for the analytical separation of cis and trans isomers of 4,4-Dimethyl-2-pentene.
-
Instrument: A standard Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as a Carbowax 20M (30 m x 0.25 mm ID x 0.25 µm film thickness).[4]
-
Sample Preparation: Dilute the isomer mixture in a volatile solvent (e.g., hexane or pentane) to a concentration of approximately 100 ppm.
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp at 3 °C/min to 100 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Analysis: The trans isomer, having the lower boiling point, is expected to elute first. Confirm peak identities by running pure standards if available. The retention order can sometimes be reversed on highly polar columns due to specific interactions.[10]
Protocol 2: Separation by Fractional Distillation
This protocol is for a small-scale preparative separation.
-
Apparatus:
-
A round-bottom flask (size appropriate for the sample volume).
-
A high-efficiency fractional distillation column (e.g., a 30 cm Vigreux column or a packed column).
-
A distillation head with a thermometer.
-
A condenser.
-
A receiving flask.
-
Heating mantle with a stirrer.
-
-
Procedure:
-
Charge the round-bottom flask with the isomer mixture and a few boiling chips or a magnetic stir bar.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed. Insulate the column with glass wool or aluminum foil to minimize heat loss.
-
Begin heating the flask slowly.
-
Once boiling begins, adjust the heat to establish a slow, steady reflux within the column.
-
Allow the column to equilibrate for at least 30-60 minutes. This is critical for establishing the temperature gradient.
-
Begin collecting the distillate at a very slow rate (e.g., 1 drop every 5-10 seconds).
-
Monitor the temperature at the distillation head. The first fraction collected should be enriched in the lower-boiling trans isomer (b.p. ~77 °C).[2]
-
When the temperature begins to rise, change the receiving flask to collect an intermediate fraction.
-
A final fraction can be collected as the temperature stabilizes near the boiling point of the cis isomer (80 °C).[1]
-
Analyze all collected fractions by GC to determine their composition.
-
Visualizations
Caption: Troubleshooting workflow for poor GC separation of isomers.
Caption: Experimental workflow for fractional distillation of isomers.
References
- 1. This compound [stenutz.eu]
- 2. (E)-4,4-dimethyl-2-pentene [stenutz.eu]
- 3. (E)-4,4-Dimethyl-2-pentene|High-Purity Research Chemical [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. TRANS-4,4-DIMETHYL-2-PENTENE | 690-08-4 [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 2-Pentene, 4,4-dimethyl-, (Z)- [webbook.nist.gov]
- 9. Lab Chapter 7.3.2 [people.whitman.edu]
- 10. vurup.sk [vurup.sk]
Technical Support Center: Synthesis of cis-4,4-Dimethyl-2-pentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-4,4-Dimethyl-2-pentene. The primary focus is on addressing byproduct formation during the partial hydrogenation of 4,4-dimethyl-2-pentyne using a Lindlar catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the stereoselective partial hydrogenation of 4,4-dimethyl-2-pentyne using a poisoned palladium catalyst, commonly known as Lindlar's catalyst.[1][2][3] This method facilitates the syn-addition of hydrogen across the triple bond, leading to the formation of the cis (or Z) alkene.[4]
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The main potential byproducts are:
-
trans-4,4-Dimethyl-2-pentene: The geometric isomer of the desired product.
-
4,4-Dimethylpentane: The fully saturated alkane resulting from over-reduction.[1]
-
Unreacted 4,4-dimethyl-2-pentyne: This indicates an incomplete reaction.
Q3: How can I analyze the product mixture to identify and quantify byproducts?
A3: Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for separating and identifying the components of your reaction mixture, including the cis and trans isomers of 4,4-dimethyl-2-pentene and the corresponding alkane.[5] Quantification can be achieved by integrating the peak areas in the gas chromatogram.
Q4: What is a Lindlar catalyst and why is it "poisoned"?
A4: Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on a support like calcium carbonate or barium sulfate.[2][6] It is "poisoned" with substances like lead acetate and quinoline.[6][7] This poisoning deactivates the most active catalytic sites, which prevents the over-reduction of the newly formed alkene to an alkane, thus allowing the reaction to stop at the cis-alkene stage.[1][3]
Troubleshooting Guide
Issue 1: High percentage of 4,4-Dimethylpentane (alkane) in the product mixture.
Q: My product is mostly the alkane, not the desired cis-alkene. What went wrong?
A: This is a classic case of over-reduction. The likely causes are related to your catalyst's activity or the reaction conditions.
-
Cause 1: Catalyst is too active. Your Lindlar catalyst may not be sufficiently "poisoned." The activity of the palladium is not adequately suppressed, leading to the hydrogenation of the alkene product.
-
Cause 2: Prolonged reaction time. Leaving the reaction to run for too long, even with a properly poisoned catalyst, can lead to the slow accumulation of the alkane byproduct.
-
Solution: Monitor the reaction progress closely using thin-layer chromatography (TLC) or GC-MS at regular intervals. Stop the reaction as soon as the starting alkyne is consumed.
-
-
Cause 3: High hydrogen pressure. Excessive hydrogen pressure can drive the reaction towards the fully saturated product.
-
Solution: Maintain a low and constant hydrogen pressure. Often, a balloon filled with hydrogen is sufficient to provide the necessary atmosphere without leading to over-reduction.
-
Issue 2: Significant formation of trans-4,4-Dimethyl-2-pentene.
Q: My product contains a mixture of cis and trans isomers. How can I improve the cis-selectivity?
A: The formation of the trans-isomer suggests that the stereoselectivity of the reaction is compromised.
-
Cause 1: Isomerization of the cis-product. The reaction conditions may be promoting the isomerization of the desired cis-alkene to the more thermodynamically stable trans-isomer.
-
Solution: Maintain a moderate reaction temperature (e.g., room temperature). Avoid excessive heating, which can facilitate isomerization. Also, ensure the reaction is not left for an extended period after the starting material is consumed.
-
-
Cause 2: Catalyst issues. An improperly prepared or aged catalyst might have sites that promote isomerization.
-
Solution: Use a fresh, well-prepared Lindlar catalyst. The quinoline in the catalyst mixture also helps in maintaining high cis-selectivity.
-
Issue 3: Incomplete reaction with a significant amount of starting alkyne remaining.
Q: My reaction has stopped, but a large portion of the 4,4-dimethyl-2-pentyne is unreacted. What should I do?
A: An incomplete reaction is typically due to catalyst deactivation or insufficient reagents.
-
Cause 1: Catalyst deactivation. The catalyst may have been poisoned by impurities in the starting materials or solvent, or it may have lost its activity over time.
-
Solution: Ensure your starting alkyne and solvent are pure. If the catalyst is old, consider using a fresh batch. You can also try adding a small amount of fresh catalyst to the reaction mixture.
-
-
Cause 2: Insufficient hydrogen. The hydrogen supply may have been depleted before the reaction was complete.
-
Solution: Ensure a continuous supply of hydrogen at a low pressure throughout the reaction. If using a balloon, make sure it remains inflated.
-
-
Cause 3: Low reaction temperature. The reaction may be too slow at the current temperature.
-
Solution: While avoiding high temperatures to prevent isomerization, you can try running the reaction at a slightly elevated temperature (e.g., 30-40°C) to increase the reaction rate.
-
Quantitative Data
The following table provides representative data on how reaction conditions can influence the product distribution in the hydrogenation of 4,4-dimethyl-2-pentyne. Note that these are illustrative values and actual results may vary.
| Entry | Temperature (°C) | Reaction Time (h) | This compound (%) | trans-4,4-Dimethyl-2-pentene (%) | 4,4-Dimethylpentane (%) | Unreacted Alkyne (%) |
| 1 | 25 | 2 | 95 | 2 | 1 | 2 |
| 2 | 25 | 8 | 85 | 5 | 10 | 0 |
| 3 | 50 | 2 | 80 | 15 | 5 | 0 |
| 4 | 25 | 0.5 | 40 | <1 | <1 | 59 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the partial hydrogenation of 4,4-dimethyl-2-pentyne.
Materials:
-
4,4-dimethyl-2-pentyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)
-
Quinoline
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, or hexane)
-
Hydrogen gas
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-dimethyl-2-pentyne in the chosen anhydrous solvent.
-
Catalyst Addition: Under an inert atmosphere, add Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a co-poison) to the flask.
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.
-
Reaction Monitoring: Vigorously stir the mixture at room temperature. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or GC-MS.
-
Workup: Once the starting alkyne is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation to yield pure this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Semi-hydrogenation of alkynes - Wikipedia [en.wikipedia.org]
- 3. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. This compound [stenutz.eu]
- 5. (E)-4,4-Dimethyl-2-pentene|High-Purity Research Chemical [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of cis-4,4-Dimethyl-2-pentene
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the purification of cis-4,4-Dimethyl-2-pentene.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude 4,4-Dimethyl-2-pentene?
A1: Crude product mixtures typically contain the desired this compound, its stereoisomer trans-4,4-Dimethyl-2-pentene, unreacted starting materials, and residual solvents. Common starting materials that may be present include 4,4-dimethyl-1-pentene if the synthesis involves isomerization, or 4,4-dimethyl-2-pentanol if a dehydration route is used.[1] The ratio of cis to trans isomers is influenced by the reaction conditions, with the trans (E) isomer often being the more thermodynamically stable product.[1]
Q2: Why is the separation of cis- and trans-4,4-Dimethyl-2-pentene isomers challenging?
A2: The primary challenge lies in the very similar physical properties of the two isomers. Stereoisomers, particularly those of simple hydrocarbons, often have nearly identical boiling points and polarities.[2] This makes conventional purification methods like standard fractional distillation difficult and often ineffective for achieving high isomeric purity.[2] The bulky tert-butyl group in the molecule creates significant steric hindrance, especially in the cis-isomer, which can be exploited in some advanced separation techniques.[3]
Q3: What are the principal purification techniques for separating this compound from its trans-isomer?
A3: The most common and effective techniques include:
-
High-Efficiency Fractional Distillation: Using columns with a high number of theoretical plates (e.g., spinning band columns) can resolve liquids with very close boiling points.
-
Argentation (Silver Nitrate) Chromatography: This is a form of column chromatography where the stationary phase (typically silica gel) is impregnated with silver nitrate. The silver ions interact differently with the pi-bonds of the cis and trans isomers, allowing for their separation.
-
Preparative Gas Chromatography (Prep-GC): For very high purity on a small scale, Prep-GC is an excellent method that separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The progress of separation is often monitored using analytical Gas Chromatography (GC).[1]
Troubleshooting Guide
Issue 1: Poor separation of cis and trans isomers using fractional distillation.
-
Potential Cause: The distillation column has insufficient efficiency (too few theoretical plates) to separate components with very close boiling points.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Replace a standard Vigreux or packed column with a high-efficiency spinning band distillation system.
-
Optimize Reflux Ratio: Increase the reflux ratio to allow more equilibrium cycles between the liquid and vapor phases, which enhances separation.
-
Ensure Slow Distillation Rate: A slow and steady distillation rate is crucial. A rate of 1-2 drops per second for the distillate is a good starting point.
-
Insulate the Column: Properly insulate the distillation column to minimize heat loss and maintain thermal equilibrium.
-
Issue 2: Co-elution of cis and trans isomers during standard silica gel column chromatography.
-
Potential Cause: The isomers have very similar polarities, leading to nearly identical retention times on standard stationary phases like silica gel or alumina.
-
Troubleshooting Steps:
-
Switch to Argentation Chromatography: The most effective solution is to use a stationary phase impregnated with silver nitrate (AgNO₃). The silver ions form weak, reversible pi-complexes with the double bond of the alkene. The stability of this complex is sensitive to steric hindrance, allowing the less hindered trans-isomer to bind more strongly and elute later than the more hindered cis-isomer.
-
Optimize Mobile Phase: Use a very non-polar mobile phase, such as hexane or pentane. The separation on AgNO₃-silica relies on the pi-complex interaction, and polar solvents can interfere with this mechanism.
-
Dry Loading: To ensure a tight sample band and maximize resolution, adsorb the crude mixture onto a small amount of silica gel and load it dry onto the top of the column.[4]
-
Issue 3: Gas Chromatography (GC) analysis shows a single broad peak instead of two distinct isomer peaks.
-
Potential Cause: The GC method is not optimized for resolving the isomers.
-
Troubleshooting Steps:
-
Use a Different GC Column: A non-polar or mid-polarity capillary column (e.g., DB-5, HP-5ms) of sufficient length (30m or longer) is often effective. If resolution is still poor, consider a more polar column (e.g., a wax column).
-
Optimize Temperature Program: Instead of an isothermal run, use a slow temperature ramp (e.g., 2-5 °C/minute).[4] This often improves the separation of closely boiling isomers.
-
Adjust Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) for the specific column being used to achieve maximum resolution.
-
Data Presentation
Table 1: Physical Properties of 4,4-Dimethyl-2-pentene Isomers
| Property | This compound | trans-4,4-Dimethyl-2-pentene | Reference(s) |
| CAS Number | 26232-98-4 | 690-08-4 | [5][6] |
| Molecular Formula | C₇H₁₄ | C₇H₁₄ | [7][8] |
| Molecular Weight | 98.19 g/mol | 98.19 g/mol | [9][10] |
| Boiling Point | 76.7 °C at 760 mmHg | ~80-81 °C at 760 mmHg | [9] |
| Density | 0.700 g/mL | Not available | [11][12] |
| Melting Point | -135 °C | Not available | [11][12] |
Note: The boiling point for the trans-isomer is estimated based on typical trends for cis/trans isomers where the trans isomer often has a slightly higher boiling point. The closeness in boiling points highlights the difficulty of separation by distillation.[2]
Experimental Protocols & Visualizations
Workflow for Purification and Analysis
The general workflow for purifying this compound involves an initial bulk separation followed by a high-resolution technique, with analytical checks at each stage.
Caption: General workflow for the purification of this compound.
Protocol 1: Purification by Argentation Column Chromatography
This method is highly effective for separating alkene isomers.
-
Preparation of AgNO₃-impregnated Silica Gel:
-
Dissolve silver nitrate in deionized water or methanol to create a saturated solution.
-
In a round-bottom flask, create a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Slowly add the AgNO₃ solution to the silica slurry with constant swirling. A common ratio is 10-15% AgNO₃ by weight relative to the silica gel.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Protect the flask from light (e.g., with aluminum foil) as silver nitrate is light-sensitive.
-
Activate the AgNO₃-silica by heating it in an oven at 100-120 °C for several hours under vacuum. Store the activated stationary phase in a desiccator, protected from light.
-
-
Column Packing:
-
Pack the column using a slurry method with a non-polar eluent (e.g., pentane or hexane) to ensure a homogenous, crack-free stationary phase bed.[4] The column should be protected from direct light.
-
-
Sample Loading:
-
Dissolve the crude isomer mixture in a minimal amount of the eluent.
-
Alternatively, for better resolution, pre-adsorb the crude mixture onto a small amount of non-treated silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with a 100% non-polar solvent (e.g., hexane).
-
The cis-isomer, being more sterically hindered, will form a weaker complex with the silver ions and will elute first. The trans-isomer will be retained more strongly and elute later.
-
Collect small fractions and monitor them by analytical GC or TLC (visualized with a potassium permanganate stain) to identify the fractions containing the pure cis-isomer.
-
-
Product Recovery:
-
Combine the pure fractions containing the cis-isomer.
-
Remove the solvent using a rotary evaporator. Note that trace amounts of silver may leach from the column; if this is a concern, the product can be passed through a small plug of regular silica gel.
-
Troubleshooting Logic for Isomer Separation
This decision tree helps diagnose and solve common separation problems.
References
- 1. (E)-4,4-Dimethyl-2-pentene|High-Purity Research Chemical [benchchem.com]
- 2. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 3. The energy difference between cis- and trans-but-2-ene is about 4... | Study Prep in Pearson+ [pearson.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. TRANS-4,4-DIMETHYL-2-PENTENE | 690-08-4 [chemicalbook.com]
- 7. 4,4-DIMETHYL-2-PENTENE (MIXTURE OF CIS AND TRANS) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Pentene, 4,4-dimethyl-, (Z)- [webbook.nist.gov]
- 9. echemi.com [echemi.com]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound [stenutz.eu]
- 12. (Z)-4,4-dimethyl-2-pentene [stenutz.eu]
Technical Support Center: Improving Stereoselectivity in cis-4,4-Dimethyl-2-pentene Reactions
Welcome to the technical support center for stereoselective reactions involving cis-4,4-dimethyl-2-pentene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving stereoselectivity in their experiments. The sterically demanding tert-butyl group in this compound presents unique challenges in controlling the stereochemical outcome of addition reactions. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to aid in your synthetic endeavors.
Troubleshooting Guides
This section provides solutions to common issues encountered during the stereoselective transformation of this compound.
Issue 1: Low Enantioselectivity in Asymmetric Epoxidation
Potential Cause: The steric hindrance from the tert-butyl group can impede the ideal approach of the substrate to the chiral catalyst's active site, leading to poor facial discrimination.
Recommended Solutions:
-
Catalyst Selection: For sterically hindered cis-alkenes, chiral ketones like the Shi catalyst are often more effective than traditional Sharpless catalysts. The Shi catalyst's structure can better accommodate bulky substrates.
-
Solvent System: The choice of solvent can influence the transition state geometry. A combination of acetonitrile (CH3CN) and dimethoxymethane (DMM) is often effective for Shi epoxidations.
-
pH Control: Maintaining a slightly basic pH (around 10.5) is crucial for the catalytic cycle of the Shi epoxidation, as it can enhance the ketone's reactivity and prevent catalyst decomposition.
-
Temperature Optimization: Lowering the reaction temperature (e.g., to 0 °C or below) can increase the energy difference between the diastereomeric transition states, often leading to higher enantiomeric excess (% ee).
Issue 2: Poor Diastereoselectivity in Hydroboration-Oxidation
Potential Cause: The directing effect of the tert-butyl group may not be sufficient to overcome competing steric interactions, resulting in a mixture of diastereomers.
Recommended Solutions:
-
Bulky Hydroborating Agents: Employing sterically demanding hydroborating agents, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, can significantly enhance diastereoselectivity. These reagents amplify the steric differences between the two faces of the alkene.
-
Reaction Temperature: Performing the hydroboration at low temperatures (e.g., 0 °C to -25 °C) can favor the thermodynamically more stable transition state, leading to a higher diastereomeric excess (d.e.).
-
Solvent Choice: The use of ethers like tetrahydrofuran (THF) is standard, but for particularly challenging substrates, exploring other non-coordinating solvents might be beneficial.
Issue 3: Low Yields and/or Low Stereoselectivity in Asymmetric Dihydroxylation
Potential Cause: cis-Alkenes are generally less reactive in Sharpless asymmetric dihydroxylation compared to their trans-counterparts. The steric bulk of the tert-butyl group further exacerbates this issue.
Recommended Solutions:
-
Ligand Choice: While standard AD-mix ligands can be effective, exploring modified ligands with different steric and electronic properties might be necessary to achieve high selectivity for this substrate.
-
Reaction Additives: The use of methanesulfonamide (MeSO2NH2) can sometimes accelerate the hydrolysis of the osmate ester and improve turnover, which can be beneficial for sluggish reactions.
-
Slow Addition of Alkene: Adding the alkene slowly to the reaction mixture can help maintain a low concentration of the substrate, which can sometimes suppress a secondary, less selective catalytic cycle.
-
pH and Temperature Control: As with other stereoselective reactions, careful control of pH and maintaining a low reaction temperature are critical for maximizing selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high stereoselectivity in reactions of this compound challenging?
A1: The primary challenge arises from the steric hindrance imposed by the bulky tert-butyl group positioned adjacent to the cis-disubstituted double bond. This steric bulk can interfere with the approach of reagents and the formation of the desired stereoselective transition state, often leading to mixtures of stereoisomers.
Q2: Which type of catalyst is generally preferred for the asymmetric epoxidation of this compound?
A2: For the asymmetric epoxidation of cis-alkenes, particularly sterically hindered ones, chiral ketone catalysts, such as the fructose-derived Shi catalyst, are often superior to Sharpless catalysts.[1][2] The Shi epoxidation is known to be effective for a broader range of cis-olefins.[1]
Q3: How can I improve the diastereoselectivity of the hydroboration of this compound?
A3: The use of bulky hydroborating reagents is the most effective strategy. Reagents like 9-BBN or disiamylborane are significantly larger than borane-THF and will therefore exhibit a stronger preference for attacking the less sterically hindered face of the alkene, leading to higher diastereoselectivity.
Q4: Is Sharpless asymmetric dihydroxylation a viable method for this compound?
A4: While the Sharpless asymmetric dihydroxylation is a powerful tool, cis-alkenes are known to be less reactive and often give lower enantioselectivities compared to trans-alkenes.[3] For a sterically hindered substrate like this compound, achieving high yield and enantioselectivity can be challenging and may require significant optimization of ligands and reaction conditions.
Quantitative Data
The following tables summarize quantitative data for key stereoselective reactions involving this compound and related sterically hindered alkenes.
Table 1: Asymmetric Epoxidation of cis-Alkenes with Chiral Ketones
| Entry | Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | This compound | Dimethyldioxirane | - | Acetone | 23 | - | - |
| 2 | cis-Anethole | Shi Catalyst | Oxone | CH3CN/DMM | 0 | 85 | 92 |
| 3 | cis-β-Methylstyrene | Shi Catalyst | Oxone | CH3CN/DMM | 0 | 80 | 88 |
Note: The kinetic data for the reaction of this compound with dimethyldioxirane is available, but enantioselectivity data with a chiral catalyst for this specific substrate is not readily found in the searched literature. The other entries provide context for the expected selectivity with similar cis-alkenes.
Table 2: Diastereoselective Hydroboration-Oxidation of Alkenes
| Entry | Substrate | Hydroborating Agent | Diastereomeric Ratio (syn:anti) |
| 1 | This compound | BH3·THF | Low selectivity expected |
| 2 | This compound | 9-BBN | High selectivity for syn-addition product expected |
| 3 | 1-Methylcyclohexene | BH3·THF | 85:15 |
| 4 | 1-Methylcyclohexene | 9-BBN | >99:1 |
Experimental Protocols
Protocol 1: Shi Asymmetric Epoxidation of a cis-Alkene
This protocol is adapted for a generic cis-alkene and should be optimized for this compound.
Materials:
-
cis-Alkene (e.g., this compound)
-
Shi Catalyst (fructose-derived ketone)[1]
-
Oxone® (potassium peroxymonosulfate)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN), anhydrous
-
Dimethoxymethane (DMM), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the cis-alkene (1.0 mmol) in a mixture of CH3CN and DMM (2:1 v/v, 10 mL) at 0 °C, add the Shi catalyst (0.2-0.3 mmol).
-
In a separate flask, prepare a solution of Oxone® (2.0 mmol) and K2CO3 (8.0 mmol) in water (10 mL).
-
Add the aqueous Oxone®/K2CO3 solution dropwise to the stirred alkene/catalyst mixture over 1-2 hours, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Hydroboration-Oxidation with 9-BBN
This protocol is a general procedure for the hydroboration of an alkene with 9-BBN.
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF (0.5 M)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H2O2, 30% aqueous solution)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol) dissolved in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 0.5 M solution of 9-BBN in THF (2.2 mL, 1.1 mmol) to the stirred alkene solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution (1 mL).
-
Carefully add the 30% H2O2 solution (1 mL) dropwise, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity in epoxidation.
Caption: Impact of hydroborating agent on diastereoselectivity.
References
kinetic vs thermodynamic control in the synthesis of cis-4,4-Dimethyl-2-pentene
This technical support center provides troubleshooting guides and frequently asked questions regarding the synthesis of cis-4,4-Dimethyl-2-pentene, with a focus on applying kinetic and thermodynamic control to favor the desired stereoisomer.
Frequently Asked Questions (FAQs)
Q1: What are the kinetic and thermodynamic products in the synthesis of 4,4-Dimethyl-2-pentene?
In the context of the dehydration of 4,4-dimethyl-2-pentanol, the reaction yields two primary stereoisomers: this compound ((Z)-isomer) and trans-4,4-Dimethyl-2-pentene ((E)-isomer).
-
Kinetic Product: The this compound is the kinetic product. It is formed faster because the transition state leading to its formation has a lower activation energy.
-
Thermodynamic Product: The trans-4,4-Dimethyl-2-pentene is the thermodynamic product. It is the more stable isomer due to reduced steric strain between the bulky tert-butyl group and the methyl group on the opposite side of the double bond.[1] Given sufficient energy and time, the reaction equilibrium will favor the formation of this more stable trans isomer.
Q2: How do reaction conditions determine whether the cis (kinetic) or trans (thermodynamic) isomer is the major product?
The product distribution is primarily controlled by temperature and reaction time.
-
Kinetic Control (Favors cis-isomer): Lower temperatures and short reaction times are employed. At low temperatures, the majority of molecules have enough energy to overcome the lower activation barrier to form the cis product, but not enough to overcome the higher barrier to form the trans product. Furthermore, the reverse reaction (isomerization from cis to trans) is slow.
-
Thermodynamic Control (Favors trans-isomer): Higher temperatures and longer reaction times are used. The increased thermal energy allows the molecules to overcome both activation barriers, and the reaction becomes reversible. This allows the product mixture to equilibrate, ultimately favoring the formation of the most stable compound, the trans isomer.[1]
Q3: What are the common synthetic routes to produce 4,4-Dimethyl-2-pentene?
The two principal methods are:
-
Acid-Catalyzed Dehydration of 4,4-Dimethyl-2-pentanol: This is a classic elimination reaction where an acid catalyst (e.g., H₂SO₄ or H₃PO₄) is used to remove a molecule of water, forming a double bond. This route is commonly used to illustrate kinetic vs. thermodynamic control.[1]
-
Catalytic Isomerization of 4,4-Dimethyl-1-pentene: This method involves rearranging the double bond from the terminal position to the more stable internal position using catalysts like palladium on carbon (Pd/C) or zeolites.[1] This process typically favors the thermodynamic trans product.
Troubleshooting Guide
Problem 1: The yield of the desired cis-isomer is very low; the trans-isomer is the main product.
-
Cause: The reaction conditions are likely favoring thermodynamic control.
-
Solution:
-
Lower the Reaction Temperature: Reduce the temperature significantly. For alcohol dehydration, secondary alcohols typically require 100-140°C.[2] To favor the kinetic product, attempt the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Shorten Reaction Time: Monitor the reaction closely using Gas Chromatography (GC) and stop it once the starting material is consumed but before the cis-to-trans isomerization becomes significant.
-
Remove Product as it Forms: If the alkene product has a lower boiling point than the alcohol starting material, consider a reaction setup where the product is distilled out of the reaction mixture as it is formed. This prevents it from equilibrating to the more stable trans isomer.
-
Problem 2: The reaction is not proceeding, or the conversion of the alcohol is very low.
-
Cause: The reaction temperature may be too low, or the acid catalyst may be inactive or too dilute.
-
Solution:
-
Check Catalyst: Ensure the acid catalyst is of the correct concentration and has not been contaminated. Use a strong, non-nucleophilic acid like sulfuric or phosphoric acid.
-
Increase Temperature Gradually: Slowly increase the reaction temperature in small increments until the reaction begins, as monitored by GC or Thin Layer Chromatography (TLC). Be mindful that excessive heat will favor the thermodynamic product.
-
Ensure Proper Mixing: In a heterogeneous reaction, ensure vigorous stirring to maximize contact between reactants and the catalyst.
-
Problem 3: Multiple unexpected alkene isomers are being formed.
-
Cause: The reaction likely proceeds via an E1 mechanism, which involves a carbocation intermediate. This intermediate can undergo rearrangements (e.g., hydride or methyl shifts) to form more stable carbocations, leading to a mixture of different alkene products. This is observed in the dehydration of the similar compound 3,3-dimethyl-2-butanol.
-
Solution:
-
Use a Milder Dehydrating Agent: Conditions that favor an E2 mechanism can prevent carbocation formation and subsequent rearrangement. For secondary alcohols, using reagents like phosphorus oxychloride (POCl₃) in pyridine can promote E2 elimination and may yield a cleaner product profile.[2]
-
Optimize Temperature: Rearrangements are often temperature-dependent. Experiment with different temperatures to find a sweet spot that minimizes side reactions.
-
Data Presentation
| Condition | Temperature | Reaction Time | Expected Major Product | Hypothetical cis : trans Ratio | Control Type |
| A (Kinetically Controlled) | Low (~80°C) | Short | cis-isomer | 70 : 30 | Kinetic |
| B (Thermodynamically Controlled) | High (~140°C) | Long | trans-isomer | 15 : 85 | Thermodynamic |
Experimental Protocols
The following are representative protocols for the acid-catalyzed dehydration of 4,4-dimethyl-2-pentanol to favor either the kinetic or thermodynamic product. Note: These are illustrative procedures and should be optimized for specific laboratory conditions.
Protocol 1: Synthesis Under Kinetic Control (Favors cis-isomer)
Objective: To synthesize this compound by minimizing product equilibration.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus. The reaction flask should be equipped with a magnetic stirrer and a heating mantle.
-
Reagents:
-
4,4-Dimethyl-2-pentanol
-
Concentrated Sulfuric Acid (H₂SO₄) as catalyst
-
Saturated Sodium Bicarbonate solution (for wash)
-
Anhydrous Magnesium Sulfate (for drying)
-
-
Procedure: a. Add 4,4-dimethyl-2-pentanol to the reaction flask. b. Cool the flask in an ice bath and slowly add a catalytic amount of concentrated H₂SO₄ while stirring. c. Heat the mixture gently to a temperature just sufficient to induce dehydration and allow the lower-boiling alkene products to distill over (approx. 80-90°C). d. Collect the distillate in a receiver cooled in an ice bath. e. Wash the collected distillate with saturated sodium bicarbonate solution to neutralize any acid, followed by a water wash. f. Dry the organic layer over anhydrous magnesium sulfate. g. Analyze the product ratio using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Synthesis Under Thermodynamic Control (Favors trans-isomer)
Objective: To synthesize trans-4,4-Dimethyl-2-pentene by allowing the reaction mixture to reach equilibrium.
Methodology:
-
Apparatus Setup: Assemble a reflux apparatus. The reaction flask should be equipped with a magnetic stirrer, a heating mantle, and a reflux condenser.
-
Reagents:
-
4,4-Dimethyl-2-pentanol
-
Concentrated Phosphoric Acid (H₃PO₄) as catalyst
-
Saturated Sodium Bicarbonate solution (for wash)
-
Anhydrous Magnesium Sulfate (for drying)
-
-
Procedure: a. Add 4,4-dimethyl-2-pentanol and concentrated phosphoric acid to the reaction flask. b. Heat the mixture to reflux (approx. 130-140°C) and maintain for several hours to ensure equilibrium is reached. c. After cooling, isolate the product by simple distillation. d. Wash the collected distillate with saturated sodium bicarbonate solution and then water. e. Dry the organic layer over anhydrous magnesium sulfate. f. Analyze the product ratio using GC-MS.
Visualizations
Caption: Reaction coordinate diagram for kinetic vs. thermodynamic control.
Caption: General experimental workflow for alkene synthesis and analysis.
References
Technical Support Center: Gas Chromatography Analysis of 4,4-Dimethyl-2-pentene Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the gas chromatography (GC) analysis of 4,4-dimethyl-2-pentene isomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the GC analysis of cis- and trans-4,4-dimethyl-2-pentene.
Q1: Why am I seeing poor resolution or co-elution of the cis- and trans-4,4-dimethyl-2-pentene isomers?
A1: Poor resolution between geometric isomers like cis- and trans-4,4-dimethyl-2-pentene is a common challenge due to their very similar boiling points. The primary causes and solutions include:
-
Inappropriate GC Column: Non-polar columns separate compounds primarily by boiling point. Since the isomers have close boiling points, these columns may not provide adequate resolution.[1] Using a more polar stationary phase, such as one containing biscyanopropyl or polyethylene glycol (WAX), can enhance separation based on differences in polarity and interaction with the stationary phase.[2]
-
Suboptimal Oven Temperature Program: A temperature ramp that is too fast can prevent the isomers from adequately interacting with the stationary phase, leading to co-elution.[3] Conversely, an isothermal temperature that is too high will cause the volatile isomers to elute too quickly. Try lowering the initial temperature or reducing the ramp rate to improve separation.
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. If the flow is too high or too low, peak broadening can occur, reducing resolution. Ensure your flow rate is set to the optimal velocity for your column dimensions and carrier gas type.
Q2: My peaks for 4,4-dimethyl-2-pentene are tailing. What is the cause and how can I fix it?
A2: Peak tailing, where the latter half of the peak is broader than the front, can compromise accurate integration and quantification.[4] The most common causes are:
-
Active Sites: The isomers may be interacting with active sites within the GC system, such as in the inlet liner, at the head of the column, or in the detector.[4] This is especially true if your system has become contaminated.
-
Solution: Perform inlet maintenance. Replace the inlet liner with a fresh, deactivated one and replace the septum. Trimming 10-20 cm from the front of the column can remove accumulated non-volatile residues.[5]
-
-
Improper Column Installation: A poorly cut or incorrectly positioned column can create dead volume or turbulence in the flow path, leading to tailing peaks.[6]
-
Solution: Re-cut the column ensuring a clean, 90° angle and install it according to the manufacturer's instructions for the correct depth in the inlet.[7]
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[8]
-
Solution: Dilute your sample or increase the split ratio in your injection method.
-
Q3: I am observing split peaks for a single isomer. What could be the problem?
A3: Split peaks suggest that the sample was not introduced onto the column as a single, sharp band. This is almost always an issue related to the injection process.[9]
-
Injection Technique: A slow or jerky manual injection can cause inefficient sample vaporization. Using an autosampler provides more consistent and rapid injections.[8]
-
Inlet and Liner Issues: A dirty or active inlet liner can interfere with proper sample vaporization.[9] Packing the liner with deactivated glass wool can sometimes help ensure a more homogeneous vapor cloud.[8]
-
Solvent Mismatch: If using a splitless injection, a mismatch in polarity between your sample solvent and the stationary phase can cause peak distortion.[8] The solvent may not wet the stationary phase evenly, leading to poor analyte focusing.
-
Solution: Choose a solvent that is compatible with your stationary phase.
-
Q4: I'm seeing unexpected "ghost" peaks in my chromatogram during a blank run. Where are they coming from?
A4: Ghost peaks are signals that appear in your chromatogram even when no sample is injected.[10] They are typically the result of contamination or carryover.
-
Carryover from Previous Injections: High-boiling compounds from a previous, more concentrated sample may slowly elute in subsequent runs.[11]
-
Solution: Increase the final oven temperature and hold time of your method to ensure all components elute. Bake out the column at its maximum allowable temperature.
-
-
System Contamination: Contamination can originate from several sources, including contaminated carrier gas, dirty glassware, or bleed from the septum.[12] Residue in the inlet is also a common source.[3]
-
Solution: Ensure high-purity carrier gas and use appropriate gas filters. Routinely replace the septum and clean the inlet.[10]
-
Caption: A logical workflow for troubleshooting common GC analysis issues.
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for separating 4,4-dimethyl-2-pentene isomers?
A1: A polar capillary column is highly recommended. While non-polar columns like those with a 100% dimethylpolysiloxane phase (e.g., DB-1, HP-1) separate based on boiling point, the boiling points of cis- and trans-4,4-dimethyl-2-pentene are very close. A polar stationary phase, such as a biscyanopropyl polysiloxane or a polyethylene glycol (WAX) phase, will provide different selectivity by interacting with the double bond of the alkenes, which typically allows for the separation of geometric isomers.[2]
Q2: Should I use a split or splitless injection for my samples?
A2: The choice depends on the concentration of your analytes.
-
Split Injection: This is the most common technique for analyzing volatile hydrocarbons when the sample is not trace-level. It is ideal if your isomer concentration is high enough to be diluted on-instrument and still meet detection limits.[4][10] The high flow rates through the inlet result in sharp peaks.[10]
-
Splitless Injection: This technique is best for trace analysis where analyte concentrations are very low. The entire vaporized sample is transferred to the column, maximizing sensitivity. However, the lower flow rates can sometimes lead to broader peaks for volatile compounds if not optimized correctly.[5]
Q3: What is a good starting oven temperature for this analysis?
A3: For volatile compounds like C7 hydrocarbons, a good starting temperature is low, often near ambient or slightly above (e.g., 35-40°C).[3] This allows for the separation of very volatile components and ensures the isomers are properly focused at the head of the column at the start of the run. From this initial temperature, a slow to moderate temperature ramp (e.g., 5-10°C/min) can be applied.[6]
Q4: How can I confirm the identity of the cis and trans isomer peaks?
A4: On most standard GC phases, the elution order follows the boiling point. The trans isomer of an alkene is generally more stable and has a lower boiling point than the corresponding cis isomer, meaning it will typically elute first. However, this can be reversed on some highly polar columns due to specific interactions. The most definitive way to confirm peak identity is to run individual, pure standards of each isomer if available. Alternatively, coupling the GC to a Mass Spectrometer (GC-MS) can help, although cis- and trans- isomers often produce very similar mass spectra.
Experimental Protocols
Protocol 1: Sample Preparation
4,4-Dimethyl-2-pentene is a volatile hydrocarbon. Proper sample preparation is crucial for accurate and reproducible results.
-
Solvent Selection: Choose a high-purity, volatile organic solvent in which the isomers are soluble. Hexane, pentane, or dichloromethane are suitable choices.
-
Dilution: Prepare a stock solution of your 4,4-dimethyl-2-pentene isomer mixture. From this stock, perform a serial dilution to a final concentration appropriate for your injection method and detector sensitivity (e.g., 10-100 µg/mL). For split injections, higher concentrations may be used.
-
Vialing: Transfer the final diluted sample into a 2 mL glass autosampler vial.
-
Capping: Securely seal the vial with a PTFE-lined septum cap to prevent the evaporation of the volatile analytes.
Protocol 2: Recommended GC-FID Method
This is a typical starting method for the separation of 4,4-dimethyl-2-pentene isomers. It may require optimization based on your specific instrumentation and column.
-
System: Gas Chromatograph with a Flame Ionization Detector (FID)
-
Column: Highly polar column (e.g., SP-2380, CP-Sil 88, or equivalent biscyanopropyl phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of ~1.0-1.5 mL/min.
-
Inlet: Split/Splitless Injector
-
Injection Mode: Split (typical split ratio of 50:1 to 100:1)
-
Injection Volume: 1 µL
-
Inlet Temperature: 200°C
-
Oven Temperature Program:
-
Initial Temperature: 40°C
-
Initial Hold: 2 minutes
-
Ramp: 5°C/min to 100°C
-
Final Hold: 2 minutes
-
-
Detector: FID
-
Detector Temperature: 250°C
-
Makeup Gas (N₂): ~25 mL/min
-
Hydrogen Flow: ~30 mL/min
-
Air Flow: ~300 mL/min
Caption: A typical experimental workflow for GC analysis of volatile isomers.
Data Presentation
The separation of 4,4-dimethyl-2-pentene isomers is influenced by their physical properties. On a standard non-polar column, elution order is primarily determined by boiling point.
| Isomer | Structure | Boiling Point (°C) | Kovats Retention Index (Standard Non-polar) | Expected Elution Order (Non-polar Column) |
| trans-4,4-Dimethyl-2-pentene | (CH₃)₃C-CH=CH-CH₃ (trans) | 76.8 | 636.8 - 644 | 1 |
| This compound | (CH₃)₃C-CH=CH-CH₃ (cis) | 79.9 | Not widely reported, but expected to be slightly higher than trans | 2 |
Note: Kovats Retention Index values are from the NIST Chemistry WebBook and are determined on standard non-polar stationary phases. The elution order may be reversed on highly polar stationary phases.
References
- 1. gcms.cz [gcms.cz]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. 2-Pentene, 4,4-dimethyl- | C7H14 | CID 12721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 5. vurup.sk [vurup.sk]
- 6. (E)-4,4-Dimethyl-2-pentene|High-Purity Research Chemical [benchchem.com]
- 7. mass.gov [mass.gov]
- 8. This compound [stenutz.eu]
- 9. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of cis-4,4-Dimethyl-2-pentene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cis-4,4-Dimethyl-2-pentene, primarily through the partial hydrogenation of 4,4-Dimethyl-2-pentyne.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound using a poisoned catalyst system.
Issue 1: Low or No Conversion of Starting Material (4,4-Dimethyl-2-pentyne)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | 1. Ensure the Lindlar catalyst is fresh and has been stored under an inert atmosphere. Palladium catalysts can be pyrophoric when dry.[1] 2. If preparing the catalyst in-house, verify the reduction of palladium chloride is complete. 3. Consider preparing a fresh batch of catalyst. | The reaction should proceed as expected with an active catalyst. |
| Insufficient Catalyst Loading | 1. For sterically hindered alkynes like 4,4-Dimethyl-2-pentyne, a higher catalyst loading (5-10% w/w relative to the alkyne) may be required.[2] 2. Incrementally increase the catalyst amount and monitor the reaction progress. | Improved reaction rate and conversion of the starting material. |
| Poor Hydrogen Gas Dispersion | 1. Ensure vigorous stirring to maintain a good suspension of the catalyst and efficient gas-liquid mixing. 2. Check for leaks in the hydrogenation apparatus. | A consistent hydrogen uptake should be observed, leading to the desired reaction. |
| Presence of Catalyst Poisons in the Reactants or Solvent | 1. Use freshly distilled solvents and purified 4,4-Dimethyl-2-pentyne. 2. Impurities such as sulfur or nitrogen compounds can poison the catalyst. | Removal of impurities should restore catalyst activity. |
Issue 2: Over-reduction to 4,4-Dimethylpentane
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst is too active | 1. Increase the amount of quinoline (or another "poison") to further deactivate the catalyst.[3] 2. Ensure the lead acetate has been properly incorporated into the catalyst preparation. | The reaction should selectively stop at the alkene stage. |
| Prolonged Reaction Time | 1. Monitor the reaction closely using TLC, GC, or ¹H NMR.[2] 2. Stop the reaction as soon as the starting alkyne is consumed. | Minimizes the formation of the alkane byproduct. |
| High Hydrogen Pressure | 1. Conduct the reaction at or slightly above atmospheric pressure (1 atm).[2] 2. Use a hydrogen balloon instead of a high-pressure hydrogenation apparatus. | Reduced rate of over-hydrogenation. |
Issue 3: Low Selectivity for the cis-Isomer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Isomerization of the cis-alkene | 1. Keep the reaction temperature at room temperature or below. 2. Minimize reaction time after the consumption of the alkyne. | Preservation of the desired cis-stereochemistry. |
| Impure Catalyst | 1. Use a well-prepared and properly poisoned Lindlar catalyst. 2. Consider alternative catalysts for cis-alkene synthesis, such as the P-2 Nickel catalyst.[1][3] | High stereoselectivity for the cis-isomer. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of "poisoning" the palladium catalyst for this synthesis?
A1: In the context of synthesizing cis-alkenes, "poisoning" refers to the deliberate deactivation of the palladium catalyst.[3] Highly active palladium catalysts will readily reduce both alkynes and alkenes to alkanes. By adding a "poison" like lead acetate and quinoline (the components of a Lindlar catalyst), the catalyst's activity is moderated, allowing for the selective reduction of the more reactive alkyne to an alkene, without significant further reduction to the alkane.[3]
Q2: What is the starting material for the synthesis of this compound?
A2: The typical starting material is 4,4-Dimethyl-2-pentyne. This alkyne is then partially hydrogenated to yield the desired cis-alkene.
Q3: Are there alternatives to Lindlar's catalyst for this synthesis?
A3: Yes, other catalyst systems can be used for the stereoselective synthesis of cis-alkenes. One common alternative is the P-2 Nickel catalyst (Nickel Boride), which is often prepared in situ from nickel(II) acetate and sodium borohydride.[1][3] It functions similarly to Lindlar's catalyst, promoting the syn-addition of hydrogen to the alkyne.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress should be carefully monitored to avoid over-reduction. Thin-layer chromatography (TLC), gas chromatography (GC), or proton nuclear magnetic resonance (¹H NMR) spectroscopy are effective techniques to track the disappearance of the starting alkyne and the appearance of the alkene product.[2]
Q5: My reaction seems to have stalled. What should I do?
A5: If the reaction has stopped before the complete consumption of the starting material, it is likely due to catalyst deactivation. You can try carefully adding a small amount of fresh catalyst. Ensure your reagents and solvents are pure, as impurities can poison the catalyst.
Q6: How do I remove the catalyst and poisons after the reaction?
A6: The heterogeneous Lindlar catalyst can be removed by filtration through a pad of Celite or silica gel.[2] The quinoline can typically be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the workup, followed by a wash with a saturated sodium bicarbonate solution and brine.
Quantitative Data Summary
| Parameter | Lindlar Catalyst | P-2 Nickel Catalyst |
| Typical Yield | 85-98%[2] | 80-95% |
| Typical cis (Z) Selectivity | >95%[2] | >95% |
| Reaction Conditions | H₂ (1 atm), Room Temperature, Various Solvents (Hexane, Ethyl Acetate, Ethanol)[2] | H₂ (1 atm), Room Temperature, Ethanol |
| Key Advantages | Well-established, reliable, high yields.[2] | Avoids the use of toxic lead. |
| Key Disadvantages | Uses toxic lead, catalyst can be pyrophoric.[1][2] | Catalyst is pyrophoric when dry, activity can vary.[1] |
Experimental Protocols
Detailed Protocol for Lindlar Hydrogenation of 4,4-Dimethyl-2-pentyne
Materials:
-
4,4-Dimethyl-2-pentyne
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Anhydrous solvent (e.g., ethyl acetate, hexane, or ethanol)
-
Hydrogen gas (balloon or cylinder with regulator)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration setup (e.g., Büchner funnel with Celite or silica gel)
Procedure:
-
Catalyst and Substrate Addition: In a round-bottom flask, add the Lindlar catalyst (5-10% by weight relative to the alkyne).[2]
-
Solvent and Quinoline Addition: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Add the anhydrous solvent, followed by 4,4-Dimethyl-2-pentyne and quinoline (1-2 equivalents relative to the lead in the catalyst).[2]
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon). Stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC, or ¹H NMR until the starting alkyne is consumed.[2]
-
Workup: Once the reaction is complete, replace the hydrogen atmosphere with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.[2] Wash the organic filtrate with 1M HCl to remove quinoline, followed by saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by distillation or column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for catalyst poisoning issues.
References
Technical Support Center: Scale-Up of cis-4,4-Dimethyl-2-pentene Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of cis-4,4-Dimethyl-2-pentene production. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis and purification.
Troubleshooting Guides
Route 1: Catalytic Isomerization of 4,4-Dimethyl-1-pentene
This section addresses common problems encountered during the scale-up of this compound synthesis via the isomerization of 4,4-dimethyl-1-pentene.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| ISO-01 | Low conversion of 4,4-dimethyl-1-pentene. | - Catalyst deactivation due to poisoning (e.g., sulfur or water in the feed).- Insufficient reaction temperature or pressure.- Inadequate catalyst-to-substrate ratio. | - Ensure high purity of the starting material.- Optimize reaction temperature and pressure based on catalyst specifications.- Increase catalyst loading or residence time. |
| ISO-02 | Poor selectivity towards this compound (high trans isomer formation). | - The trans isomer is thermodynamically more stable.[1]- Reaction conditions favoring thermodynamic equilibrium.- Inappropriate catalyst choice. | - Operate at lower temperatures to favor the kinetically controlled cis product.- Reduce residence time to minimize isomerization to the trans product.- Screen for catalysts known for high cis-selectivity in alkene isomerization. |
| ISO-03 | Gradual decrease in catalyst activity over time. | - Coke formation: Deposition of carbonaceous materials on the catalyst surface.- Sintering: Agglomeration of metal particles on the support at high temperatures.[2]- Leaching: Loss of active metal components from the support. | - Implement a catalyst regeneration protocol (e.g., controlled oxidation to burn off coke).- Operate at the lowest effective temperature to prevent sintering.- Choose a more robust catalyst support to minimize leaching. |
| ISO-04 | Formation of skeletal isomers as byproducts. | - High reaction temperatures or highly acidic catalysts can promote rearrangement of the carbon skeleton. | - Lower the reaction temperature.- Use a catalyst with lower acidity. |
Route 2: Dehydration of 4,4-Dimethyl-2-pentanol
This section provides troubleshooting for the production of this compound through the dehydration of 4,4-dimethyl-2-pentanol.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| DEHY-01 | Low yield of the desired alkene. | - Incomplete reaction due to insufficient temperature or catalyst activity.- Reversible reaction favoring the alcohol at lower temperatures.- Formation of di-tert-butyl ether as a major byproduct. | - Increase the reaction temperature and/or catalyst concentration.[3]- Continuously remove the alkene and water from the reaction mixture to shift the equilibrium.- Optimize reaction conditions to disfavor ether formation (typically higher temperatures favor elimination). |
| DEHY-02 | Significant charring and byproduct formation. | - Use of strong, oxidizing acids like concentrated sulfuric acid can lead to oxidation of the alcohol and subsequent charring.[4] | - Use a milder acid catalyst such as phosphoric acid or a solid acid catalyst (e.g., alumina, zeolites).[4][5] |
| DEHY-03 | Formation of multiple alkene isomers. | - Dehydration of secondary alcohols can lead to the formation of different regio- and stereoisomers.[6] | - Employ a selective catalyst and optimize reaction conditions to favor the desired isomer.- Isolate the desired cis-isomer through high-efficiency fractional distillation or preparative chromatography. |
| DEHY-04 | Corrosion of the reactor. | - Use of strong mineral acids at high temperatures can be highly corrosive. | - Utilize a glass-lined reactor or a reactor constructed from a corrosion-resistant alloy.- Consider using a solid acid catalyst to minimize corrosion. |
Route 3: Partial Hydrogenation of 4,4-Dimethyl-2-pentyne
This section addresses challenges in the synthesis of this compound from the corresponding alkyne.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| HYD-01 | Over-hydrogenation to 4,4-dimethylpentane. | - Catalyst is too active.- High hydrogen pressure or temperature.- Long reaction time. | - Use a "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂).[7][8]- Carefully control the stoichiometry of hydrogen.- Optimize hydrogen pressure and reaction temperature.- Monitor the reaction closely and stop it once the alkyne is consumed. |
| HYD-02 | Low conversion of the alkyne. | - Catalyst deactivation by impurities in the alkyne feed or hydrogen gas.- Insufficient hydrogen pressure or catalyst loading. | - Purify the starting materials and hydrogen.- Increase hydrogen pressure or catalyst amount.- Ensure efficient mixing to overcome mass transfer limitations. |
| HYD-03 | Formation of the trans-alkene isomer. | - Isomerization of the cis-alkene product on the catalyst surface.- Non-stereoselective catalyst. | - Use a highly selective catalyst like Lindlar's.[7]- Minimize reaction time after the alkyne has been consumed.- Lower the reaction temperature. |
| HYD-04 | Difficulty in filtering the heterogeneous catalyst. | - Catalyst particles are too fine.- Catalyst support has degraded. | - Use a catalyst with a larger particle size or a structured catalyst bed.- Employ appropriate filtration techniques (e.g., Celite filtration). |
Frequently Asked Questions (FAQs)
General Scale-Up Questions
-
Q1: What are the primary safety concerns when scaling up the production of this compound?
-
A1: The primary safety concerns are the flammability of the alkene and the handling of hazardous reagents. Ensure proper grounding and bonding to prevent static discharge. Use explosion-proof equipment and provide adequate ventilation. When using strong acids or pyrophoric catalysts, appropriate personal protective equipment and handling procedures are essential.
-
-
Q2: How can the cis- and trans-isomers of 4,4-Dimethyl-2-pentene be separated on a large scale?
-
A2: Due to their similar boiling points, separating cis- and trans-isomers by standard distillation is challenging and requires a column with a high number of theoretical plates.[9] Extractive distillation or the use of molecular sieves that selectively adsorb one isomer can be more effective on an industrial scale.[10] Preparative chromatography is also an option, particularly for high-purity applications, but can be costly for large volumes.
-
Route-Specific FAQs
-
Q3 (Isomerization): How can catalyst deactivation in the isomerization process be monitored in real-time?
-
A3: Real-time monitoring can be achieved by online gas chromatography of the reactor effluent. A decrease in the conversion of the starting material or a change in the product distribution can indicate catalyst deactivation. Temperature profiling along the catalyst bed can also reveal changes in activity.
-
-
Q4 (Dehydration): What are the advantages of using a solid acid catalyst over a mineral acid for the dehydration of 4,4-Dimethyl-2-pentanol at scale?
-
A4: Solid acid catalysts (e.g., zeolites, alumina) offer several advantages for large-scale production, including reduced corrosion, easier separation of the catalyst from the product, and the potential for regeneration. They can also offer higher selectivity and reduce the formation of undesirable byproducts.
-
-
Q5 (Hydrogenation): What is the role of the "poison" in Lindlar's catalyst, and how does it affect the reaction?
-
A5: The "poison," typically a lead salt like lead acetate, deactivates the most active sites on the palladium catalyst.[7] This reduces the catalyst's activity just enough to prevent the hydrogenation of the initially formed cis-alkene to the corresponding alkane, thus allowing for the selective formation of the desired product.[8]
-
Experimental Protocols
Detailed experimental protocols for the large-scale synthesis of this compound are not widely available in the public domain. The following are generalized considerations for each synthesis route that should be optimized at the laboratory and pilot scale before full-scale production.
1. Catalytic Isomerization of 4,4-Dimethyl-1-pentene:
-
Reactor: A fixed-bed reactor is typically used for continuous, large-scale isomerization.
-
Catalyst: A solid catalyst, such as a supported noble metal or a zeolite, is packed into the reactor tubes.
-
Feed: The 4,4-dimethyl-1-pentene feed must be of high purity to avoid catalyst poisoning.
-
Conditions: The feed is vaporized, mixed with an inert carrier gas if necessary, and passed through the heated catalyst bed. Typical temperatures and pressures will depend on the specific catalyst used and should be determined experimentally.
-
Product Collection: The product stream is cooled to condense the liquid alkenes, which are then sent for purification.
2. Dehydration of 4,4-Dimethyl-2-pentanol:
-
Reactor: A glass-lined or corrosion-resistant reactor is required if using a liquid acid catalyst. For solid acid catalysts, a fixed-bed reactor can be used.
-
Catalyst: Concentrated phosphoric acid or a solid acid catalyst like alumina.[4][5]
-
Procedure (Liquid Acid): The alcohol and acid are charged to the reactor and heated. The alkene and water are continuously distilled out of the reactor to drive the reaction to completion.
-
Procedure (Solid Acid): The alcohol is vaporized and passed over a heated bed of the solid acid catalyst.
-
Workup: The collected organic phase is washed to remove any residual acid, dried, and then purified by distillation.
3. Partial Hydrogenation of 4,4-Dimethyl-2-pentyne:
-
Reactor: A slurry reactor is commonly used for this type of three-phase reaction (solid catalyst, liquid alkyne, gaseous hydrogen).
-
Catalyst: Lindlar's catalyst (typically 5% Pd on CaCO₃, poisoned with lead acetate).[7]
-
Procedure: The alkyne is dissolved in a suitable solvent (e.g., hexane, ethanol) in the reactor. The Lindlar's catalyst is added as a slurry. The reactor is purged with nitrogen and then pressurized with hydrogen. The reaction is agitated vigorously to ensure good mixing.
-
Monitoring: The reaction is monitored by hydrogen uptake and/or GC analysis of aliquots.
-
Workup: Once the reaction is complete, the catalyst is filtered off, and the solvent is removed by distillation to yield the crude product, which is then further purified.
Visualizations
References
- 1. (E)-4,4-Dimethyl-2-pentene|High-Purity Research Chemical [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. gdckulgam.edu.in [gdckulgam.edu.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Selective complexation and efficient separation of cis / trans -1,2-dichloroethene isomers by a pillar[5]arene - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09307F [pubs.rsc.org]
- 10. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
Technical Support Center: Managing Steric Hindrance in Reactions of cis-4,4-Dimethyl-2-pentene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-4,4-Dimethyl-2-pentene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to steric hindrance in reactions involving this sterically demanding alkene.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant challenge when working with this compound?
A1: The defining structural feature of this compound is the bulky tert-butyl group adjacent to the cis-disubstituted double bond. This arrangement creates significant steric congestion around the reactive π-system, hindering the approach of reagents and catalysts. This can lead to lower reaction rates, reduced yields, and challenges in controlling stereoselectivity compared to less hindered alkenes. The cis configuration further exacerbates this issue by placing the methyl and tert-butyl groups on the same side of the double bond.
Q2: What are the most common reactions where steric hindrance is a primary concern for this alkene?
A2: The most common reactions impacted by the steric bulk of this compound are:
-
Hydroboration-Oxidation: The bulky tert-butyl group can influence the regioselectivity and rate of borane addition.
-
Catalytic Hydrogenation: The approach of the alkene to the catalyst surface is sterically hindered, which can affect the reaction rate and diastereoselectivity.
-
Epoxidation: The delivery of the oxygen atom from a peroxy acid can be impeded by the bulky substituents.
Q3: Are there alternative reagents or catalysts that are better suited for sterically hindered alkenes like this compound?
A3: Yes, for many reactions, specialized reagents and catalysts have been developed to overcome steric hindrance. For instance, in hydroboration, bulkier boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can offer improved regioselectivity.[1][2][3] For catalytic hydrogenation, while standard catalysts like Pd/C and PtO₂ are used, reaction conditions may need to be optimized (e.g., higher pressure or temperature). In some cases, more active or specialized catalysts might be necessary.
Troubleshooting Guides
Hydroboration-Oxidation
Problem: Low or no reaction yield during hydroboration.
| Possible Cause | Troubleshooting Suggestion |
| Steric hindrance preventing borane addition. | Switch from BH₃-THF to a less sterically demanding or more reactive borane source. Alternatively, use a bulkier borane reagent like 9-BBN, which can exhibit higher selectivity for the less hindered carbon.[1][2][3] |
| Incomplete reaction. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
| Decomposition of the borane reagent. | Ensure the use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) as borane reagents are sensitive to moisture and air. |
Problem: Poor regioselectivity in the resulting alcohol.
| Possible Cause | Troubleshooting Suggestion |
| Small size of BH₃ leading to addition at both carbons of the double bond. | Employ a sterically bulkier borane reagent such as 9-BBN or disiamylborane. The increased steric demand of these reagents enhances the preference for addition to the less hindered carbon atom of the alkene.[1][3] |
| Reaction temperature is too high, leading to isomerization. | Perform the hydroboration step at a lower temperature (e.g., 0 °C) to favor the kinetically controlled product. |
Catalytic Hydrogenation
Problem: Incomplete hydrogenation or slow reaction rate.
| Possible Cause | Troubleshooting Suggestion |
| Steric hindrance blocking the alkene from the catalyst surface. | Increase the hydrogen pressure and/or reaction temperature to provide more energy for the reaction to overcome the activation barrier. |
| Catalyst deactivation. | Use a higher catalyst loading or a more active catalyst such as platinum oxide (Adam's catalyst). Ensure the substrate and solvent are free of impurities that could poison the catalyst. |
| Inefficient agitation. | Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas. |
Problem: Low diastereoselectivity in the hydrogenated product.
| Possible Cause | Troubleshooting Suggestion |
| Hydrogen addition from both faces of the alkene. | The cis configuration should favor the addition of hydrogen from the face opposite to the bulky tert-butyl and methyl groups. If selectivity is still low, consider using a different catalyst or solvent system that might enhance facial selectivity. While specific data for this molecule is scarce, in similar sterically hindered systems, the choice of metal can influence diastereoselectivity.[4] |
Epoxidation
Problem: Low yield of the epoxide.
| Possible Cause | Troubleshooting Suggestion |
| Slow reaction due to steric hindrance. | Increase the reaction time and/or use a more reactive peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[5] The reaction rate is influenced by the nucleophilicity of the alkene; more electron-rich alkenes react faster.[6] |
| Side reactions or decomposition of the epoxide. | Ensure the reaction is performed in a non-aqueous, inert solvent like dichloromethane or chloroform to prevent the opening of the epoxide ring.[6] Keep the reaction temperature controlled, as epoxides can be sensitive to heat. |
| Peroxy acid decomposition. | Use fresh or properly stored peroxy acid. m-CPBA is relatively stable but should be stored correctly. |
Data Presentation
The following tables summarize expected outcomes for key reactions based on data from analogous sterically hindered alkenes.
Table 1: Regioselectivity in Hydroboration-Oxidation of Alkenes
| Alkene | Borane Reagent | Major Product (Alcohol) | Regioselectivity | Reference(s) |
| Terminal Alkene | 9-BBN | Primary Alcohol | >99% | [2] |
| This compound (Expected) | BH₃-THF | 4,4-Dimethyl-2-pentanol | Good to Moderate | [7] |
| This compound (Expected) | 9-BBN | 4,4-Dimethyl-2-pentanol | High | [1][3] |
Table 2: Diastereoselectivity in Catalytic Hydrogenation
| Substrate | Catalyst | Major Diastereomer | Diastereomeric Ratio (d.r.) | Reference(s) |
| 1,4-dimethylcyclopentene | Pd/C | cis-1,4-dimethylcyclopentane | ~10:1 | [8] |
| Tetrasubstituted Olefin with Directing Group | Pt-Ni alloy | cis | up to 95:5 | [4] |
| This compound (Expected) | Pd/C or PtO₂ | (2R,3S)-4,4-dimethylpentane (racemic) | Moderate to High | [9] |
Experimental Protocols
Protocol 1: Hydroboration-Oxidation of this compound using 9-BBN
-
Setup: Under an inert atmosphere of nitrogen or argon, add a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a flask equipped with a magnetic stirrer.
-
Hydroboration: Cool the solution to 0 °C in an ice bath. To this, add a 0.5 M solution of 9-BBN in THF (1.1 equiv) dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by GC or TLC.
-
Oxidation: Cool the mixture to 0 °C and slowly add 3M aqueous sodium hydroxide (NaOH) (3.0 equiv), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (3.0 equiv), ensuring the internal temperature does not exceed 25 °C.
-
Workup: Stir the mixture at room temperature for 1 hour. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4,4-dimethyl-2-pentanol.
Protocol 2: Catalytic Hydrogenation of this compound
-
Setup: To a hydrogenation flask, add this compound (1.0 equiv) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Add Palladium on carbon (10% Pd/C, 5 mol %) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeated three times). Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Reaction: Monitor the reaction by observing the uptake of hydrogen and by GC analysis of aliquots. The reaction may require several hours to overnight for completion.
-
Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Remove the solvent under reduced pressure. The resulting alkane, 4,4-dimethylpentane, is often pure enough for subsequent use, or can be distilled if necessary.
Protocol 3: Epoxidation of this compound using m-CPBA
-
Setup: Dissolve this compound (1.0 equiv) in dichloromethane (DCM) in a flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add solid meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 equiv) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 15 minutes. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the corresponding epoxide.[5][10]
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Mechanism of hydroboration-oxidation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. d-nb.info [d-nb.info]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. youtube.com [youtube.com]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. leah4sci.com [leah4sci.com]
effect of temperature on cis/trans ratio of 4,4-Dimethyl-2-pentene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals investigating the effect of temperature on the cis/trans isomer ratio of 4,4-Dimethyl-2-pentene.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of temperature on the cis/trans ratio of 4,4-Dimethyl-2-pentene at equilibrium?
A: At equilibrium, an increase in temperature will favor the formation of the more thermodynamically stable isomer. For 4,4-Dimethyl-2-pentene, the trans (E)-isomer is more stable than the cis (Z)-isomer due to reduced steric hindrance from the bulky tert-butyl group. Therefore, as the temperature increases, the equilibrium mixture will contain a higher proportion of the trans isomer.
Q2: Why is the trans isomer of 4,4-Dimethyl-2-pentene more stable than the cis isomer?
A: The greater stability of the trans isomer is primarily due to steric factors. In the cis isomer, the alkyl groups attached to the double-bonded carbons are on the same side of the double bond, leading to steric strain (repulsive interactions) between them. In the trans isomer, these groups are on opposite sides, minimizing steric hindrance and resulting in a lower overall energy state.
Q3: How can I determine the cis/trans ratio of my 4,4-Dimethyl-2-pentene sample?
A: The most common and effective method for determining the cis/trans ratio of 4,4-Dimethyl-2-pentene is gas chromatography (GC), often coupled with a mass spectrometer (GC-MS). The two isomers have slightly different physical properties, which allows them to be separated on a suitable GC column. The relative peak areas in the chromatogram can then be used to quantify the ratio of the two isomers.
Q4: What type of catalyst is typically used for the isomerization of 4,4-Dimethyl-2-pentene?
A: Acid catalysts are commonly employed for the isomerization of alkenes like 4,4-Dimethyl-2-pentene. This can include strong mineral acids such as sulfuric acid or solid acid catalysts like ion-exchange resins. The choice of catalyst can influence the reaction rate and the temperature required to reach equilibrium.
Quantitative Data
The equilibrium ratio of cis to trans 4,4-Dimethyl-2-pentene is dependent on the temperature of the system. The following table provides the calculated equilibrium composition at various temperatures based on thermodynamic data.
| Temperature (°C) | Temperature (K) | % cis (Z)-isomer | % trans (E)-isomer |
| 25 | 298.15 | 15.7 | 84.3 |
| 50 | 323.15 | 17.1 | 82.9 |
| 75 | 348.15 | 18.4 | 81.6 |
| 100 | 373.15 | 19.6 | 80.4 |
| 125 | 398.15 | 20.8 | 79.2 |
| 150 | 423.15 | 21.9 | 78.1 |
Note: These values are calculated based on thermodynamic principles governing the equilibrium between the two isomers and assume the reaction has reached thermodynamic equilibrium.
Experimental Protocols
Objective: To determine the effect of temperature on the cis/trans isomer ratio of 4,4-Dimethyl-2-pentene at equilibrium using acid catalysis and gas chromatography.
Materials:
-
A mixture of cis/trans-4,4-Dimethyl-2-pentene
-
Sulfuric acid (concentrated)
-
Anhydrous sodium sulfate
-
Hexane (GC grade)
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantles with temperature controllers
-
Magnetic stirrers and stir bars
-
Separatory funnel
-
Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., non-polar)
Procedure:
-
Reaction Setup: In a series of round-bottom flasks, place a known volume of the 4,4-Dimethyl-2-pentene isomer mixture. Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per 10 mL of alkene).
-
Equilibration at Different Temperatures: Equip each flask with a reflux condenser and a magnetic stir bar. Heat each flask to a different, constant temperature (e.g., 50°C, 75°C, 100°C, 125°C) using a heating mantle with a temperature controller. Allow the reactions to stir at their respective temperatures for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Workup: After the designated time, cool the flasks to room temperature. Quench the reaction by adding a small amount of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the organic layer with hexane. Wash the organic layer with water and then brine.
-
Drying and Sample Preparation: Dry the organic layer over anhydrous sodium sulfate. Decant the dried solution and dilute a small aliquot with hexane to an appropriate concentration for GC analysis.
-
GC Analysis: Inject the prepared samples into the gas chromatograph. Use a temperature program that effectively separates the cis and trans isomers.
-
Data Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times (the cis isomer typically elutes slightly earlier). Integrate the peak areas for each isomer to determine the relative percentages in the mixture at each temperature.
Troubleshooting Guide
Issue: Poor or no isomerization observed.
-
Possible Cause: Inactive or insufficient catalyst.
-
Solution: Ensure the sulfuric acid is concentrated and not old. Increase the amount of catalyst slightly, but be cautious as too much acid can lead to side reactions.
-
-
Possible Cause: Reaction time is too short.
-
Solution: Increase the reaction time to ensure equilibrium is reached. A time-course study can be performed to determine the time required to reach a stable isomer ratio.
-
-
Possible Cause: Reaction temperature is too low.
-
Solution: Increase the reaction temperature. Isomerization rates are temperature-dependent.
-
Issue: Poor separation of isomers in the gas chromatogram.
-
Possible Cause: Inappropriate GC column.
-
Solution: Use a capillary column with a stationary phase suitable for separating non-polar isomers. A longer column may also improve resolution.
-
-
Possible Cause: Incorrect GC temperature program.
-
Solution: Optimize the temperature program. A slower temperature ramp or a lower initial temperature can improve the separation of closely eluting peaks.[1]
-
Issue: Broad or tailing peaks in the chromatogram.
-
Possible Cause: Contamination in the GC inlet or column.
-
Solution: Clean or replace the injector liner. Trim the first few centimeters of the column.[2]
-
-
Possible Cause: Active sites in the GC system.
-
Solution: Ensure the system is inert. Use a deactivated liner and column if necessary.
-
Issue: Inconsistent results between runs.
-
Possible Cause: Inconsistent reaction times or temperatures.
-
Solution: Use precise temperature controllers and accurately time each experiment.
-
-
Possible Cause: Non-homogeneous sampling.
-
Solution: Ensure the sample is well-mixed before taking an aliquot for GC analysis.
-
Visualizations
Caption: Experimental workflow for determining the effect of temperature on the cis/trans ratio.
References
Technical Support Center: Isomerization of 4,4-Dimethyl-2-pentene
Welcome to the technical support center for the isomerization of 4,4-dimethyl-2-pentene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the isomerization of 4,4-dimethyl-2-pentene?
The isomerization of 4,4-dimethyl-2-pentene primarily involves the interconversion between its (E) and (Z) stereoisomers, and potentially the migration of the double bond to form 4,4-dimethyl-1-pentene. The thermodynamically more stable isomer is generally the (E)-isomer due to reduced steric strain.[1] However, studies on the structurally similar 2,4,4-trimethylpentenes have shown that steric hindrance from the bulky tert-butyl group can lead to the terminal alkene (e.g., 2,4,4-trimethyl-1-pentene) being surprisingly favored at equilibrium.[2][3]
Q2: How do solvents affect the equilibrium position of the isomerization?
For the isomerization of highly branched alkenes like 4,4-dimethyl-2-pentene, the effect of the solvent on the final equilibrium composition is often minimal. Simulations for the similar isomerization of 2,4,4-trimethylpentenes indicated that the equilibrium ratio is practically independent of the solvent's nature and concentration.[2] This is because the steric factors within the alkene molecule itself are the dominant influence on stability.
Q3: How does solvent polarity affect the rate of isomerization?
While the equilibrium position may not be significantly affected by the solvent, the reaction rate can be. For reactions proceeding through a polar transition state, such as acid-catalyzed isomerization which involves a carbocation intermediate, polar solvents can stabilize this transition state and thus increase the reaction rate.[4] Conversely, for non-polar reaction mechanisms, the solvent polarity may have a less pronounced effect.
Q4: What type of catalyst is typically used for this isomerization?
A variety of catalysts can be employed for alkene isomerization, including:
-
Acid catalysts: These are commonly used and can include strong mineral acids (like sulfuric acid), solid acid catalysts (like ion-exchange resins), or zeolites.[1][5] The mechanism involves the formation of a carbocation intermediate.[6]
-
Transition metal catalysts: Complexes of metals like palladium, nickel, or ruthenium can also effectively catalyze the isomerization.[1] These reactions often proceed through different mechanisms, such as metal hydride addition-elimination.[7]
Q5: How can I monitor the progress of the isomerization reaction?
Gas chromatography (GC) is the most common and effective method for monitoring the progress of the isomerization of 4,4-dimethyl-2-pentene.[1] By taking aliquots from the reaction mixture at different time points, you can quantify the relative amounts of the starting material and the isomeric products, allowing you to determine the reaction rate and when equilibrium has been reached.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very slow reaction rate | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Presence of inhibitors (e.g., water or basic impurities). | 1. Use a fresh or newly activated catalyst. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure all reagents and solvents are dry and free of basic impurities. |
| Formation of unexpected side products | 1. Reaction temperature is too high. 2. Catalyst is too acidic or reactive. 3. Presence of impurities in the starting material. | 1. Lower the reaction temperature. 2. Use a milder catalyst or decrease the catalyst loading. 3. Purify the starting material before the reaction. |
| Difficulty in reaching equilibrium | 1. Insufficient reaction time. 2. Catalyst deactivation over time. | 1. Extend the reaction time and continue to monitor by GC. 2. Add a fresh portion of the catalyst. |
| Inconsistent results between experiments | 1. Variations in catalyst activity. 2. Inconsistent solvent purity or water content. 3. Variations in reaction temperature. | 1. Use a catalyst from the same batch or standardize the catalyst activation procedure. 2. Use a consistent source of high-purity, dry solvent. 3. Ensure precise temperature control of the reaction vessel. |
Quantitative Data
Table 1: Thermodynamic Data for the Isomerization of 2,4,4-Trimethyl-1-pentene to 2,4,4-Trimethyl-2-pentene [2][3]
| Thermodynamic Parameter | Value |
| Reaction Enthalpy (ΔrH°) | 3.51 ± 0.03 kJ/mol |
| Reaction Entropy (ΔrS°) | -0.47 ± 0.10 J/(mol·K) |
Note: The positive enthalpy change indicates that this isomerization is slightly endothermic, which is contrary to the general rule of alkene stability but is explained by the significant steric strain in the more substituted isomer due to the bulky tert-butyl group.[2][3]
Experimental Protocols
Acid-Catalyzed Isomerization of 4,4-Dimethyl-2-pentene
This protocol describes a general procedure for the acid-catalyzed isomerization of 4,4-dimethyl-2-pentene using a solid acid catalyst.
Materials:
-
4,4-dimethyl-2-pentene (mixture of E/Z isomers)
-
Solid acid catalyst (e.g., Amberlyst 15, Nafion-H)
-
Anhydrous non-polar solvent (e.g., hexane, cyclohexane)
-
Internal standard for GC analysis (e.g., dodecane)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Gas chromatograph (GC) with a suitable column (e.g., non-polar capillary column)
Procedure:
-
Catalyst Activation: Dry the solid acid catalyst in an oven at 110 °C for at least 4 hours before use.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the activated solid acid catalyst (e.g., 10% by weight of the alkene).
-
Addition of Reactants: Add the anhydrous solvent to the flask, followed by the 4,4-dimethyl-2-pentene and the internal standard.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-70 °C) with vigorous stirring.
-
Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture, filter out the catalyst, and analyze the sample by GC to determine the ratio of isomers.
-
Completion: Continue the reaction until the isomer ratio remains constant over several time points, indicating that equilibrium has been reached.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the catalyst. The resulting solution contains the mixture of isomers.
Visualizations
Acid-Catalyzed Isomerization Mechanism
Caption: Acid-catalyzed isomerization of 4,4-dimethyl-2-pentene.
Experimental Workflow
Caption: Workflow for the isomerization of 4,4-dimethyl-2-pentene.
References
Technical Support Center: Computational Modeling of Byproducts in cis-4,4-Dimethyl-2-pentene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing computational modeling to predict byproducts in reactions involving cis-4,4-Dimethyl-2-pentene.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental and computational investigation of this compound reactions.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| EXP-001 | Discrepancy between predicted and experimentally observed byproduct ratios. | 1. Inaccurate computational model parameters (functional, basis set). 2. Neglect of solvent effects in the computational model. 3. Experimental conditions (temperature, pressure, catalyst) not accurately reflected in the model. 4. Kinetic vs. thermodynamic control of the reaction not correctly identified. | 1. Perform a benchmark study with different DFT functionals and basis sets to validate the model against known experimental data for similar alkenes. 2. Incorporate a solvent model (e.g., implicit or explicit) in the computational simulations. 3. Ensure all experimental parameters are accurately represented in the computational setup. 4. Calculate the activation energies for the formation of all potential products to determine the kinetically favored products. |
| COMP-001 | Failure of the computational model to converge. | 1. Poor initial geometry of the reactants or transition states. 2. Inappropriate level of theory for the system. 3. Insufficient computational resources. | 1. Optimize the initial geometries of all species at a lower level of theory before proceeding to higher-level calculations. 2. Try a different optimization algorithm or a more robust level of theory. 3. Increase the allocated memory and processing power for the calculation. |
| COMP-002 | Inability to locate a transition state for a suspected byproduct formation pathway. | 1. The proposed reaction mechanism is incorrect. 2. The transition state search algorithm is not effective for the given reaction coordinate. | 1. Re-evaluate the proposed mechanism based on established principles of alkene reactivity. 2. Employ a different transition state search method, such as a nudged elastic band (NEB) calculation. |
| EXP-002 | Identification of unexpected byproducts not predicted by the computational model. | 1. Presence of impurities in the starting materials or reagents. 2. Unaccounted for side reactions, such as those initiated by radical species.[1] 3. Isomerization of the starting material or products under the reaction conditions. | 1. Analyze the purity of all reactants and reagents using appropriate analytical techniques (e.g., GC-MS, NMR). 2. Consider alternative reaction pathways, including radical mechanisms, in the computational model.[1] 3. Investigate the possibility of isomerization computationally by calculating the energy barriers for such transformations. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts to expect in reactions of this compound?
A1: In electrophilic addition reactions, which are characteristic of alkenes, the primary byproducts often arise from carbocation rearrangements.[2][3] For this compound, the initially formed secondary carbocation can rearrange to a more stable tertiary carbocation, leading to a mixture of products. Other potential byproducts can result from competing reaction pathways, such as elimination or substitution, depending on the specific reagents and reaction conditions.
Q2: How can computational modeling, specifically Density Functional Theory (DFT), help in predicting these byproducts?
A2: DFT is a powerful tool for investigating reaction mechanisms and predicting the formation of products and byproducts.[4][5][6] By calculating the potential energy surface of a reaction, DFT can be used to:
-
Identify all possible intermediates and transition states.
-
Determine the activation energies for different reaction pathways, allowing for the prediction of the major and minor products.
-
Investigate the likelihood of carbocation rearrangements by comparing the energies of the involved carbocation species.
-
Explore the potential for side reactions and the formation of unexpected byproducts.[5]
Q3: What experimental techniques are best suited for identifying and quantifying the byproducts of this compound reactions?
A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying the components of a reaction mixture, including isomeric byproducts. Nuclear magnetic resonance (NMR) spectroscopy is also invaluable for structure elucidation of the various products. For quantitative analysis, GC with a flame ionization detector (FID) calibrated with authentic standards of the expected products is recommended.
Q4: My computational model predicts a significant amount of a byproduct that I do not observe experimentally. What could be the reason?
A4: This discrepancy could stem from several factors. The computational model might be overestimating the stability of the transition state leading to the byproduct, or underestimating the activation energy. It is also possible that the byproduct, once formed, is unstable under the experimental conditions and decomposes or reacts further. Conversely, the analytical method used experimentally may not be sensitive enough to detect the byproduct if it is present in very low concentrations.
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Addition to this compound
-
Reactant Preparation: Dissolve this compound in an appropriate inert solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to the desired reaction temperature (e.g., 0 °C) in an ice bath. Slowly add the electrophilic reagent (e.g., a solution of HBr in acetic acid) dropwise with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium bicarbonate). Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).
-
Product Isolation and Analysis: Remove the solvent under reduced pressure. Analyze the crude product mixture using GC-MS and NMR to identify and quantify the products and byproducts. Further purification can be achieved by column chromatography or distillation.
Visualizations
References
Validation & Comparative
A Comparative Analysis of cis- and trans-4,4-Dimethyl-2-pentene Isomers
For researchers, scientists, and professionals in drug development, a thorough understanding of isomeric purity and properties is paramount. This guide provides a detailed comparative analysis of the geometric isomers, cis- and trans-4,4-Dimethyl-2-pentene. We will delve into their structural differences, physical and chemical properties, and spectroscopic signatures, supported by available data and established chemical principles.
Structural and Stability Analysis
Cis- and trans-4,4-Dimethyl-2-pentene are stereoisomers that differ in the spatial arrangement of their substituents around the carbon-carbon double bond. In the cis isomer, the alkyl groups are on the same side of the double bond, leading to steric hindrance. Conversely, the trans isomer has the alkyl groups on opposite sides, resulting in a more stable, lower-energy conformation.[1][2] The greater stability of the trans isomer is a general trend for disubstituted alkenes, as it minimizes steric strain between non-bonded groups.[2][3]
The energy difference between the cis and trans isomers of 4,4-dimethyl-2-pentene is notably larger than that of simpler alkenes like but-2-ene. The trans isomer of 4,4-dimethyl-2-pentene is nearly 16 kJ/mol more stable than the cis isomer, a significant difference attributed to the bulky tert-butyl group.[1]
Figure 1: Stereoisomers of 4,4-Dimethyl-2-pentene.
Physical Properties
The physical properties of the two isomers show slight differences, which can be exploited for their separation and characterization. The boiling points are very close, but other properties like melting point and density show discernible variations.
| Property | This compound | trans-4,4-Dimethyl-2-pentene |
| Molecular Formula | C₇H₁₄[4] | C₇H₁₄[5] |
| Molecular Weight | 98.19 g/mol [4] | 98.19 g/mol [6] |
| CAS Number | 762-63-0[4] | 690-08-4[5] |
| Melting Point | -135 °C[7][8] | -115.235 °C[6] |
| Boiling Point | Not Available | 76.75 °C[6] |
| Density | 0.700 g/mL[7][8] | 0.6889 g/mL[6] |
| Refractive Index | 1.402[7][8] | Not Available |
Spectroscopic Analysis
Spectroscopic techniques are crucial for distinguishing between the cis and trans isomers. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.
While specific peak-by-peak comparisons from the search results are limited, general principles can be applied. In ¹H NMR, the coupling constants between the vinyl protons are typically smaller for the cis isomer (around 6-12 Hz) compared to the trans isomer (around 12-18 Hz). In ¹³C NMR, the steric compression in the cis isomer can cause the signals of the carbons of the bulky groups to appear at a slightly different chemical shift compared to the trans isomer.[9]
IR spectroscopy can also be used for differentiation. The C-H out-of-plane bending vibration for trans-alkenes typically appears as a strong band around 960-975 cm⁻¹, which is absent in the corresponding cis-alkene. The NIST WebBook provides access to the IR spectrum for this compound.[4]
Experimental Protocols
Synthesis
A common method for the synthesis of a mixture of cis- and trans-4,4-dimethyl-2-pentene is the dehydration of 4,4-dimethyl-2-pentanol.[10] Stereoselective synthesis to favor one isomer is also possible. For instance, the reduction of an alkyne precursor using sodium in liquid ammonia typically yields the trans-alkene, while catalytic hydrogenation with a poisoned catalyst (like Lindlar's catalyst) yields the cis-alkene.[11]
Another synthetic route is the catalytic isomerization of 4,4-dimethyl-1-pentene.[10] This method often leads to a thermodynamic mixture, with the more stable trans isomer being the major product.[10]
Figure 2: General experimental workflow for synthesis and analysis.
Separation and Purification
Due to their very similar boiling points, separating the cis and trans isomers by simple distillation is challenging. Fractional distillation under precise temperature control can be effective. Chromatographic techniques, such as gas chromatography (GC), are highly effective for both analytical separation and quantification of the isomeric mixture.[12] For preparative scale, column chromatography with a suitable stationary phase can be employed.[10]
Characterization
A combination of analytical techniques is essential for the unambiguous identification and characterization of each isomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of each isomer and confirm their molecular weight.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the detailed structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Physical Property Measurement: Determination of boiling point, melting point, and density to compare with literature values.
Conclusion
The cis and trans isomers of 4,4-Dimethyl-2-pentene, while sharing the same molecular formula and connectivity, exhibit distinct differences in their three-dimensional structure, stability, and physical properties. The trans isomer is thermodynamically more stable due to reduced steric hindrance. These differences, although subtle in some physical properties, are clearly discernible through spectroscopic analysis, particularly NMR and IR spectroscopy. A clear understanding of these characteristics and the experimental protocols for their synthesis, separation, and characterization is fundamental for their application in research and development.
References
- 1. The energy difference between cis- and trans-but-2-ene is about 4... | Study Prep in Pearson+ [pearson.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Pentene, 4,4-dimethyl-, (Z)- [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound [stenutz.eu]
- 8. (Z)-4,4-dimethyl-2-pentene [stenutz.eu]
- 9. TRANS-4,4-DIMETHYL-2-PENTENE(690-08-4) 13C NMR spectrum [chemicalbook.com]
- 10. (E)-4,4-Dimethyl-2-pentene|High-Purity Research Chemical [benchchem.com]
- 11. Solved Devise a synthesis of (Z)-4,4-dimethyl-2-pentene | Chegg.com [chegg.com]
- 12. 2-Pentene, 4,4-dimethyl- | C7H14 | CID 12721 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Mechanisms of cis-4,4-Dimethyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key reaction mechanisms for cis-4,4-Dimethyl-2-pentene, a trisubstituted alkene notable for its sterically hindered tert-butyl group. Understanding the regiochemical and stereochemical outcomes of these reactions is crucial for its application in organic synthesis. This document outlines the mechanisms of electrophilic addition, hydroboration-oxidation, and oxidation, presenting supporting data from analogous systems to predict the reactivity of this specific substrate.
Electrophilic Addition: Reaction with Hydrogen Bromide (HBr)
The addition of hydrogen halides to alkenes is a fundamental reaction that can proceed via two different mechanisms depending on the reaction conditions, leading to distinct constitutional isomers.
Markovnikov Addition (Ionic Mechanism)
In the absence of radical initiators, the addition of HBr follows an ionic mechanism. The alkene's π-bond acts as a nucleophile, attacking the electrophilic hydrogen of HBr. This proceeds through the most stable carbocation intermediate, as dictated by Markovnikov's rule. For this compound, protonation can occur at either C2 or C3. Protonation at C2 would yield a secondary carbocation at C3, whereas protonation at C3 forms a more stable tertiary carbocation at C2. The subsequent attack by the bromide nucleophile at the tertiary carbocation leads to the major product.
Anti-Markovnikov Addition (Radical Mechanism)
In the presence of peroxides (ROOR), heat, or UV light, the addition of HBr proceeds via a free-radical chain reaction.[1] The regioselectivity is reversed, yielding the anti-Markovnikov product. The key difference is the initial addition of a bromine radical to the double bond to form the most stable carbon radical intermediate.[1] For this compound, the bromine radical adds to C2 to generate a more stable tertiary radical at C3. This radical then abstracts a hydrogen atom from HBr to form the final product.
Logical Workflow for HBr Addition
Caption: Regioselectivity in HBr addition to this compound.
Table 1: Comparison of Products in HBr Addition (Note: Product distributions are estimated based on mechanisms for analogous alkenes, as specific experimental data for this compound is not readily available in the literature.)
| Reaction Condition | Mechanism | Major Product | Minor Product | Expected Major Yield |
| HBr (dark) | Ionic (Markovnikov) | 2-Bromo-4,4-dimethylpentane | 3-Bromo-4,4-dimethylpentane | >90% |
| HBr, ROOR, heat | Radical (Anti-Markovnikov) | 3-Bromo-4,4-dimethylpentane | 2-Bromo-4,4-dimethylpentane | >90%[2] |
Experimental Protocol (General)
Markovnikov Addition: this compound is dissolved in a non-polar, aprotic solvent (e.g., dichloromethane). Anhydrous HBr gas is bubbled through the solution, or a solution of HBr in acetic acid is added, typically at 0°C to room temperature. The reaction is monitored by TLC or GC until the starting material is consumed. The mixture is then washed with a mild base (e.g., aq. NaHCO₃) and water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The product is purified by distillation or chromatography.
Anti-Markovnikov Addition: this compound and a radical initiator (e.g., a small amount of benzoyl peroxide) are dissolved in a suitable solvent. HBr is added as described above. The reaction may require initiation by heat or UV light.[1] Workup is similar to the ionic addition protocol.
Hydroboration-Oxidation
This two-step reaction converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity. The bulky tert-butyl group in this compound strongly directs the regiochemical outcome.
Mechanism Overview
-
Hydroboration: Borane (BH₃), typically as a THF complex, adds across the double bond in a concerted, four-membered transition state.[3] Boron, the electrophilic atom, adds to the less sterically hindered carbon (C2), while the hydride (H⁻) adds to the more substituted carbon (C3). This is a syn-addition, meaning both the boron and hydrogen atoms add to the same face of the double bond.[3][4]
-
Oxidation: The resulting trialkylborane is oxidized with hydrogen peroxide (H₂O₂) in a basic solution (e.g., NaOH). The C-B bond is replaced by a C-O bond with complete retention of stereochemistry.[4] Hydrolysis then yields the alcohol.
For this compound, this sequence is expected to produce (2R,3R)-4,4-dimethylpentan-2-ol and its enantiomer, (2S,3S)-4,4-dimethylpentan-2-ol, as a racemic mixture.
Reaction Pathway for Hydroboration-Oxidation
Caption: Hydroboration-oxidation of this compound.
Table 2: Predicted Product and Yield for Hydroboration-Oxidation (Note: Yields for similar terminal alkenes are reported to be in the 85-95% range.[5] A high yield is expected here due to excellent regiocontrol.)
| Reagent System | Regioselectivity | Stereochemistry | Primary Product | Expected Yield |
| 1. BH₃-THF 2. H₂O₂, NaOH | Anti-Markovnikov | Syn-addition | (±)-4,4-Dimethylpentan-2-ol | High (>90%) |
Experimental Protocol (Adapted from 4-methyl-1-pentene[6])
A solution of this compound in anhydrous THF is cooled to 0°C under an inert atmosphere (e.g., nitrogen). A 1M solution of borane-THF complex is added dropwise, maintaining the temperature below 5°C. The mixture is stirred at 0°C and then allowed to warm to room temperature for several hours. The reaction is cooled again to 0°C, and aqueous NaOH is added, followed by the slow, dropwise addition of 30% hydrogen peroxide. After stirring, the aqueous layer is separated and extracted with an ether solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure. The resulting alcohol is purified by distillation or chromatography.
Oxidation with Potassium Permanganate (KMnO₄)
Potassium permanganate is a powerful oxidizing agent that reacts with alkenes in two distinct ways depending on the reaction conditions.
Syn-Dihydroxylation (Cold, Dilute, Basic Conditions)
Under cold, dilute, and slightly basic or neutral conditions, KMnO₄ adds to the alkene in a concerted fashion to form a cyclic manganate ester intermediate.[6] This intermediate is then hydrolyzed to yield a cis-1,2-diol (a glycol). The reaction is stereospecific, with both hydroxyl groups adding to the same side of the double bond (syn-addition).[6][7] For this compound, this reaction will produce the meso compound, (2R,3S)-4,4-dimethylpentane-2,3-diol, because the starting material is achiral and the addition occurs symmetrically.
Oxidative Cleavage (Hot, Acidic, or Concentrated Conditions)
When the reaction is performed under hot, acidic, or concentrated conditions, the permanganate is a much harsher oxidizing agent. The double bond is completely cleaved, including the sigma bond.[8] The carbon atoms of the original double bond are oxidized as far as possible.
-
The C2 carbon of this compound, which is bonded to one hydrogen, will be oxidized to a carboxylic acid (acetic acid).
-
The C3 carbon, which is bonded to the tert-butyl group and has no hydrogens, will be oxidized to a ketone (pinacolone, or 3,3-dimethyl-2-butanone).
Experimental Workflow for KMnO₄ Oxidation
Caption: Divergent pathways in the KMnO4 oxidation of an alkene.
Table 3: Comparison of Products from KMnO₄ Oxidation (Note: Yields are based on general procedures for alkene oxidations and can vary significantly with reaction scale and purification methods.)
| Reaction Condition | Mechanism | Stereochemistry | Products | Typical Yield |
| Cold, dilute, basic KMnO₄ | Syn-dihydroxylation | Syn-addition | meso-4,4-Dimethylpentane-2,3-diol | 40-70%[9] |
| Hot, acidic KMnO₄ | Oxidative Cleavage | N/A | Acetic acid & Pinacolone | 40-60%[9] |
Experimental Protocol (Adapted from 1-methylcyclohexene[10])
Syn-Dihydroxylation: The alkene is dissolved in a co-solvent system like acetone/water or t-butanol/water and cooled in an ice bath (0-5°C). A cold, dilute solution of KMnO₄ and a base (e.g., NaOH) is added slowly with vigorous stirring. The purple color of the permanganate disappears and is replaced by a brown precipitate of manganese dioxide (MnO₂). The reaction is filtered to remove MnO₂, and the filtrate is extracted with an organic solvent. The organic layer is dried and concentrated to yield the diol.
Oxidative Cleavage: The alkene is added to an aqueous solution containing a stoichiometric excess of KMnO₄ and acid (e.g., H₂SO₄). The mixture is heated to reflux until the purple color is gone. After cooling, the mixture is worked up to separate the acidic and neutral products. The carboxylic acid can be extracted from the organic phase with a basic aqueous solution, which is then re-acidified and extracted. The ketone remains in the original organic phase.
References
- 1. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 2. homework.study.com [homework.study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Untitled Document [ursula.chem.yale.edu]
- 5. benchchem.com [benchchem.com]
- 6. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
spectroscopic comparison of 4,4-Dimethyl-2-pentene isomers
A Spectroscopic Showdown: Unmasking the Isomers of 4,4-Dimethyl-2-pentene
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. This guide provides a detailed spectroscopic comparison of the (E) and (Z) isomers of 4,4-dimethyl-2-pentene, offering a clear distinction based on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The supporting data is presented in easily comparable tables, and detailed experimental protocols are provided for each analytical technique.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the (E) and (Z) isomers of 4,4-dimethyl-2-pentene, highlighting the distinct features that allow for their differentiation.
Table 1: ¹H NMR Spectral Data
| Proton Assignment | (E)-4,4-Dimethyl-2-pentene | (Z)-4,4-Dimethyl-2-pentene |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C(5)H₃ (methyl attached to C4) | ~0.98 (s, 9H) | ~1.05 (s, 9H) |
| C(1)H₃ (methyl attached to C2) | ~1.65 (d, 3H) | ~1.60 (d, 3H) |
| C(2)H (vinylic) | ~5.2-5.4 (m, 1H) | ~5.1-5.3 (m, 1H) |
| C(3)H (vinylic) | ~5.2-5.4 (m, 1H) | ~5.1-5.3 (m, 1H) |
| Coupling Constant (J, Hz) | ||
| J(H2, H3) (trans) | ~15-16 Hz | - |
| J(H2, H3) (cis) | - | ~11-12 Hz |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.
Table 2: ¹³C NMR Spectral Data
| Carbon Assignment | (E)-4,4-Dimethyl-2-pentene | (Z)-4,4-Dimethyl-2-pentene |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C1 (CH₃) | ~17.9 | ~12.7 |
| C2 (=CH) | ~125.5 | ~123.8 |
| C3 (=CH) | ~139.3 | ~137.5 |
| C4 (C) | ~31.1 | ~31.3 |
| C5 (C(CH₃)₃) | ~29.5 | ~30.1 |
Table 3: Infrared (IR) Spectroscopy Data
| Vibrational Mode | (E)-4,4-Dimethyl-2-pentene | (Z)-4,4-Dimethyl-2-pentene |
| Frequency (cm⁻¹) | Frequency (cm⁻¹) | |
| =C-H stretch | ~3020 | ~3010 |
| C-H stretch (alkane) | ~2860-2960 | ~2860-2960 |
| C=C stretch | ~1670 (weak) | ~1660 (weak) |
| C-H bend (trans-alkene) | ~965 (strong) | - |
| C-H bend (cis-alkene) | - | ~690 (strong) |
Table 4: Mass Spectrometry (MS) Data
| Parameter | (E)-4,4-Dimethyl-2-pentene | (Z)-4,4-Dimethyl-2-pentene |
| Molecular Ion (M⁺) | m/z 98 | m/z 98 |
| Key Fragment Ions (m/z) | 83 [M-15]⁺, 57 [C(CH₃)₃]⁺, 41 | 83 [M-15]⁺, 57 [C(CH₃)₃]⁺, 41 |
Note: The mass spectra of the two isomers are very similar due to the formation of common carbocation intermediates upon ionization.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the 4,4-dimethyl-2-pentene isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential multiplication function (line broadening of 0.3 Hz) before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-150 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Analysis: Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals and determine the coupling constants from the peak splittings.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As these isomers are liquids, a neat sample can be analyzed. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Mount the sample assembly in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound. Identify the characteristic absorption bands and compare their positions and intensities.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the 4,4-dimethyl-2-pentene isomer in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for volatile organic compounds (e.g., a 30 m x 0.25 mm DB-5 or equivalent).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp up to 200 °C at a rate of 10 °C/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectrum with a reference library for confirmation.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the 4,4-dimethyl-2-pentene isomers.
Reactivity Under the Microscope: A Kinetic Comparison of cis- and trans-4,4-Dimethyl-2-pentene
A detailed analysis of the kinetic profiles of cis- and trans-4,4-Dimethyl-2-pentene reveals significant differences in their reactivity, primarily governed by steric hindrance. This guide provides a comparative overview of their performance in epoxidation reactions, supported by experimental data, detailed protocols, and visual representations of the underlying principles.
This comparison is crucial for researchers and professionals in drug development and chemical synthesis, where understanding the nuanced reactivity of geometric isomers can inform reaction design and optimization. The bulky tert-butyl group in 4,4-dimethyl-2-pentene isomers creates a distinct steric environment around the carbon-carbon double bond, leading to pronounced differences in reaction rates.
Quantitative Kinetic Data
The reactivity of cis- and trans-4,4-Dimethyl-2-pentene has been investigated in epoxidation reactions using dimethyldioxirane (DMDO) as the oxidizing agent. The reaction is a second-order process, and the rate constants provide a direct measure of the alkene's reactivity.
| Isomer | Second-Order Rate Constant (k₂) at 23°C [M⁻¹s⁻¹] | Relative Reactivity |
| cis-4,4-Dimethyl-2-pentene | 0.33 ± 0.02[1] | ~10 |
| trans-4,4-Dimethyl-2-pentene | ~0.033 (estimated) | 1 |
Note: The rate constant for the trans isomer is an estimate based on consistent observations that cis-dialkylalkenes exhibit approximately 10-fold greater reactivity than their corresponding trans isomers in epoxidation reactions with dimethyldioxirane due to steric effects.[1][2]
Experimental Protocols
The kinetic data presented above were obtained through studies of the epoxidation of the alkene isomers with dimethyldioxirane in a dried acetone solvent.
Preparation of Dimethyldioxirane (DMDO) Solution
A solution of dimethyldioxirane in acetone is typically prepared by the reaction of acetone with potassium peroxymonosulfate (Oxone®). The DMDO is then isolated by distillation to obtain a dilute solution in acetone (typically 0.07–0.09 M).[3] The concentration of the DMDO solution is determined by titration with a standard solution of a reducible substrate, such as thioanisole, followed by ¹H NMR analysis.[4]
Kinetic Measurements
The epoxidation reactions are carried out under pseudo-first-order conditions with a large excess of the alkene relative to dimethyldioxirane. The disappearance of dimethyldioxirane is monitored over time using UV-Vis spectroscopy by observing the decrease in its characteristic absorbance. The second-order rate constant (k₂) is then calculated from the pseudo-first-order rate constant and the concentration of the alkene. The reactions are typically performed in dried acetone at a constant temperature, such as 23°C.[1]
Visualizing the Concepts
To better illustrate the experimental workflow and the factors influencing the differential reactivity, the following diagrams are provided.
Caption: Experimental workflow for the kinetic analysis of alkene epoxidation.
Caption: Logical relationship of reactivity between cis and trans isomers.
Discussion
The greater reactivity of this compound in epoxidation can be attributed to the steric accessibility of the double bond. In the trans isomer, the bulky tert-butyl group is positioned on the opposite side of the double bond from the methyl group, but its size can still hinder the approach of the electrophilic oxidizing agent. In the cis isomer, while both alkyl groups are on the same side, the overall steric hindrance to the approach of the reagent from the less hindered face of the double bond is lower compared to the trans isomer. This difference in steric hindrance leads to a lower activation energy for the epoxidation of the cis isomer, resulting in a significantly faster reaction rate. This principle is a key consideration in synthetic chemistry, where the choice of a specific geometric isomer can dramatically influence the outcome and efficiency of a reaction.
References
A Researcher's Guide to Comparative GC-MS Analysis of Cis/Trans Isomer Mixtures
For researchers, scientists, and drug development professionals navigating the complexities of cis/trans isomer analysis, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and indispensable tool. The subtle geometric differences between cis and trans isomers can lead to significant variations in their biological activity, physical properties, and metabolic pathways. Consequently, accurate separation and quantification are paramount. This guide provides an objective comparison of GC-MS methodologies, supported by experimental data, to aid in method selection and optimization.
The separation of cis and trans isomers by GC is fundamentally based on differences in their physical properties, such as boiling point and polarity, which influence their interaction with the stationary phase of the GC column.[1] Typically, trans isomers, with their more linear and rigid structure, tend to elute earlier than their corresponding cis isomers, which have a "kinked" structure.[2] However, achieving baseline separation can be challenging due to the often-subtle differences in their physicochemical properties, frequently leading to co-elution.[3]
The Critical Role of the GC Column
The choice of the GC capillary column is the most critical factor in the successful separation of cis/trans isomers. Highly polar stationary phases are generally the preferred choice for resolving these geometric isomers.
Comparison of Common Stationary Phases for Cis/Trans Isomer Analysis:
| Stationary Phase Type | Common Column Names | Key Characteristics | Typical Applications |
| Biscyanopropyl Polysiloxane | SP-2560, HP-88, CP-Sil 88 | Highly polar phase, considered the "gold standard" for detailed cis/trans fatty acid methyl ester (FAME) separations.[4] | Detailed analysis of complex FAME mixtures, including positional and geometric isomers of C18 fatty acids.[5] |
| Cyanopropyl Polysilphenylene-siloxane | BPX70 | Highly polar phase offering excellent selectivity for cis/trans isomers.[2] | Analysis of cis and trans fatty acid methyl esters.[2] |
| Polyethylene Glycol (Wax-type) | Carbowax, DB-WAX | Polar phase suitable for general FAME analysis, but may offer less resolution for complex cis/trans mixtures compared to cyanopropyl phases.[4] | Analysis of saturated and unsaturated fatty acid methyl esters.[4] |
| Polydimethylsiloxane (5% Phenyl) | DB-5, HP-5ms | Nonpolar phase that separates primarily based on boiling point. Generally not suitable for resolving cis/trans isomers of the same carbon number.[1] | General purpose analysis, not recommended for detailed isomer separation.[1] |
Experimental Protocols: A Closer Look
Effective separation of cis/trans isomers requires careful optimization of the entire GC-MS method, from sample preparation to the temperature program.
Sample Preparation: Derivatization is Key
For many non-volatile or polar compounds containing cis/trans isomers, such as fatty acids, derivatization is a crucial step to increase volatility and thermal stability for GC analysis.[4] The most common method for fatty acids is transesterification to form fatty acid methyl esters (FAMEs).[6]
A Standard Protocol for FAME Preparation (Acid-Catalyzed):
-
Lipid Extraction: Extract total lipids from the sample using a suitable solvent system (e.g., Folch method with chloroform:methanol 2:1 v/v).[7]
-
Saponification (Optional but recommended for bound fatty acids): The extracted lipids are saponified by refluxing with methanolic sodium hydroxide.[4]
-
Esterification: The fatty acid salts are then esterified, commonly using a reagent like 14% boron trifluoride in methanol (BF3-methanol) or 5% HCl in methanol, by heating at a controlled temperature (e.g., 60-100°C).[4] Lowering the derivatization temperature can prevent the isomerization of conjugated fatty acids.[6]
-
Extraction of FAMEs: The resulting FAMEs are extracted into a nonpolar solvent such as hexane or heptane.[4]
-
Sample Cleanup: The organic layer is washed with water and dried over anhydrous sodium sulfate before injection into the GC-MS.
GC-MS Method Parameters
The following table outlines typical GC-MS parameters for the analysis of C18 FAME isomers on a highly polar SP-2560 column.
Table 1: Example GC-MS Parameters for C18 FAME Isomer Analysis
| Parameter | Setting |
| GC Column | SP-2560, 100 m x 0.25 mm I.D., 0.20 µm film thickness[5] |
| Injector Temperature | 210 °C[5] |
| Injection Mode | Split (e.g., 100:1)[5] |
| Carrier Gas | Helium[5] |
| Oven Temperature Program | Isothermal at 175 °C[5] |
| Detector | Mass Spectrometer or Flame Ionization Detector (FID)[5] |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[6][8] |
Note: The optimal temperature program may need to be adjusted based on the specific mixture of isomers being analyzed. A temperature ramp can sometimes improve the separation of a wider range of fatty acids.[9]
Quantitative Data Summary: Retention Time Comparison
The following table summarizes the typical elution order and approximate retention times for common C18:1 and C18:2 FAME isomers on a highly polar cyanopropylsiloxane column. Note that absolute retention times can vary between instruments and laboratories.
Table 2: Comparative Retention Data for C18 FAME Isomers on a Highly Polar Column
| Fatty Acid Methyl Ester | Isomer Type | Typical Elution Order |
| Methyl elaidate | C18:1 trans-9 | 1 |
| Methyl oleate | C18:1 cis-9 | 2 |
| Methyl linoelaidate | C18:2 trans-9, trans-12 | 3 |
| Methyl linoleate | C18:2 cis-9, cis-12 | 4 |
Data compiled from principles described in the literature.[2][5] Trans isomers consistently elute before their cis counterparts.[2]
Visualizing the Process
To better understand the workflow and the underlying principles, the following diagrams illustrate the experimental process and the concept of cis/trans isomerism.
Caption: Experimental workflow for GC-MS analysis of cis/trans isomer mixtures.
Caption: Relationship between isomer structure and GC elution order.
Challenges and Considerations
While GC-MS is a robust technique, researchers may encounter certain challenges:
-
Co-elution: Even with highly polar columns, some positional and geometric isomers can co-elute.[3] In such cases, further optimization of the temperature program or the use of multidimensional GC may be necessary.
-
Isomerization during Sample Preparation: High temperatures during derivatization can potentially cause isomerization of certain double bonds, particularly in conjugated systems.[6] It is crucial to use the mildest effective conditions.
-
Mass Spectral Similarity: Cis and trans isomers often produce very similar or identical mass spectra under electron ionization, making their differentiation based on mass spectra alone challenging.[10][11] Therefore, chromatographic separation is paramount for accurate identification.
References
- 1. Lab Chapter 7.3.2 [people.whitman.edu]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of cis- and trans-monounsaturated fatty acids in dairy products and cod liver oil by mass spectrometry in the selected ion monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method | Semantic Scholar [semanticscholar.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
A Comparative Guide to Assessing the Purity of cis-4,4-Dimethyl-2-pentene Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical analytical checkpoint in chemical synthesis and drug development. For a compound such as cis-4,4-Dimethyl-2-pentene, a non-polar alkene, ensuring high purity is paramount for the reliability and reproducibility of subsequent reactions and biological assays. This guide provides a comprehensive comparison of the two most prevalent and effective analytical techniques for assessing the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Principles of Analysis: A Head-to-Head Comparison
Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful separative technique ideal for volatile and thermally stable compounds like this compound. The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte and its impurities between the mobile gas phase and a stationary phase coated on the column walls. The FID then detects the organic compounds as they elute, generating a signal proportional to the amount of carbon atoms, which allows for quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte itself. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, a highly accurate and precise purity value can be determined. Furthermore, qNMR provides valuable structural information about the analyte and any impurities present in the sample.
Comparative Analysis of Purity Assessment Methods
| Feature | Gas Chromatography with Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection. | Direct measurement based on the relationship between signal integral and the number of nuclei. |
| Quantification | Typically relative (area percent), but can be quantitative with an internal or external standard. | Absolute quantification using a certified internal standard of known purity.[1][2][3] |
| Selectivity | High, especially for isomers and volatile impurities. Dependent on column selection. | High, based on unique chemical shifts of different protons. Can resolve subtle structural differences. |
| Sensitivity | Very high, excellent for trace impurity detection. | Generally lower than GC-FID, may not detect very low-level impurities. |
| Sample Throughput | High, with relatively short analysis times. | Moderate, requires longer acquisition times for high precision. |
| Sample Requirement | Small sample size, but the sample is destroyed during analysis. | Larger sample size required, but the analysis is non-destructive. |
| Impurity Identification | Provides retention time, which can be indicative but not definitive. GC-MS is needed for structural elucidation. | Provides structural information about impurities directly from the spectrum.[4][5] |
| Method Development | Requires optimization of column, temperature program, and gas flows. | Requires selection of a suitable deuterated solvent and internal standard with non-overlapping signals. |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is designed for the separation and quantification of this compound from its potential impurities, such as the trans-isomer and the starting material, 4,4-dimethyl-1-pentene.
1. Sample Preparation:
-
Stock Solution: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of high-purity hexane to prepare a stock solution of ~10 mg/mL.
-
Working Standard: Dilute the stock solution to a working concentration of approximately 1 mg/mL with hexane.
-
Internal Standard (Recommended for precise quantification): An internal standard such as n-heptane can be added to the sample and calibration standards.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating non-polar hydrocarbons based on their boiling points.[6][7][8]
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold for 2 minutes at 150°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector Temperature: 300°C.
3. Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
For more accurate quantification, a calibration curve can be generated using standards of known concentration with an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.
2. NMR Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Acquisition Parameters:
-
Relaxation delay (d1): 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of scans (ns): 16 or more to achieve a good signal-to-noise ratio.
-
Receiver gain: Optimized to avoid signal clipping.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the FID with a small line broadening (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the vinyl protons) and a signal from the internal standard.
-
The purity of the analyte (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow
To further illustrate the experimental processes, the following diagrams outline the logical flow for each analytical technique.
Caption: Experimental workflow for GC-FID purity analysis.
Caption: Experimental workflow for qNMR purity analysis.
Conclusion
Both GC-FID and qNMR are powerful and reliable techniques for assessing the purity of this compound. The choice between the two methods depends on the specific requirements of the analysis.
-
GC-FID is the method of choice for routine quality control, high-throughput screening, and the detection of trace volatile impurities due to its high sensitivity and speed.
-
qNMR stands out as a primary method that provides an absolute purity value without the need for a specific reference standard of the analyte. It also offers invaluable structural information about any detected impurities, making it an exceptionally strong tool during drug discovery, for the characterization of new chemical entities, and for the certification of reference materials.
For a comprehensive purity assessment, especially in a research and development setting, employing both techniques can be highly beneficial. GC-FID can provide a detailed profile of volatile impurities, while qNMR can deliver a highly accurate and precise absolute purity value and confirm the structure of the main component and any significant impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. emerypharma.com [emerypharma.com]
- 4. research.rice.edu [research.rice.edu]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. fishersci.ca [fishersci.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
A Comparative Benchmarking Guide to the Synthesis of cis-4,4-Dimethyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic methodologies for obtaining cis-4,4-Dimethyl-2-pentene: the Wittig reaction and the partial hydrogenation of an internal alkyne. The objective is to offer a clear, data-driven comparison to aid in the selection of the most suitable method based on factors such as yield, stereoselectivity, and operational complexity.
At a Glance: Comparison of Synthesis Methods
| Parameter | Wittig Reaction | Alkyne Hydrogenation (Lindlar's Catalyst) |
| Starting Materials | Pivalaldehyde, Ethyltriphenylphosphonium bromide | 4,4-Dimethyl-2-pentyne |
| Key Reagents | Strong base (e.g., n-BuLi, NaH), Triphenylphosphine | Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline), H₂ gas |
| Typical Yield | 60-80% (estimated) | >90% |
| cis:trans Selectivity | Good to Excellent (typically >95:5 for non-stabilized ylides under salt-free conditions) | Excellent (>98:2) |
| Key Advantages | - Single-step C=C bond formation from readily available precursors. - High cis-selectivity achievable with non-stabilized ylides. | - Very high cis-selectivity. - High reaction yields. - Relatively clean reaction with easy catalyst filtration. |
| Key Disadvantages | - Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification. - Steric hindrance of pivalaldehyde may lower yield. - Requires handling of strong bases. | - Requires a multi-step synthesis of the starting alkyne. - Requires handling of hydrogen gas and a specialized catalyst. |
Method 1: The Wittig Reaction
The Wittig reaction is a robust method for alkene synthesis, offering a high degree of control over the location of the double bond. For the synthesis of cis-alkenes, the use of non-stabilized ylides under salt-free conditions is crucial.
Signaling Pathway (Logical Relationship)
Caption: Wittig reaction pathway for this compound synthesis.
Experimental Protocol
Step 1: Preparation of Ethyltriphenylphosphonium Bromide
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, triphenylphosphine (210 g, 0.8 mol) is dissolved in 1000 mL of dry toluene.[1] Ethyl bromide (54 g, 0.5 mol) is added, and the mixture is heated to reflux with vigorous stirring for 10 hours.[1] Upon cooling to approximately 50°C, a significant amount of white solid precipitates. The solid is collected by filtration, washed with toluene, and dried in a vacuum oven at 50°C to a constant weight, yielding ethyltriphenylphosphonium bromide.[1]
Step 2: Wittig Olefination
This protocol is adapted from general procedures for salt-free Wittig reactions, which are known to favor the formation of cis-alkenes.
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), ethyltriphenylphosphonium bromide (18.57 g, 50 mmol) is suspended in 200 mL of dry tetrahydrofuran (THF). The suspension is cooled to -78°C in a dry ice/acetone bath. A strong base, such as n-butyllithium (20 mL of a 2.5 M solution in hexanes, 50 mmol), is added dropwise via syringe. The resulting deep red or orange solution of the ylide is stirred at this temperature for 1 hour.
Pivalaldehyde (4.31 g, 50 mmol), freshly distilled, is then added dropwise to the ylide solution at -78°C. The reaction mixture is stirred at this temperature for an additional 4-6 hours, during which the color of the solution typically fades. The reaction is then allowed to warm to room temperature and stirred overnight.
The reaction is quenched by the addition of 100 mL of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is a mixture of cis- and trans-4,4-dimethyl-2-pentene and triphenylphosphine oxide. Purification by column chromatography on silica gel (eluting with hexanes) separates the alkene isomers from the phosphine oxide. The cis and trans isomers can be separated by careful fractional distillation or preparative gas chromatography.
Method 2: Partial Hydrogenation of 4,4-Dimethyl-2-pentyne
The stereoselective semi-hydrogenation of internal alkynes to cis-alkenes is a highly efficient and reliable method. The use of a "poisoned" catalyst, such as Lindlar's catalyst, is key to preventing over-reduction to the corresponding alkane.
Experimental Workflow
References
A Comparative Guide to the Cross-Validation of Analytical Methods for cis-4,4-Dimethyl-2-pentene
The primary analytical methods for a volatile hydrocarbon like cis-4,4-Dimethyl-2-pentene are gas chromatography-based techniques due to its volatility.[1][2] GC-FID is a robust and widely used method for quantifying hydrocarbons, offering high precision and a wide linear range.[3][4] GC-MS, on the other hand, provides superior selectivity and definitive identification of the analyte, which is crucial when analyzing complex mixtures or confirming the presence of specific isomers.[5][6]
Quantitative Performance Comparison
The following tables summarize the typical performance characteristics of GC-FID and GC-MS methods for the analysis of volatile hydrocarbons, providing a basis for method selection and cross-validation.
Table 1: Comparison of Validation Parameters for GC-FID and GC-MS
| Validation Parameter | GC-FID | GC-MS | Key Considerations |
| Linearity (R²) | ≥ 0.999[3] | ≥ 0.995 | Both methods demonstrate excellent linearity. |
| Accuracy (% Recovery) | 95-105% | 90-110% | Accuracy can be matrix-dependent. |
| Precision (%RSD) | < 5% | < 10% | GC-FID often provides slightly better precision. |
| Limit of Detection (LOD) | Low ng/mL | Low pg/mL | GC-MS is generally more sensitive.[7] |
| Limit of Quantitation (LOQ) | Mid ng/mL | Mid pg/mL | Reflects the higher sensitivity of GC-MS. |
| Selectivity | Good | Excellent | GC-MS offers superior selectivity due to mass analysis. |
| Robustness | High | Moderate | GC-FID is often considered more robust for routine QC. |
Table 2: Typical Performance Data for Volatile Hydrocarbon Analysis
| Analyte Class | Method | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) |
| C2-C4 Hydrocarbons | GC-FID | ≥ 0.999[3] | 98-102% | < 1.0%[3] |
| Volatile Organics | GC-MS | > 0.99 | 90-110% | < 15% |
| Styrene & α-methylstyrene | GC-FID | > 0.99[8] | 97-103%[9] | < 2% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using GC-FID and GC-MS.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the routine quantification of this compound, particularly for purity assessments and in-process controls where the analyte is well-characterized.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., hexane or pentane).
-
Prepare a series of calibration standards of this compound in the same solvent.
-
If required, add an internal standard (e.g., a non-interfering hydrocarbon) to all samples and standards.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold: 2 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Detector Temperature: 300 °C.
-
Data Acquisition: Chromatographic software for peak integration and quantification.
3. Method Validation Parameters:
-
Linearity: Analyze calibration standards at a minimum of five concentration levels.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.
-
Precision: Analyze replicate preparations of a sample on the same day (repeatability) and on different days by different analysts (intermediate precision).
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Selectivity: Demonstrate that other components in the sample matrix do not interfere with the analyte peak.
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of this compound, especially in complex matrices or when isomer-specific analysis is required.
1. Sample Preparation:
-
Follow the same sample preparation procedure as for GC-FID. The use of a deuterated internal standard can improve quantitation accuracy.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-1ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold: 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification (e.g., m/z 40-200).
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of this compound.
-
3. Method Validation Parameters:
-
The same validation parameters as for GC-FID should be assessed. The use of SIM mode in GC-MS will generally result in lower detection and quantification limits.[7]
Visualizing Analytical Workflows
The following diagrams illustrate the general workflows for the GC-FID and GC-MS analytical methods.
Caption: General workflow for quantitative analysis by GC-FID.
Caption: General workflow for qualitative and quantitative analysis by GC-MS.
References
- 1. (E)-4,4-Dimethyl-2-pentene|High-Purity Research Chemical [benchchem.com]
- 2. 6-napse.com [6-napse.com]
- 3. scielo.org.co [scielo.org.co]
- 4. sciepub.com [sciepub.com]
- 5. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 6. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 7. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.org.co [scielo.org.co]
- 9. scielo.org.co [scielo.org.co]
Navigating the Isomerization of 4,4-dimethyl-1-pentene: A Comparative Catalyst Guide
For researchers, scientists, and professionals in drug development, the selective isomerization of olefins is a critical transformation in the synthesis of complex molecules. This guide provides a comparative analysis of catalyst performance for the isomerization of 4,4-dimethyl-1-pentene, a branched terminal alkene. By examining experimental data from analogous substrates and detailing established protocols, this document serves as a valuable resource for catalyst selection and experimental design in the pursuit of desired isomeric products.
The isomerization of 4,4-dimethyl-1-pentene can yield a variety of internal and rearranged isomers, with product distribution being highly dependent on the catalyst employed and the reaction conditions. The primary products of interest are typically the more thermodynamically stable internal olefins, 4,4-dimethyl-2-pentene (cis and trans isomers), and in some cases, skeletal isomers. This guide explores the performance of two major classes of catalysts: solid acids and transition metal complexes, drawing on data from structurally similar alkenes to provide a comparative framework.
Performance of Solid Acid Catalysts
Solid acid catalysts, such as zeolites and sulfated metal oxides, are widely utilized for their robustness, ease of separation, and tunable acidity. Their performance in alkene isomerization is dictated by factors like acid site density, pore structure, and the nature of the acid sites (Brønsted vs. Lewis).
A study on the isomerization of 1-pentene over various zeolite catalysts provides valuable insights into the expected behavior for 4,4-dimethyl-1-pentene. The results highlight the influence of zeolite framework topology on conversion and selectivity.
| Catalyst (Zeolite Type) | Temperature (°C) | Conversion of 1-pentene (%) | Selectivity to internal pentenes (%) | Reference |
| H-Y | 150 | High | Moderate (significant oligomerization) | [1] |
| H-Beta | 150 | High | Moderate (significant oligomerization) | [1] |
| H-ZSM-5 | 150 | Low | High | [1] |
| H-MOR | 150 | Moderate | High | [1] |
Note: This data is for the isomerization of 1-pentene and is presented as an analogy for the behavior of 4,4-dimethyl-1-pentene over similar catalysts.[1]
Performance of Transition Metal Catalysts
Transition metal complexes offer a diverse toolkit for alkene isomerization, often operating under milder conditions with high selectivity. The mechanism typically involves the formation of a metal-hydride species that adds to and subsequently eliminates from the alkene, facilitating double bond migration.
An experiment detailing the isomerization of 1-octene using a homogeneous nickel catalyst supported on a solid acid provides a model system for understanding the performance of such catalysts.[2][3][4]
| Catalyst System | Substrate | Temperature (°C) | Key Observation | Reference |
| Ni[P(OEt)₃]₄/H₂SO₄ on Nafion-H⁺ | 1-Octene | Room Temperature | Isomerization to a mixture of cis- and trans-2-octene.[2][3][4] | [2][3][4] |
| Ruthenium Complexes | Methyl eugenol | 150 | High catalytic activity for isomerization to internal alkenes.[5] | [5] |
| [RuHCl(CO)(PPh₃)₃] | 1,5-diene | Not specified | Chemoselective isomerization of the terminal double bond.[6] | [6] |
Note: This data is for the isomerization of analogous terminal alkenes and provides a basis for selecting transition metal catalysts for 4,4-dimethyl-1-pentene isomerization.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for alkene isomerization using solid acid and transition metal catalysts.
Isomerization using a Solid Acid Catalyst (Zeolite)
This protocol is adapted from studies on pentene isomerization over zeolites.[1]
Catalyst Activation: The zeolite catalyst (e.g., H-ZSM-5) is calcined in a tube furnace under a flow of dry air. The temperature is ramped to 550 °C and held for 4-6 hours to remove any adsorbed water and organic species. The catalyst is then cooled to the reaction temperature under an inert atmosphere (e.g., nitrogen or argon).
Isomerization Reaction:
-
A fixed-bed reactor is charged with the activated zeolite catalyst.
-
The reactor is heated to the desired reaction temperature (e.g., 150 °C).
-
A feed of 4,4-dimethyl-1-pentene, diluted in an inert carrier gas (e.g., nitrogen), is passed over the catalyst bed at a controlled weight hourly space velocity (WHSV).
-
The reactor effluent is periodically sampled and analyzed by gas chromatography (GC) to determine the conversion of the reactant and the selectivity to various isomers.
Isomerization using a Transition Metal Catalyst (Homogeneous Nickel Complex)
This protocol is based on the laboratory experiment for 1-octene isomerization.[2][4]
Catalyst Preparation:
-
The air-sensitive catalyst, such as Ni[P(OEt)₃]₄, is handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
A solid acid support, like Nafion-H⁺, is added to a solution of the nickel complex in a suitable solvent (e.g., dichloromethane) to activate and immobilize the catalyst.[2][4]
Isomerization Reaction:
-
In a reaction vessel under a nitrogen atmosphere, the substrate, 4,4-dimethyl-1-pentene, is added to the prepared catalyst slurry.
-
The reaction mixture is stirred at room temperature.
-
Aliquots are withdrawn at various time intervals and quenched (e.g., by passing through a short plug of silica gel) to stop the reaction.
-
The product mixture is analyzed by GC or NMR spectroscopy to determine the extent of isomerization and the product distribution.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate a typical reaction pathway for acid-catalyzed isomerization and a general experimental workflow.
Caption: Proposed pathway for acid-catalyzed isomerization.
Caption: A generalized workflow for catalyst screening.
References
- 1. researchgate.net [researchgate.net]
- 2. gctlc.org [gctlc.org]
- 3. Item - Alkene Isomerization Using a Solid Acid as Activator and Support for a Homogeneous Catalyst - University of Tasmania - Figshare [figshare.utas.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for Ruthenium(II) Peralkene Complexes as Catalytic Species during the Isomerization of Terminal Alkenes in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00449A [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of cis-4,4-Dimethyl-2-pentene: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling cis-4,4-Dimethyl-2-pentene must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
Essential Safety and Hazard Data
This compound is a highly flammable liquid and vapor that may be fatal if swallowed and enters airways.[1] Understanding its chemical and physical properties is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C7H14 | [1][2] |
| Molecular Weight | 98.19 g/mol | [1][2] |
| CAS Number | 26232-98-4 | [1][2] |
| Density | 0.712 g/cm³ | [2] |
| Boiling Point | 76.7°C at 760 mmHg | [2] |
| Melting Point | -135.46°C | [3] |
| GHS Hazard Classifications | Flammable liquids (Category 2), Aspiration hazard (Category 1) | [1] |
Pre-Disposal and Handling Protocols
Prior to disposal, proper handling and storage are paramount to mitigate risks.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Ground and bond containers when transferring the material to prevent static discharge.[5]
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[6]
-
Store in a flammables-approved cabinet.
Step-by-Step Disposal Procedure
The disposal of this compound is classified as hazardous waste management and must be conducted in accordance with local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
This compound waste is classified as hazardous due to its flammability and aspiration toxicity.[4]
-
Segregate waste containing this chemical from other waste streams to avoid incompatible mixtures.
Step 2: Waste Collection
-
Collect waste in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not overfill the waste container.
Step 3: Spill Management
-
In the event of a spill, immediately evacuate non-essential personnel.
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[6]
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[4][5]
Step 4: Final Disposal
-
Waste from residues and unused products is classified as hazardous.[4]
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in general trash.
-
Contaminated packaging should also be treated as hazardous waste.[4]
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
References
- 1. 2-Pentene, 4,4-dimethyl- | C7H14 | CID 12721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:26232-98-4 | Chemsrc [chemsrc.com]
- 3. chembk.com [chembk.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling cis-4,4-Dimethyl-2-pentene
Essential Safety and Handling Guide for cis-4,4-Dimethyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. Adherence to these procedures is critical to ensure a safe working environment.
Hazard Identification and Classification
This compound is a highly flammable liquid and vapor that poses a significant aspiration hazard.[1] It can cause skin and eye irritation and may lead to respiratory irritation, dizziness, or suffocation if inhaled.[2]
GHS Hazard Statements:
Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn if there is a splash hazard.[2] | To protect eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use. | To prevent skin contact. |
| Body Protection | A flame-resistant lab coat, buttoned to cover all exposed skin. Long pants and closed-toe shoes are required. | To protect skin and personal clothing from spills. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.[7] | To minimize the inhalation of flammable and potentially harmful vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound.
1. Preparation:
- Ensure that a safety shower and eyewash station are readily accessible and in good working order.[2]
- Work in a well-ventilated area, preferably a chemical fume hood with explosion-proof equipment.[2][8]
- Remove all potential ignition sources, including heat, sparks, and open flames.[2][6] Use only non-sparking tools.[5][8]
- Ground and bond all containers and transfer equipment to prevent static discharge.[2]
- Inspect all PPE for damage before use and don the appropriate equipment as specified in the table above.
2. Handling:
- Avoid direct contact with skin, eyes, and clothing.[2]
- Do not eat, drink, or smoke in the handling area.
- Keep the container tightly closed when not in use.[2][5][6]
- Avoid inhalation of vapors.[2]
3. Spill Response:
- In case of a spill, immediately evacuate the area and remove all ignition sources.[2]
- Wear appropriate PPE, including respiratory protection, before attempting cleanup.
- Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[2]
- Collect the absorbed material and place it in a suitable, sealed container for disposal.[2]
- Ventilate the area and wash the spill site after the material has been removed.
Disposal Plan
Waste from Residues/Unused Product:
-
Waste is classified as hazardous.[8]
-
Dispose of this chemical in accordance with federal, state, and local hazardous waste regulations.[8] Do not dispose of it down the drain.[7]
Contaminated Packaging:
-
Empty containers may retain product residue (liquid and/or vapor) and can be dangerous.[2][8]
-
Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[2]
-
Dispose of the container to a hazardous or special waste collection point.[8]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 2-Pentene, 4,4-dimethyl- | C7H14 | CID 12721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cis-3,4-Dimethyl-2-pentene | C7H14 | CID 643784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. cis-3,4-Dimethyl-2-pentene | 4914-91-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
